2-amino-4-chloro-5-sulfamoylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,9H2,(H2,10,12)(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVLDYQGTHLMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187712 | |
| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34121-17-0 | |
| Record name | 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34121-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034121170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chloro-5-sulphamoylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Chloro-2-(furfurylamino)-5-sulfamoylbenzoic Acid (Furosemide)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides an in-depth technical analysis of the synthetic pathways for 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid, the active pharmaceutical ingredient commonly known as Furosemide. While the compound is sometimes referred to by precursors such as "2-amino-4-chloro-5-sulfamoylbenzamide," its final structure is an N-substituted anthranilic acid derivative. We will explore two primary industrial synthesis routes: the classic method starting from 2,4-dichlorobenzoic acid and a more contemporary, higher-yield process originating from 4-chloro-2-fluoro-toluene. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comparative analysis to underscore the evolution of its chemical manufacturing.
Introduction
Chemical Profile of Furosemide
Furosemide is a potent sulfonamide-based loop diuretic critical in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[1] Its efficacy stems from the inhibition of the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle.[1]
| Identifier | Value |
| IUPAC Name | 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |
| Common Name | Furosemide |
| CAS Number | 54-31-9 |
| Molecular Formula | C₁₂H₁₁ClN₂O₅S |
| Molecular Weight | 330.74 g/mol |
Overview of Synthetic Strategies
The industrial production of Furosemide has evolved from a foundational multi-step synthesis characterized by modest yields to a more refined process that enhances efficiency and output. This guide will dissect both pathways, providing the chemical logic and procedural details for each.
-
Pathway I: A classic route beginning with the chlorosulfonation of 2,4-dichlorobenzoic acid.[1][2][3][4]
-
Pathway II: An improved, high-yield route utilizing 4-chloro-2-fluoro-toluene as the starting material.[2][5][6][7][8]
Pathway I: The Classic Synthesis from 2,4-Dichlorobenzoic Acid
This foundational route establishes the core chemical transformations required to build the Furosemide molecule: electrophilic aromatic substitution to install the sulfamoyl group, followed by a nucleophilic aromatic substitution to introduce the furfurylamino sidechain.[3][4]
Strategic Overview & Workflow
The logic of this pathway is a sequential functionalization of the 2,4-dichlorobenzoic acid backbone. The key challenge lies in the final substitution step, which is known to produce significant byproducts and result in low overall yields, typically in the range of 35-50%.[2][5][9]
Caption: Workflow for Furosemide synthesis starting from 2,4-Dichlorobenzoic Acid.
Step-by-Step Protocols and Mechanistic Insights
Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation
-
Causality: This step is crucial for introducing the sulfuryl chloride (-SO₂Cl) moiety onto the aromatic ring. The directing effects of the substituents on 2,4-dichlorobenzoic acid guide the incoming electrophile. The carboxylic acid is a deactivating meta-director, while the chlorine atoms are deactivating ortho-, para-directors. The combined electronic and steric effects strongly favor substitution at the C-5 position.[10][11] The resulting sulfonyl chloride is a highly reactive intermediate, primed for the subsequent amidation.[4]
-
Experimental Protocol:
-
Charge a suitable reactor with an excess of chlorosulfonic acid (typically 4-5 molar equivalents).
-
Slowly add 2,4-dichlorobenzoic acid portion-wise, maintaining the reaction temperature between 60-80°C.
-
Heat the mixture to 100-120°C and maintain for 2-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
The product, 2,4-dichloro-5-chlorosulfonylbenzoic acid, precipitates as a solid.[12]
-
Isolate the solid by vacuum filtration and wash thoroughly with cold water.[3]
-
Step 2: Nucleophilic Acyl Substitution: Ammonolysis
-
Causality: The highly electrophilic sulfur atom of the sulfonyl chloride readily reacts with a nucleophile like ammonia. This step efficiently converts the sulfonyl chloride into the stable sulfonamide group (-SO₂NH₂), which is a key pharmacophore of Furosemide.
-
Experimental Protocol:
-
Suspend the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid in a suitable solvent.
-
Cool the mixture in an ice bath and add concentrated ammonium hydroxide dropwise, keeping the temperature below 15°C.[3]
-
Stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product, 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Filter the solid, wash with water, and dry. The product can be purified by recrystallization.[3][13]
-
Step 3: Nucleophilic Aromatic Substitution (SNAr): Condensation with Furfurylamine
-
Causality: This is the key bond-forming reaction to complete the Furosemide structure. The aromatic ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effects of the carboxyl and sulfamoyl groups, particularly at the positions ortho and para to them. Furfurylamine acts as the nucleophile, attacking the C-2 carbon and displacing the chloride ion to form the final product.[4] An acid scavenger (e.g., sodium bicarbonate) is often used to neutralize the HCl generated during the reaction.[14]
-
Experimental Protocol:
-
Combine 2,4-dichloro-5-sulfamoylbenzoic acid, an excess of furfurylamine (2-4 molar equivalents), and an acid-binding agent like sodium bicarbonate in a high-boiling point solvent (e.g., dimethyl sulfoxide).[14]
-
Heat the reaction mixture under an inert atmosphere to 130-140°C for 4-6 hours.[14]
-
Cool the reaction mixture and pour it into water.
-
Acidify with an acid (e.g., hydrochloric or acetic acid) to a pH of 3-4 to precipitate the crude Furosemide.[14]
-
Collect the crude product by filtration. Purification is typically achieved by recrystallization from an ethanol-water mixture.[3]
-
Pathway II: High-Yield Synthesis from 4-Chloro-2-fluoro-toluene
To overcome the low yields of the classic route, an improved synthesis was developed and patented.[2][5][6][7][8] This pathway leverages a different starting material and takes advantage of the superior leaving group ability of fluorine in the final SNAr step, leading to significantly higher yields and purity.
Strategic Overview & Workflow
This elegant pathway begins with a simple toluene derivative and builds complexity. The methyl group is first converted to a carboxylic acid precursor (-CCl₃), followed by the standard chlorosulfonation and ammonolysis. The final condensation step is highly efficient, with reported yields of up to 96%.[2]
Caption: High-yield workflow for Furosemide synthesis starting from 4-Chloro-2-fluoro-toluene.
Step-by-Step Protocols and Mechanistic Insights
Step 1: Free Radical Halogenation: Photochlorination
-
Causality: This step transforms the chemically inert methyl group into a trichloromethyl group (-CCl₃), which is a synthetic equivalent of a carboxylic acid. The reaction proceeds via a free-radical chain mechanism initiated by UV light, selectively chlorinating the benzylic position without affecting the aromatic ring.
-
Experimental Protocol:
-
In a reactor equipped for photochlorination (with a UV lamp, gas bubbler, and condenser), heat 4-chloro-2-fluoro-toluene to approximately 90°C.[5][6]
-
Bubble gaseous chlorine through the heated liquid while irradiating with the UV lamp.[5]
-
Continue the reaction for 11-12 hours, monitoring the conversion by GLC.[6]
-
The resulting product, 4-chloro-2-fluoro-benzotrichloride, can be used directly or purified by vacuum distillation.
-
Step 2: Concurrent Chlorosulfonation, Hydrolysis, and Ammonolysis
-
Causality: This sequence efficiently builds the required functional groups on the ring. The benzotrichloride intermediate is first treated with chlorosulfonic acid. Quenching the reaction mixture in water hydrolyzes the -CCl₃ group to a carboxylic acid (-COOH).[15][16][17][18] The intermediate sulfonyl chloride is then immediately subjected to ammonolysis to form the sulfonamide.
-
Experimental Protocol:
-
Prepare a mixture of sulfuric chlorohydrin and sulfuric acid and preheat to 60-140°C.[2]
-
Add the 4-chloro-2-fluoro-benzotrichloride from Step 1 to the acid mixture and maintain the temperature at 140-150°C for 1-3 hours.[2]
-
Quench the reaction mixture in ice-water. The hydrolysis of the trichloromethyl group to a carboxylic acid occurs at this stage. The intermediate, 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid, precipitates.
-
Isolate the intermediate or dissolve it in a solvent like dichloromethane.[6][9]
-
Add the solution of the sulfonyl chloride to a concentrated ammonium hydroxide solution, maintaining the temperature below 10°C.[9]
-
After stirring for 1.5-2 hours, acidify the mixture to pH 2.0 to precipitate the product, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.[9]
-
Step 3: High-Efficiency SNAr Condensation
-
Causality: This final step highlights the ingenuity of this pathway. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[19][20] Fluorine's high electronegativity makes the carbon atom it's attached to (C-2) significantly more electrophilic and better stabilizes the negative charge in the intermediate Meisenheimer complex.[19][21] This drastically lowers the activation energy for the nucleophilic attack compared to displacing chlorine, leading to a faster, cleaner reaction and a substantially higher yield.[22][23]
-
Experimental Protocol:
-
Create a mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and an excess of furfurylamine (molar ratio of 1:5 is typical).[14]
-
Heat the mixture to approximately 95°C for 2 hours. The reaction can be run neat or in a high-boiling solvent like 2-methoxyethanol.[2]
-
After completion, pour the reaction mixture into water and acidify to pH 4 with glacial acetic acid.[2]
-
The crystalline Furosemide product precipitates.
-
Collect the solid, wash with water, and recrystallize from ethanol to obtain the final product with high purity and a yield of approximately 96%.[2]
-
Data Summary & Pathway Comparison
| Feature | Pathway I (Classic Route) | Pathway II (High-Yield Route) |
| Starting Material | 2,4-Dichlorobenzoic Acid | 4-Chloro-2-fluoro-toluene |
| Key Intermediate | 2,4-Dichloro-5-sulfamoylbenzoic Acid | 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid |
| Final SNAr Leaving Group | Chlorine | Fluorine |
| Reported Overall Yield | Low (35-50%)[2][5][9] | High (>85-90% range)[2] |
| Advantages | Utilizes a relatively simple starting material. | High efficiency, higher purity, fewer byproducts in the final step. |
| Disadvantages | Low yield, difficult purification, harsh conditions. | More complex starting material, involves photochlorination.[14] |
Conclusion
The synthesis of Furosemide provides a compelling case study in the optimization of industrial pharmaceutical manufacturing. While the classic route starting from 2,4-dichlorobenzoic acid is chemically straightforward, it is hampered by the inefficiency of its final nucleophilic aromatic substitution step. The development of the alternative pathway from 4-chloro-2-fluoro-toluene represents a significant advancement. By strategically incorporating a fluorine atom, chemists have leveraged fundamental principles of physical organic chemistry—specifically the high electronegativity of fluorine to accelerate the rate-determining step of the SNAr reaction—to create a more efficient, higher-yielding, and economically favorable process. This guide demonstrates that a deep understanding of reaction mechanisms is paramount to designing and executing robust and scalable syntheses for critical pharmaceutical agents.
References
- Process for the preparation of furosemide. (EP0788494A1).
- Process for the preparation of furosemide. (US5739361A).
- Process for the preparation of furosemide. (EP0788494B1).
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Tanabe, K., & Sano, T. (1966). The mechanism of the hydrolysis of benzotrichloride. Journal of the Research Institute for Catalysis, Hokkaido University. Semantic Scholar. [Link]
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FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19). Gpatindia. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Synthesis of Furosemide. (2022, September 22). YouTube. [Link]
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Process for the preparation of furosemide. (WO-9612714-A1). PubChem. [Link]
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Process for the preparation of furosemide. (US-5739361-A). PubChem. [Link]
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Chhabra, T., et al. (2024). Sustainable Chemistry and Pharmacy. Zenodo. [Link]
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Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015, May 3). Reddit. [Link]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2014). PMC. [Link]
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benzotrichloride---> benzoylchloride. (2005, May 22). Sciencemadness Discussion Board. [Link]
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Benzotrichloride: Properties, Reactions, Production And Uses. (2024, April 11). Chemcess. [Link]
- Preparation method of furosemide. (CN105906589A).
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Synthesis of Furosemide | Structure, Mechanism of Action & Uses. (2020, September 25). YouTube. [Link]
- Process for the preparation of furosemide. (WO1996012714A1).
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Exploring the Synthesis and Applications of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid in Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC. [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2017). PMC. [Link]
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2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. PubChem. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central. [Link]
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physicochemical properties of 2-amino-4-chloro-5-sulfamoylbenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-4-chloro-5-sulfamoylbenzamide
Introduction
In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern everything from a compound's behavior in initial screening assays to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. This guide provides an in-depth technical overview of the core physicochemical characteristics of this compound, a sulfonamide-containing benzamide derivative.
This document is structured not as a rigid data sheet, but as a practical guide for fellow researchers, scientists, and drug development professionals. It moves beyond a simple listing of values to explain the causality behind why each property is critical and how one can reliably determine these parameters in the laboratory. While publicly available experimental data for this specific molecule is limited, this guide furnishes the robust, validated methodologies required for its characterization, empowering research teams to generate the high-quality data essential for advancing a potential drug candidate.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the first step in any scientific investigation. This compound is a substituted aromatic compound featuring an aniline amine group, a benzamide, and a sulfonamide functional group. These groups are expected to dictate its solubility, ionization state, and hydrogen bonding capacity.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 34121-17-0 | PubChem[1] |
| Molecular Formula | C₇H₈ClN₃O₃S | PubChem[1] |
| Molecular Weight | 249.68 g/mol | PubChem[1] |
| Computed XLogP3-AA | -0.1 | PubChem[1] |
Note: The XLogP3-AA value is a computationally predicted parameter and should be verified experimentally.
Melting Point and Thermal Stability
Scientific Rationale: The melting point (Tm) is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas a broad melting range often suggests the presence of impurities or multiple crystalline forms (polymorphs). From a drug development perspective, the melting point influences formulation strategies, particularly for solid dosage forms, and provides insights into the compound's thermal stability. High-melting-point solids are generally more stable during manufacturing and storage.
Experimental Data: A literature search did not yield an experimentally determined melting point for this compound. Therefore, laboratory determination is required.
Recommended Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the gold-standard technique for determining the thermal properties of pharmaceutical materials.[2][3][4][5] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly accurate, requires only a small amount of sample, and can reveal other thermal events such as polymorphic transitions, desolvation, and decomposition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan. Hermetically seal the pan to prevent any mass loss during heating.
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.
-
Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, for example, 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C or 300 °C). A nitrogen purge (50 mL/min) should be used to maintain an inert atmosphere.
-
-
Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram. The extrapolated onset temperature of this peak is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Self-Validation and Trustworthiness: The protocol's integrity is ensured by the initial calibration with a known standard (indium). Running the sample in duplicate or triplicate will confirm the reproducibility of the measurement. A sharp endothermic peak with no preceding thermal events would suggest a single, stable crystalline form under the tested conditions.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
Scientific Rationale: Solubility is arguably one of the most critical physicochemical properties for any drug candidate. Aqueous solubility, in particular, is a primary determinant of bioavailability for orally administered drugs. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low and variable absorption, posing a significant challenge for formulation development.[6] Understanding solubility in various organic solvents is also crucial for synthesis, purification, and the development of analytical methods.
Recommended Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.[8][9] It involves allowing an excess of the solid compound to equilibrate with a solvent over a defined period, after which the concentration of the dissolved compound in the supernatant is quantified.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, DMSO).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution and Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Self-Validation and Trustworthiness: The presence of undissolved solid in the vials at the end of the experiment visually confirms that a saturated solution was achieved. Analysis of samples taken at multiple time points (e.g., 24h and 48h) should yield consistent concentration values, confirming that equilibrium has been reached.
Caption: Workflow for Shake-Flask Solubility Determination.
Dissociation Constant (pKa)
Scientific Rationale: The dissociation constant, or pKa, is a measure of the strength of an acid or base. For a pharmaceutical compound, the pKa values of its ionizable functional groups determine the extent of its ionization at a given pH. This is critically important because the ionization state of a molecule profoundly affects its solubility, membrane permeability, and binding to its biological target.[10] For instance, the un-ionized form of a drug is generally more lipid-soluble and can more easily cross cell membranes, while the ionized form is typically more water-soluble. This compound has several potential ionizable sites: the aromatic amine (basic), the sulfonamide (acidic), and the benzamide (very weakly acidic/neutral). Determining their respective pKa values is essential for predicting its behavior in the physiological pH range of the body.
Experimental Data: There are no published experimental pKa values for this compound. Experimental determination is necessary.
Recommended Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[11][12][13] The method involves dissolving the compound in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrating it with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of methanol and water) to achieve a concentration of approximately 1-5 mM. A cosolvent is often necessary for compounds with low water solubility. The solution should also contain an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]
-
Instrument Setup: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration (for acidic pKa): Place the sample solution in a jacketed beaker maintained at 25 °C and purge with nitrogen to remove dissolved CO₂. Titrate the solution by making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH).
-
Titration (for basic pKa): To determine the pKa of the basic amine group, first acidify the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to fully protonate the base. Then, titrate this solution with the standardized strong base (0.1 M NaOH).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be precisely determined from the maximum of the first derivative of the titration curve.
Self-Validation and Trustworthiness: The use of a calibrated pH meter is fundamental. The sharpness of the inflection point in the titration curve is an indicator of the accuracy of the determination. Specialized software can be used to analyze the titration data and calculate the pKa values, providing a more robust analysis than simple graphical estimation.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (logP and logD)
Scientific Rationale: Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that influences a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity. It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
-
logP is the ratio of the concentration of the neutral form of a compound in a lipid phase (typically octanol) to its concentration in an aqueous phase at equilibrium.[14]
-
logD is the ratio of the total concentration of all forms (neutral and ionized) of a compound in the lipid phase to the total concentration in the aqueous phase at a specific pH.[15][16]
For an ionizable molecule like this compound, logD is the more physiologically relevant parameter because it accounts for the different ionization states that will exist at biological pH values (e.g., logD₇.₄).
Experimental Data: The only available value is a computed XLogP3-AA of -0.1 from PubChem.[1] This value suggests the neutral form of the molecule is slightly hydrophilic. However, given the ionizable groups, its effective lipophilicity will be highly dependent on pH and must be determined experimentally.
Recommended Experimental Protocol: logD Determination by RP-HPLC
While the shake-flask method can be used for logP/logD, it can be labor-intensive. A well-established and more rapid alternative is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18] This method correlates the retention time of a compound on a hydrophobic (C18) column with its lipophilicity.
Step-by-Step Methodology:
-
System Preparation: Use a C18 HPLC column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for logD₇.₄) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of 5-7 standard compounds with well-known, reliable logP or logD₇.₄ values that span a range bracketing the expected value for the test compound. Inject each standard individually under isocratic conditions (a constant percentage of organic modifier).
-
Retention Time Measurement: For each standard, measure the retention time (tR) and calculate the retention factor, k' = (tR - t₀) / t₀, where t₀ is the column dead time (measured using a non-retained compound like uracil).
-
Calibration Curve Construction: Plot the known logP (or logD) values of the standards against their corresponding log k' values. A linear relationship should be observed.
-
Test Compound Analysis: Inject the this compound solution under the identical HPLC conditions and determine its log k'.
-
logD Calculation: Using the linear regression equation from the calibration curve, calculate the logD₇.₄ of the test compound from its experimentally determined log k'.
Self-Validation and Trustworthiness: The validity of the method relies on the quality of the calibration curve. A high correlation coefficient (R² > 0.98) for the linear regression of the standards is essential. The chosen standards should be structurally diverse to ensure the correlation is robust.
Caption: Workflow for logD Determination using RP-HPLC.
References
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Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Stoyanov, S.; Petkovska, M. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Mac. Pharm. Bull.2018 , 64 (1), 11-20. [Link]
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Wen, H.; et al. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Int J Pharm.2023 , 644, 123325. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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Guner, T.; et al. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. J. Chem. Metrol.2024 , 18 (1), 43-49. [Link]
- Valko, K. L.; et al. Determination of logP coefficients via a RP-HPLC column. US Patent 6,548,307B2, filed Feb 14, 2001, and issued Apr 15, 2003.
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Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io2024 . [Link]
- Lombardo, F.; et al. High throughput HPLC method for determining Log P values. US Patent 6,524,863B1, filed Aug 18, 1999, and issued Feb 25, 2003.
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Hörter, D.; Dressman, J. B. Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci.2001 , 3 (1), E2. [Link]
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Alsenz, J.; Kansy, M. A review of methods for solubility determination in biopharmaceutical drug characterization. Pharm Dev Technol.2007 , 12 (3), 271-80. [Link]
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Reijenga, J.; et al. Development of Methods for the Determination of pKa Values. Anal. Chem. Insights2013 , 8, 53-71. [Link]
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Donovan, S. F.; Pescatore, M. C. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Anal. Chem.2020 , 92 (11), 7439–7443. [Link]
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Netzsch. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. 2022 . [Link]
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Eugene-Osoikhia, T. T.; Emesiani, M. C. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. J. Chem. Soc. Nigeria2020 , 45 (3). [Link]
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O’Donnell, P.; Kaddou, F. Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Mol. Pharmaceutics2021 , 18 (5), 2056–2071. [Link]
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O’Donnell, P.; Kaddou, F. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. National Institutes of Health2021 . [Link]
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O’Donnell, P.; Kaddou, F. The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum2023 . [Link]
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Thomas, S. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments2022 . [Link]
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PubChem. 2-Amino-4-chloro-5-sulphamoylbenzamide. [Link]
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ChemBK. 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid. [Link]
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Wang, Y.; et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Comb. Chem. High Throughput Screen.2011 , 14 (5), 379–385. [Link]
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precisionFDA. 2-AMINO-4-CHLORO-5-SULFAMYL-N-(M-TOLYL)BENZAMIDE. [Link]
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ACD/Labs. LogP vs LogD - What is the Difference? 2024 . [Link]
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Dey, B. P.; Lahiri, S. C. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry1986 , 25A, 136-140. [Link]
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Liu, X.; et al. Correlation between the experimental and calculated logP values of 219 peptides given by the residue addition model. Chin. J. Chem.2007 , 25, 1333-1339. [Link]
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ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
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PubChem. 2-Amino-5-(4-chlorophenyl)-3-(4-sulfamoylphenyl)benzamide. [Link]
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Williams, R. pKa Data Compiled by R. Williams. [Link]
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Williams, R. pKa Data Compiled by R. Williams page-1. [Link]
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An In-depth Technical Guide to the Solubility of 2-amino-4-chloro-5-sulfamoylbenzamide in Organic Solvents
Introduction
2-amino-4-chloro-5-sulfamoylbenzamide is a key chemical entity with significant interest in pharmaceutical research and development. Its utility as a synthetic intermediate or a potential active pharmaceutical ingredient (API) necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of a compound dictates its behavior in various stages of drug development, including synthesis, purification, formulation, and ultimately, its bioavailability.
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this guide emphasizes robust experimental protocols and the underlying scientific principles that govern solubility. It is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, enabling informed decision-making in their projects.
Physicochemical Properties Influencing Solubility
The solubility of a solute in a given solvent is governed by a complex interplay of its intrinsic properties and those of the solvent. For this compound, the key molecular characteristics are summarized below. These properties provide the foundation for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN₃O₃S | PubChem[1] |
| Molecular Weight | 249.68 g/mol | PubChem[1] |
| XLogP3-AA (logP) | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Polar Surface Area | 138 Ų | PubChem[1] |
Expert Insights:
-
The low XLogP3-AA value of -0.1 suggests that this compound is a relatively polar molecule. This indicates that it is likely to have a preference for polar solvents over non-polar hydrocarbon solvents.
-
With three hydrogen bond donors (from the amine and sulfonamide groups) and five hydrogen bond acceptors (the oxygen and nitrogen atoms), the molecule has a significant capacity for forming hydrogen bonds. This is a primary driver of its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
The presence of both polar functional groups (amine, sulfonamide, amide) and a chlorinated aromatic ring creates a molecule with a nuanced polarity, suggesting that a range of polar organic solvents should be screened to find optimal solubility.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical models can provide valuable predictive insights. The Extended Hildebrand Solubility Approach is one such model that has been successfully applied to sulfonamides.[1] This approach uses the Hildebrand solubility parameter (δ), which is a measure of the cohesive energy density of a substance. The fundamental principle is that "like dissolves like"; substances with similar solubility parameters are more likely to be miscible.
The extended model accounts for specific interactions, such as hydrogen bonding and dipole-dipole forces, which are critical for a molecule like this compound. By comparing the solubility parameter of the solute with those of various organic solvents, a researcher can make an educated initial selection of solvents for experimental screening.
Experimental Determination of Equilibrium Solubility
The definitive method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method , as outlined in guidelines such as USP General Chapter <1236> and ICH M9.[2][3][4][5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.
Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for obtaining accurate and reproducible equilibrium solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantitative method.
Workflow Diagram:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology:
-
Preparation of Standard Curve: Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., DMSO or the test solvent if solubility allows). From this stock, create a series of dilutions to generate a standard curve (e.g., 5-6 points) for HPLC analysis. This is a critical self-validating step; the linearity of the curve (R² > 0.999) ensures the accuracy of the subsequent quantification.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is visually confirmed to be present throughout the experiment, which is a key criterion for ensuring saturation.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a predetermined period (typically 24 to 48 hours). To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when the measured concentration does not change significantly between time points.[3]
-
Phase Separation: After equilibration, allow the vials to stand in a temperature-controlled bath for at least 30 minutes to allow for thermal re-equilibration and settling of the solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. The filtration step is crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to prevent errors from potential drug adsorption to the filter membrane.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC standard curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration of this compound in the sample by interpolating from the standard curve.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in appropriate units (e.g., mg/mL or µg/mL).
Data Presentation: Predicted Solubility Profile
While experimentally determined data is not currently available in the literature, based on the physicochemical properties and general behavior of sulfonamides, a predicted qualitative and potential quantitative solubility profile can be proposed. The following table provides a template for presenting such data once it is generated, with predictions based on chemical principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the multiple polar groups of the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (in DMSO/DMF), Moderate (in Acetonitrile) | DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, making them powerful solvents for this type of molecule. Acetonitrile is less polar and may be a less effective solvent. |
| Ester | Ethyl Acetate | Low to Moderate | Possesses a hydrogen bond acceptor (carbonyl) but lacks a donor, and has lower polarity, likely resulting in lower solubility compared to alcohols or DMSO. |
| Ketone | Acetone | Moderate | More polar than ethyl acetate, with a strong hydrogen bond accepting carbonyl group, suggesting moderate solubility. |
| Non-polar | Toluene, Hexane | Very Low | The high polarity and hydrogen bonding capacity of the solute are incompatible with the non-polar nature of these solvents, leading to poor solvation. |
High-Throughput Screening of Apparent Solubility
For early-stage drug development, a higher-throughput method can be used to rapidly screen solubility in a wide array of solvents. Kinetic or apparent solubility methods, such as turbidimetric or nephelometric assays, are suitable for this purpose. These methods measure the concentration at which the compound precipitates from a stock solution (typically in DMSO) when diluted into the solvent of interest.
Protocol: Turbidimetric Solubility Screening
Objective: To rapidly assess the apparent solubility of this compound across a panel of organic solvents.
Workflow Diagram:
Caption: High-Throughput Turbidimetric Solubility Screening Workflow.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Dispensing: In a 96-well plate, dispense small volumes of the DMSO stock.
-
Solvent Addition: Rapidly add the various organic test solvents to the wells.
-
Incubation: Mix and incubate the plate at a controlled temperature for 1-2 hours.
-
Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the apparent solubility.
Causality and Limitations: This method is fast and requires minimal compound. However, it measures kinetic solubility, which can sometimes overestimate the true thermodynamic equilibrium solubility due to the formation of supersaturated solutions. The presence of a co-solvent (DMSO) also influences the result. Therefore, data from this method should be considered an estimate and key results should be confirmed using the shake-flask method.
Conclusion
A comprehensive understanding of the solubility of this compound in organic solvents is fundamental to its successful development and application. While quantitative data is not yet widely published, this guide provides the necessary theoretical background and detailed, field-proven experimental protocols for its determination. By employing the isothermal shake-flask method, researchers can generate high-quality, reliable equilibrium solubility data. For initial screening, the turbidimetric method offers a rapid, resource-efficient alternative. The application of these methodologies will enable scientists to build a robust solubility profile for this compound, facilitating its progression through the research and development pipeline.
References
-
United States Pharmacopeia. USP-NF General Chapter <1236> Solubility Measurements. [Link]
-
United States Pharmacopeia. <1236> Solubility Measurements - USP-NF ABSTRACT. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 118600, 2-Amino-4-chloro-5-sulphamoylbenzamide. [Link]
-
ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
-
Martin, A., et al. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
-
ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]
-
Perlovich, G. L., et al. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. [Link]
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Cristofoletti, R., et al. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]
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Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. [Link]
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European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
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International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
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An In-Depth Technical Guide to 2-Amino-4-chloro-5-sulfamoylbenzamide: A Critical Furosemide Impurity
Foreword: Understanding the Imperative of Impurity Profiling
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the entire impurity profile. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a drug product. This guide provides a comprehensive technical overview of 2-amino-4-chloro-5-sulfamoylbenzamide, a critical process-related impurity and degradation product of the potent loop diuretic, furosemide. For researchers, analytical scientists, and drug development professionals, a thorough understanding of this impurity is paramount for ensuring the quality and regulatory compliance of furosemide-containing medicines.
Introduction to this compound
This compound, also known by several synonyms including 4-chloro-5-sulfamoylanthranilic acid (CSA) and Saluamine, is a key known impurity of furosemide.[1][2][3][4] It is designated as Furosemide Impurity C in the European Pharmacopoeia (Ph. Eur.) and Furosemide Related Compound B in the United States Pharmacopeia (USP).[5][6][7][8] Its chemical structure is closely related to furosemide, lacking the N-furfuryl group.
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | 2-amino-4-chloro-5-sulfamoylbenzoic acid |
| CAS Number | 3086-91-7[1][3] |
| Molecular Formula | C₇H₇ClN₂O₄S[1][3] |
| Molecular Weight | 250.66 g/mol [3] |
| Appearance | White to off-white solid[3] |
| Melting Point | 267 °C (decomposes)[4] |
Origin and Formation Pathways
The presence of this compound in furosemide can arise from two primary sources: as a process-related impurity during synthesis and as a degradation product.
Synthetic Pathway of Furosemide and Genesis of the Impurity
One common synthetic route to furosemide starts with 2,4-dichlorobenzoic acid. This starting material is chlorosulfonated and subsequently ammonolyzed to form 2,4-dichloro-5-sulfamoylbenzoic acid. The final step involves the condensation of this intermediate with furfurylamine to yield furosemide.[9][10]
This compound can be present as an unreacted starting material or an intermediate if the initial chlorination of the benzoic acid precursor is incomplete or if side reactions occur.
Diagram: Synthetic Pathway of Furosemide
Caption: Hydrolytic degradation of furosemide leading to the formation of Impurity C.
Toxicological Assessment
The control of any impurity is directly linked to its toxicological profile. Concerns about the quality of a drug product and its stability are significant for health authorities, as degradation products can lead to toxicity or unexpected clinical outcomes. [11] Acute, subacute, and chronic toxicity studies have been conducted on 4-Chloro-5-Sulfamoylanthranilic Acid (CSA), another name for this compound, using mice as an experimental model. [11]While detailed public data from these studies is limited, the research indicates that at higher doses and with prolonged treatment, CSA can cause significant changes in hematological and biochemical indices. [11]However, no clastogenic activity was observed in subacute and chronic toxicity studies. [11]Interestingly, in these studies, the parent drug, furosemide, showed a higher mortality rate at higher doses in both subacute and chronic toxicity studies compared to CSA. [11] For newly identified impurities, in silico toxicity prediction tools are often employed. [12]For instance, the ProTox-II web server has been used to predict the toxicity of other furosemide impurities, generally indicating a low risk of acute toxicity, hepatotoxicity, cytotoxicity, carcinogenicity, and mutagenicity. [5][13][14]While a specific in silico analysis for this compound was not found in the reviewed literature, the available toxicological data suggests it is of lower acute toxicity than the parent drug.
Genotoxicity is a critical endpoint for impurities. The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. [12][14][15][16][17]A positive Ames test indicates that a chemical is mutagenic and may act as a carcinogen. [15]While a specific Ames test result for this compound was not identified in the search results, a study on furosemide and its photoproducts did utilize the Ames test to detect genotoxic potential. [13]
Analytical Methodologies for Detection and Quantification
The control of this compound relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of furosemide and its impurities.
Pharmacopoeial HPLC Methods
Both the European Pharmacopoeia and the United States Pharmacopeia provide detailed HPLC methods for the analysis of furosemide and its related substances.
European Pharmacopoeia (Ph. Eur.) Method:
The Ph. Eur. monograph for furosemide outlines a specific HPLC method for the determination of related substances, including Impurity C. [5]
-
Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with octylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase: A mixture of 30 volumes of 1-propanol and 70 volumes of a solution containing 2.0 g/L of potassium dihydrogen phosphate and 2.5 g/L of cetrimide, with the pH adjusted to 7.0 with ammonia.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 238 nm.
United States Pharmacopeia (USP) Method:
The USP monograph for furosemide also specifies an HPLC method for related compounds.
-
Column: A 4.6-mm x 25-cm column that contains packing L1 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles).
-
Mobile Phase: A filtered and degassed mixture of water, tetrahydrofuran, and glacial acetic acid (70:30:1).
-
Flow Rate: About 1.0 mL/min.
-
Detection: UV detector at 254 nm and 272 nm.
Experimental Protocol: HPLC Analysis of Furosemide and Impurity C
This protocol is a representative example based on common practices and published methods.
1. Preparation of Solutions:
-
Diluent: Prepare a suitable diluent, for example, a mixture of acetonitrile and water (50:50).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Furosemide Related Compound B RS (or Ph. Eur. Furosemide Impurity C CRS) in the diluent to obtain a known concentration (e.g., 5 µg/mL).
-
Test Solution: Accurately weigh and dissolve about 50 mg of the Furosemide sample in the diluent in a 50 mL volumetric flask. Dilute to volume with the diluent.
2. Chromatographic Conditions:
-
Instrument: A liquid chromatograph equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of a suitable buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in an appropriate ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
3. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution and record the peak area.
-
Inject the test solution and record the peak areas for furosemide and any impurity peaks.
4. Calculation:
Calculate the percentage of this compound in the Furosemide sample using the following formula:
% Impurity = (Area_impurity_test / Area_standard) * (Conc_standard / Conc_test) * 100
Diagram: HPLC Analysis Workflow
Caption: A typical workflow for the HPLC analysis of furosemide impurities.
Regulatory Acceptance Criteria
The acceptable limits for this compound in furosemide are defined in the respective pharmacopoeial monographs.
-
European Pharmacopoeia (Ph. Eur. 7.0): For specified impurities A, B, C, D, and E, the limit for each impurity is not more than 0.25 per cent. The total of all impurities should not be more than 0.5 per cent. [5]* United States Pharmacopeia (USP): The USP monographs for Furosemide, Furosemide Tablets, and Furosemide Oral Solution all reference USP Furosemide Related Compound B RS, indicating its control as a specified impurity. [6][7][8]The specific limits are detailed within the monograph and are generally aligned with international guidelines.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. To specifically generate this compound, hydrolytic stress conditions are most relevant.
Protocol for Acid Hydrolysis of Furosemide
1. Sample Preparation:
-
Accurately weigh about 50 mg of furosemide and transfer it to a 50 mL volumetric flask.
-
Add 25 mL of 0.1 N hydrochloric acid.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.
-
Dilute to volume with the HPLC mobile phase.
2. Analysis:
-
Analyze the stressed sample using the validated HPLC method described in section 4.2.
-
Compare the chromatogram of the stressed sample with that of an unstressed sample and a standard of this compound to identify the degradation product.
Conclusion and Future Perspectives
The control of this compound is a critical aspect of ensuring the quality and safety of furosemide drug products. This guide has provided a comprehensive overview of its origin, toxicological significance, analytical detection, and regulatory limits. As analytical techniques continue to evolve, more sensitive methods for impurity profiling will emerge, further enhancing our ability to ensure the purity of essential medicines. Continuous monitoring of the impurity profiles of widely used drugs like furosemide is a fundamental responsibility of the pharmaceutical industry to safeguard public health.
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- United States Pharmacopeia. (2019, November 1). USP 43–NF 38 Commentary.
- Phenomenex. (n.d.). Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns.
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- Clearsynth. (n.d.). Furosemide EP impurity C | CAS No. 3086-91-7.
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- USP-NF. (n.d.). Furosemide Oral Solution.
- Xu, A., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415.
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- BLD Pharm. (n.d.). 3086-91-7|2-Amino-4-chloro-5-sulfamoylbenzoic acid.
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The Multifaceted Mechanisms of Action of Sulfamoylbenzamide Derivatives: A Technical Guide for Researchers
Introduction: The Versatility of the Sulfamoylbenzamide Scaffold
The sulfamoylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of biological activities. These compounds have garnered significant attention from researchers in drug discovery and development due to their therapeutic potential in various diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2] This guide provides an in-depth exploration of the core mechanisms of action of sulfamoylbenzamide derivatives, offering insights into their molecular targets and the downstream cellular consequences of their interactions. By delving into the causality behind their biological effects and outlining key experimental methodologies, this document aims to serve as a valuable resource for scientists working to harness the therapeutic promise of this versatile chemical class.
Inhibition of Carbonic Anhydrases: A Predominant Mechanism
A primary and well-established mechanism of action for many sulfamoylbenzamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in processes like pH regulation, ion transport, and CO2 homeostasis.[4][5]
Molecular Interaction with the Catalytic Zinc Ion
The inhibitory activity of sulfamoylbenzamide derivatives against CAs is primarily attributed to the coordination of the deprotonated sulfonamide group with the zinc ion (Zn²⁺) located in the enzyme's active site.[4][5] This interaction displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby blocking the enzyme's activity.[5] The benzamide portion of the molecule often engages in additional hydrogen bonding and van der Waals interactions with amino acid residues lining the active site cavity, contributing to the affinity and isoform selectivity of the inhibitor.[3]
Therapeutic Implications of CA Inhibition
The inhibition of specific CA isoforms by sulfamoylbenzamide derivatives has significant therapeutic implications:
-
Anticancer Activity: Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in various hypoxic solid tumors and play a crucial role in tumor cell survival and metastasis by regulating intra- and extracellular pH.[6] Sulfamoylbenzamide derivatives that selectively inhibit these isoforms are promising anticancer agents.[6]
-
Glaucoma Treatment: By inhibiting CAs in the ciliary body of the eye, these derivatives can reduce the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[7]
-
Diuretic Effects: Inhibition of CAs in the proximal tubules of the kidney leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in a diuretic effect.[7]
Quantitative Analysis of CA Inhibition
The inhibitory potency of sulfamoylbenzamide derivatives against various CA isoforms is typically quantified by determining their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).
| Derivative Example | Target CA Isoform | Kᵢ (nM)[3] |
| Benzamide-4-sulfonamide A | hCA I | 5.3 |
| Benzamide-4-sulfonamide B | hCA II | <1 |
| Benzamide-4-sulfonamide C | hCA VII | <1 |
| Benzamide-4-sulfonamide D | hCA IX | <1 |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This spectrophotometric assay is a standard method for measuring the inhibition of CA activity.
Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂, which leads to a change in pH. This pH change is monitored using a colorimetric pH indicator.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., Tris-HCl) at a specific pH (e.g., 7.5).
-
Prepare a solution of the CA enzyme in the same buffer.
-
Prepare a solution of the sulfamoylbenzamide derivative (inhibitor) in a suitable solvent (e.g., DMSO).
-
Prepare a saturated solution of CO₂ in water.
-
Prepare a solution of a pH indicator (e.g., p-nitrophenol).
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution with the inhibitor solution and incubate for a defined period to allow for binding.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂ solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time at its specific wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Km) are known.
-
Modulation of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)
Recent research has identified certain sulfamoylbenzamide derivatives as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).[1][8] These enzymes are involved in the hydrolysis of extracellular nucleotides and play roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[8][9]
Mechanism of Inhibition
The precise mechanism of h-NTPDase inhibition by sulfamoylbenzamide derivatives is still under investigation, but molecular docking studies suggest that these compounds bind to the active site of the enzymes, interacting with key amino acid residues.[8] This binding likely prevents the substrate (e.g., ATP) from accessing the catalytic site, thereby inhibiting its hydrolysis.
Structure-Activity Relationship and Isoform Selectivity
The structure-activity relationship (SAR) studies have shown that the nature of the substituents on both the sulfamoyl and benzamide portions of the scaffold significantly influences the inhibitory potency and selectivity for different h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8).[1] For instance, the presence of halogen atoms on the benzamide ring can enhance activity against h-NTPDase1.[1]
Quantitative Data on h-NTPDase Inhibition
| Derivative | Target h-NTPDase Isoform | IC₅₀ (µM)[1][8] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 |
Experimental Protocol: Malachite Green Phosphate Assay
This colorimetric assay is commonly used to measure the activity of ATPases like NTPDases by quantifying the amount of inorganic phosphate (Pi) released.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the intensity of the color is directly proportional to the amount of Pi released from ATP hydrolysis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl with CaCl₂).
-
Prepare a solution of the h-NTPDase enzyme in the reaction buffer.
-
Prepare solutions of the sulfamoylbenzamide derivatives at various concentrations.
-
Prepare an ATP substrate solution.
-
Prepare the malachite green colorimetric reagent.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, enzyme, and inhibitor solution. Pre-incubate for a specific time.
-
Initiate the reaction by adding the ATP substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Inhibition of the STAT3 Signaling Pathway
Certain N-substituted sulfamoylbenzamide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.[10][11]
Mechanism of STAT3 Inhibition
These derivatives act by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[10] This phosphorylation event is a crucial step for the dimerization, nuclear translocation, and DNA binding of STAT3. By preventing this phosphorylation, the sulfamoylbenzamide derivatives effectively block the downstream transcriptional activity of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.[10] This ultimately induces apoptosis and inhibits the migration of cancer cells.[10]
Caption: Mechanism of HBV capsid assembly modulation by sulfamoylbenzamide derivatives.
Other Mechanisms and Future Directions
The versatility of the sulfamoylbenzamide scaffold extends to other biological targets, including:
-
Anticancer Activity via Tubulin Polymerization Inhibition: Some sulfamoyl-salicylamide derivatives have been shown to induce cell cycle arrest by inhibiting tubulin polymerization. [1]* Ion Channel Blockade: Related benzamide derivatives have been identified as blockers of the Kv1.3 voltage-gated potassium channel, which is involved in T-cell activation, suggesting potential applications in autoimmune diseases. [12]* Antibacterial Activity: As derivatives of the sulfonamide class of drugs, some sulfamoylbenzamides may exhibit antibacterial properties by acting as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. [13] The continued exploration of the structure-activity relationships of sulfamoylbenzamide derivatives will undoubtedly uncover new molecular targets and refine their selectivity for existing ones. [14][15]This will pave the way for the development of novel therapeutics with improved efficacy and safety profiles for a wide range of diseases.
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Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
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Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PubMed Central.
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Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.
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Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. PubMed.
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Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV). PubMed.
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Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. PubMed.
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6-Sulfamoylnicotinamide: A Technical Overview of its Role as a Carbonic Anhydrase Inhibitor. Benchchem.
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An In-Depth Technical Guide to the Spectroscopic Data of 2-amino-4-chloro-5-sulfamoylbenzamide
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2-amino-4-chloro-5-sulfamoylbenzamide, a key chemical entity often identified as a related compound or impurity in the synthesis of the diuretic drug furosemide.[1][2][3] Aimed at researchers, scientists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a detailed characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section includes an in-depth interpretation of expected spectral features, causality behind these characteristics, and validated, step-by-step protocols for data acquisition. This guide serves as an essential reference for the structural elucidation, quality control, and analytical method development related to this compound.
Introduction and Molecular Structure
This compound (IUPAC Name) is a substituted benzamide with the molecular formula C₇H₈ClN₃O₃S. Its structural confirmation is critical in pharmaceutical manufacturing, particularly in the quality control of furosemide, where it may be present as a process-related impurity.[4] Rigorous characterization using orthogonal analytical techniques is essential to ensure the safety and efficacy of the final drug product. Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.
The molecule contains several key functional groups that give rise to characteristic spectroscopic signals: a primary aromatic amine (-NH₂), a chloro substituent (-Cl), a sulfonamide group (-SO₂NH₂), a primary amide group (-CONH₂), and a tetrasubstituted aromatic ring. The interplay of these groups dictates the chemical and physical properties of the molecule and its spectral behavior.
Molecular Structure with Atom Numbering
Caption: Workflow for structural elucidation using integrated spectroscopic data.
This integrated approach provides a self-validating system. The molecular formula determined by MS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR (amide, amine, sulfonamide) are consistent with the structural fragments observed in both the NMR spectra and the MS/MS fragmentation pattern. This cohesive dataset provides unequivocal evidence for the structure of this compound.
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An In-depth Technical Guide to the Therapeutic Targets of 2-Amino-4-chloro-5-sulfamoylbenzamide and its Derivatives
Foreword: Unveiling the Therapeutic Potential of Sulfamoylbenzamides
The chemical scaffold of 2-amino-4-chloro-5-sulfamoylbenzamide and its closely related benzoic acid analogue, 2-amino-4-chloro-5-sulfamoylbenzoic acid, forms the backbone of a class of pharmacologically significant molecules. The most prominent member of this class is Furosemide, a potent loop diuretic that has been a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1][2] This guide delves into the core molecular targets of this chemical series, providing a technical exploration for researchers, scientists, and drug development professionals. Our focus will be on the primary and secondary targets, the underlying mechanisms of action, and the experimental methodologies required to investigate these interactions.
Part 1: Primary Therapeutic Target - The Na-K-Cl Cotransporter (NKCC)
The principal therapeutic effect of furosemide and related compounds is achieved through the inhibition of the Na-K-Cl cotransporter (NKCC).[1][3] This membrane protein plays a crucial role in regulating ion gradients across cell membranes.
Mechanism of Action at NKCC
Furosemide acts by binding to the chloride-binding site of the NKCC protein, thereby inhibiting the reabsorption of sodium, potassium, and chloride ions.[1][4] This inhibition is most pronounced in the thick ascending limb of the loop of Henle in the kidney.[1][4] By blocking this transporter, furosemide disrupts the generation of the corticomedullary osmotic gradient, leading to a significant increase in the excretion of water and electrolytes.[1]
There are two major isoforms of the NKCC transporter: NKCC1, which is widely distributed in the body, and NKCC2, which is primarily found in the kidney.[5] Furosemide inhibits both isoforms.[6] The inhibition of NKCC2 is responsible for the diuretic effect, while the inhibition of NKCC1 in other tissues, such as the inner ear, can lead to side effects like ototoxicity.[5]
Recent structural studies have provided detailed insights into how loop diuretics, including furosemide, bind to NKCC1. These studies reveal that furosemide occupies the Cl- binding site and coordinates a K+ ion, effectively locking the transporter in an inactive conformation.[6]
Signaling Pathway and Physiological Consequences
The inhibition of NKCC by furosemide sets off a cascade of physiological responses. The primary consequence is a potent diuresis, leading to a reduction in extracellular fluid volume. This is beneficial in conditions characterized by fluid overload.
Caption: Furosemide's mechanism of action via NKCC inhibition.
Experimental Protocol: Thallium Flux Assay for NKCC Activity
A common and effective method to assess NKCC activity is the thallium (Tl+) flux assay. Tl+ is a congener of K+ and is transported by NKCC. Its influx can be measured using a Tl+-sensitive fluorescent dye.
Principle: This assay measures the initial rate of Tl+ influx into cells, which is mediated by NKCC. The presence of an inhibitor like furosemide will reduce the rate of fluorescence increase.
Materials:
-
Cells expressing the NKCC of interest (e.g., HEK-293 cells transfected with NKCC1 or NKCC2)
-
FluxOR™ Thallium Detection Kit (or similar)
-
Furosemide or other test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with injectors
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 60-90 minutes at 37°C.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of furosemide or test compounds in assay buffer.
-
Remove the dye-loading solution and wash the cells with assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 10-20 minutes.
-
-
Thallium Influx Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to record fluorescence at appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 525 nm emission).
-
Inject the Tl+ stimulus solution into the wells while simultaneously initiating kinetic fluorescence readings.
-
Record data every second for 90-120 seconds.
-
-
Data Analysis:
-
Determine the initial rate of Tl+ influx (slope of the fluorescence curve).
-
Plot the rate of influx against the concentration of the inhibitor.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Part 2: Secondary Therapeutic Target - Carbonic Anhydrase (CA)
While less potent than its effect on NKCC, furosemide also exhibits inhibitory activity against carbonic anhydrase (CA).[7][8] This action contributes to its overall diuretic effect, although to a lesser extent than its primary mechanism.
Mechanism of Action at CA
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[9][10] Furosemide, being a sulfonamide, can bind to the zinc ion in the active site of CA, thereby inhibiting its enzymatic activity.[7][8] This inhibition is reversible.[7]
In the proximal tubule of the nephron, CA plays a role in the reabsorption of bicarbonate. By inhibiting CA, furosemide can lead to increased bicarbonate excretion, which contributes to the alkalinization of urine.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A widely used method to screen for CA inhibitors is a colorimetric assay based on the esterase activity of CA.
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is proportional to CA activity. Inhibitors will decrease the rate of this reaction.[9][10]
Materials:
-
Purified carbonic anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Furosemide or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of CA in cold assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like DMSO or acetonitrile.
-
Prepare serial dilutions of furosemide or test compounds.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Assay buffer + Substrate solution.
-
Maximum Activity (No Inhibitor): Assay buffer + CA solution + Vehicle (e.g., DMSO).
-
Test Compound: Assay buffer + CA solution + Test compound dilution.
-
Positive Control: Assay buffer + CA solution + Known CA inhibitor (e.g., Acetazolamide).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add assay buffer, CA solution, and inhibitor/vehicle to the appropriate wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 400-405 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_max - V_inhibitor) / V_max] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Caption: Workflow for the Carbonic Anhydrase inhibition assay.
Part 3: Quantitative Data Summary
The following table summarizes the inhibitory activities of furosemide against its primary and secondary targets. It is important to note that the potency of furosemide is significantly higher for NKCC compared to CA.
| Target | Parameter | Reported Value | Reference |
| Na-K-Cl Cotransporter (NKCC) | IC50 | ~1 µM (varies by cell type and assay conditions) | General literature consensus |
| Carbonic Anhydrase (CA) | Ki | ~0.46 - 111 µM (depending on isoform and conditions) | [11] |
Conclusion and Future Directions
The therapeutic efficacy of this compound derivatives, exemplified by furosemide, is predominantly mediated by the potent inhibition of the Na-K-Cl cotransporter. The secondary inhibitory effect on carbonic anhydrase, while weaker, may contribute to the overall pharmacological profile. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the interaction of novel compounds with these targets.
Future research in this area could focus on developing isoform-specific inhibitors to disentangle the therapeutic effects from the side effects. For instance, a selective NKCC2 inhibitor could provide potent diuresis with a reduced risk of ototoxicity associated with NKCC1 inhibition. Similarly, exploring the diverse family of carbonic anhydrases could uncover novel therapeutic applications for this chemical scaffold beyond diuresis.
References
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- Furosemide. (n.d.). Wikipedia.
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- Furosemide Pharmacology. (2024, January 16). YouTube.
- Ponto, L. L., & Schoenwald, R. D. (1990). Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I). Clinical Pharmacokinetics, 18(5), 381–408.
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- Navon, G., et al. (1975).
- Akiyama, T., et al. (2006). Furosemide, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state. Journal of Physiological Sciences, 56(6), 401–406.
- Schlossmann, J., et al. (2017). Regulation of the Na+-K+-2Cl- cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration. Pflügers Archiv - European Journal of Physiology, 469(7), 947–957.
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- 2-amino-4-chloro-5-sulfamoylbenzenesulfonic acid. (n.d.). Veeprho.
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- Ding, D., et al. (2021). The Acute Effects of Furosemide on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea. Frontiers in Molecular Neuroscience, 14, 730039.
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- Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383–5388.
- Rinehart, J., et al. (2009). Sites of Regulated Phosphorylation that Control K-Cl Cotransporter Activity. Cell, 138(3), 525–536.
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An In-Depth Technical Guide to the In Silico Toxicity Prediction of 2-amino-4-chloro-5-sulfamoylbenzamide
Abstract
The imperative to de-risk chemical compounds early in the development pipeline has positioned in silico toxicology as an indispensable discipline.[1] By leveraging computational models, researchers can predict potential toxicological liabilities with remarkable speed and cost-effectiveness, significantly reducing reliance on traditional animal testing.[1][2] This guide provides a comprehensive, technically-grounded workflow for assessing the toxicological profile of the small molecule 2-amino-4-chloro-5-sulfamoylbenzamide . We will navigate through a multi-faceted approach, integrating methodologies from Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is designed as a self-validating system, emphasizing the causality behind procedural choices to ensure scientific rigor and reproducibility. This document is intended for researchers, toxicologists, and drug development professionals seeking to apply computational methods for robust safety assessment.
Introduction: The Paradigm Shift in Predictive Toxicology
Historically, toxicological assessment has been a resource-intensive process, often relegated to the later stages of preclinical development. This approach carries the inherent risk of late-stage failures, where significant investment is lost on compounds with unfavorable safety profiles.[3] In silico toxicology fundamentally alters this paradigm by enabling the early identification of potential hazards based solely on a compound's chemical structure.[4] This computational screening is now a critical component of modern drug discovery and chemical safety assessment, supported by regulatory bodies that recognize its value in reducing and refining animal use.[1]
The core principle of in silico toxicology is that a molecule's structure inherently dictates its biological activity and, by extension, its potential for toxicity.[5] By analyzing this structure through various computational lenses, we can forecast a range of toxicological endpoints, from broad effects like mutagenicity and carcinogenicity to specific mechanisms like hERG channel inhibition or endocrine disruption.[1][3]
This guide focuses on a specific chemical entity, this compound, to illustrate a practical and robust predictive workflow.
Compound Profile: this compound
Before initiating any predictive modeling, a thorough understanding of the query molecule is essential. This establishes the foundation for all subsequent analyses.
2.1. Structural and Physicochemical Properties
This compound is a small organic molecule. Its key identifiers and properties are summarized in the table below, sourced from the PubChem database.[6]
| Property | Value | Source |
| IUPAC Name | This compound | Lexichem TK 2.7.0 |
| CAS Number | 34121-17-0 | European Chemicals Agency (ECHA) |
| PubChem CID | 118600 | PubChem |
| Molecular Formula | C₇H₈ClN₃O₃S | PubChem |
| Molecular Weight | 249.68 g/mol | PubChem |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)N | OEChem 2.3.0 |
| XLogP3-AA | -0.1 | XLogP3 3.0 |
| Hydrogen Bond Donors | 4 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |
Table 1: Physicochemical properties of this compound.[6]
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}
Methodologies for In Silico Toxicity Prediction
Our assessment will follow a tiered approach, beginning with broad screening and progressively focusing on more specific toxicological endpoints. This workflow ensures efficiency and depth of analysis.
ADMET Profiling: The Foundational Screen
ADMET prediction provides a holistic overview of a compound's potential behavior in a biological system.[7] Early assessment of these properties is crucial for identifying liabilities that could lead to late-stage drug development failure.[3][7]
Causality Behind the Protocol: The goal is to rapidly screen for a wide array of potential issues. We use established, pre-built models available through web servers, which have been trained on large datasets. This provides a cost-effective first pass to identify areas requiring deeper investigation.[8]
Experimental Protocol: ADMET Prediction using a Web-Based Platform (e.g., ADMET-AI, pkCSM)
-
Input Preparation:
-
Job Submission:
-
Data Collection:
-
The platform will return a comprehensive profile. Systematically collect the data for key toxicity endpoints, such as:
-
hERG Inhibition: Predicts potential for cardiac arrhythmia.
-
Ames Test: Predicts mutagenic potential.
-
Drug-Induced Liver Injury (DILI): Predicts potential for hepatotoxicity.
-
Skin Sensitization.
-
LD50 (Median Lethal Dose): A measure of acute toxicity.
-
-
Data Presentation: Predicted ADMET-Toxicity Profile
| Toxicity Endpoint | Predicted Result | Confidence/Probability | Interpretation |
| hERG Inhibition | Non-inhibitor | 0.85 | Low risk of cardiotoxicity |
| Ames Mutagenicity | Positive | 0.65 | Potential risk of genetic mutation |
| Hepatotoxicity (DILI) | Negative | 0.78 | Low risk of liver damage |
| Oral Rat Acute Toxicity (LD50) | 2.45 mol/kg (Class IV) | N/A | Slightly toxic |
| Skin Sensitization | Negative | 0.91 | Low risk of allergic reaction |
Table 2: Hypothetical ADMET toxicity predictions for this compound. Results are illustrative.
QSAR Modeling: Quantifying Structural Risks
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that links the chemical structure of a molecule to its biological activity or a specific property, such as toxicity.[5][9] Following the positive Ames test prediction from our ADMET screen, a more focused QSAR analysis is warranted.
Causality Behind the Protocol: QSAR models are built on the principle that structurally similar molecules exhibit similar activities. By representing the molecule as a set of numerical descriptors (e.g., topological, electronic, steric), a mathematical model can be trained to predict the endpoint of interest.[5][10] The validity of a QSAR prediction is critically dependent on the model's Applicability Domain (AD) , which defines the chemical space where the model is reliable.[4][11]
dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1, fontname="Arial", fontsize=12, label="Figure 2: QSAR Modeling Workflow", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Experimental Protocol: Mutagenicity Prediction using a Validated QSAR Model
-
Model Selection:
-
Choose a QSAR model that adheres to the OECD validation principles.[4][12] This includes having a defined endpoint (Ames mutagenicity), an unambiguous algorithm, a defined applicability domain, and measures of goodness-of-fit.[4] Tools like the OECD QSAR Toolbox or commercial software (e.g., TOPKAT, CASE Ultra) are often used.[5][13]
-
-
Input and Descriptor Calculation:
-
Import the structure of this compound into the software.
-
The software calculates a series of molecular descriptors that numerically represent the molecule's structural features.
-
-
Prediction Execution:
-
The model's algorithm (e.g., statistical-based or expert rule-based) processes the descriptors to predict the outcome.[13]
-
Expert Rule-Based Systems: These systems screen the molecule for "structural alerts"—substructures known to be associated with mutagenicity.
-
Statistical-Based Systems: These use regression or classification models to predict the probability of a positive or negative outcome.
-
-
Applicability Domain Assessment:
-
This is a critical validation step. The system must confirm that the query molecule is structurally similar to the chemicals used to train the model. A prediction for a molecule outside the AD is considered unreliable.[4]
-
-
Result Interpretation:
-
Analyze the output, which should include:
-
A clear prediction (e.g., "Mutagenic" or "Non-mutagenic").
-
A confidence score.
-
Identification of any structural alerts triggered.
-
An explicit statement on whether the molecule is within the model's applicability domain.
-
-
Molecular Docking: Investigating Mechanistic Interactions
While QSAR predicts if a toxic effect might occur, molecular docking can help elucidate how it might occur.[14][15] It is a structure-based method used to predict the preferred orientation of a ligand (our molecule) when bound to a specific biological target, such as a protein or enzyme.[16] This is particularly useful for investigating potential mechanisms of toxicity, like endocrine disruption or inhibition of vital enzymes.[15]
Causality Behind the Protocol: The principle is to simulate the interaction between our small molecule and a known toxicological target at the atomic level. By calculating a binding affinity score and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), we can hypothesize whether the compound is likely to bind and disrupt the target's function.[17] A strong, stable binding interaction suggests a higher potential for a toxic outcome.
dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1, fontname="Arial", fontsize=12, label="Figure 3: Molecular Docking Workflow", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Experimental Protocol: Docking Against a Putative Toxicity Target (e.g., Androgen Receptor)
-
Target Selection:
-
Based on structural alerts or QSAR predictions, select a relevant protein target. For instance, to investigate potential endocrine disruption, the Androgen Receptor (PDB ID: 2AM9) could be chosen.
-
-
Ligand Preparation:
-
Convert the 2D structure of this compound to a 3D structure using software like RDKit or OpenBabel.
-
Perform energy minimization to obtain a low-energy, stable conformation. This is crucial for realistic binding simulation.
-
Assign appropriate atom types and charges.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using a tool like AutoDockTools: remove water molecules, add polar hydrogens, and assign charges. This ensures the receptor is chemically correct for docking.
-
-
Docking Simulation:
-
Define the binding site (the "grid box") on the receptor, typically centered on the co-crystallized native ligand or a known active site.
-
Run the docking simulation using software like AutoDock Vina. The algorithm will explore numerous possible conformations of the ligand within the binding site and score them.
-
-
Results Analysis:
-
Examine the output, focusing on the top-ranked poses.
-
Binding Affinity: A lower binding energy (more negative, e.g., < -7.0 kcal/mol) indicates a more favorable and stable interaction.
-
Interaction Analysis: Visualize the best pose in a molecular viewer (e.g., PyMOL, Chimera). Identify key interactions (hydrogen bonds, pi-stacking) with active site residues. Compare these interactions to those of known binders to validate the binding mode.
-
Integrated Risk Assessment and Conclusion
No single in silico method provides a definitive answer. The strength of this approach lies in the synthesis of data from orthogonal methodologies.[18]
-
ADMET Screen: Our initial screen flagged a potential for mutagenicity.
-
QSAR Analysis: A focused QSAR model could either corroborate or refute this finding, providing a statistical prediction and checking for known structural alerts within a defined domain of confidence.
-
Molecular Docking: If a specific mechanism was suspected (e.g., binding to a DNA-repair enzyme), docking could provide a plausible mechanistic hypothesis for the observed QSAR alert.
Based on this multi-faceted in silico workflow, a preliminary toxicity profile can be constructed. The compound shows a potential risk for mutagenicity, as indicated by the initial ADMET screen. This warrants further investigation, potentially with a targeted QSAR analysis and, if a mechanism is hypothesized, molecular docking studies. Other endpoints, such as cardiotoxicity and hepatotoxicity, appear to be of lower concern.
This guide demonstrates a structured, logical, and technically sound approach to predictive toxicology. By integrating broad screening with deep mechanistic investigation, researchers can make more informed decisions, prioritize resources effectively, and ultimately contribute to the development of safer chemical products and therapeutics.
References
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- Idakwo, G., et al. (2019). A review on machine learning methods for in silico toxicity prediction.
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- PubChem. (n.d.). 2-Amino-4-chloro-5-sulphamoylbenzamide. PubChem.
- ResearchGate. (2025). Molecular docking: A potential tool to aid ecotoxicity testing in environmental risk assessment of pharmaceuticals.
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Methodological & Application
A Validated Isocratic RP-HPLC Method for the Quantification of 2-amino-4-chloro-5-sulfamoylbenzamide
Application Note
Abstract
This document details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-amino-4-chloro-5-sulfamoylbenzamide. This compound is a known key impurity and degradation product of the potent diuretic drug, Furosemide. The method presented here provides a simple, accurate, and precise analytical tool for quality control in pharmaceutical manufacturing and for stability studies of Furosemide-containing formulations. Separation is achieved on a C18 stationary phase with a mobile phase of 0.1% acetic acid in water and acetonitrile, offering excellent resolution and peak symmetry.
Introduction
This compound (ACSB), often referred to as Furosemide Related Compound A, is a primary impurity in the synthesis of Furosemide and a major hydrolytic degradation product.[1] Its presence and concentration in the final drug product are critical quality attributes that must be strictly controlled to ensure the safety and efficacy of the medication. Regulatory bodies like the FDA and EMA require that impurities in drug substances and products are monitored and quantified using validated analytical procedures.[2][3][4][5][6]
This application note presents a comprehensive, field-proven HPLC protocol designed for researchers, scientists, and drug development professionals. The method is grounded in established chromatographic principles and is suitable for routine quality control (QC) testing in a regulated environment.
Scientific Rationale and Method Development
The development of this HPLC method was guided by the physicochemical properties of ACSB and its parent compound, Furosemide.
-
Analyte Polarity: ACSB is significantly more polar than Furosemide due to the absence of the furfuryl group. This structural difference dictates that ACSB will have a shorter retention time on a reverse-phase (C18) column.
-
Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier is ideal for separating compounds with differing polarities.
-
Aqueous Component: A solution of 0.1% acetic acid in water was chosen. The slightly acidic pH ensures the consistent protonation of the analyte's amino and sulfonamide groups, leading to stable retention times and improved peak shape.
-
Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency, providing good separation efficiency and low baseline noise.
-
-
Stationary Phase: A standard L1 packing (C18 silica gel) is highly effective for this separation, offering excellent selectivity between Furosemide and its more polar impurities.[1][7][8]
-
Detection Wavelength: The detection wavelength of 272 nm was selected based on the UV absorbance maxima of both Furosemide and ACSB, allowing for sensitive detection of both compounds simultaneously.[1][7][9]
Experimental Protocol
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent L1 column).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (HPLC or Milli-Q grade)
-
Reference standards for this compound and Furosemide.
-
All quantitative data and method parameters are summarized in the table below for easy reference.
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% Acetic Acid in Water : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
-
Mobile Phase Preparation:
-
To prepare the aqueous component, add 1.0 mL of glacial acetic acid to 1000 mL of HPLC-grade water.
-
Mix 600 mL of the 0.1% acetic acid solution with 400 mL of acetonitrile.
-
Degas the final mobile phase solution using sonication or vacuum filtration.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Sample Preparation (Example for Furosemide Drug Substance):
-
Accurately weigh approximately 50 mg of the Furosemide sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This yields a concentration of about 1000 µg/mL, suitable for detecting impurities at levels of 0.1% or higher.
-
Analytical Workflow
The entire process, from sample preparation to final analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: Workflow for the HPLC analysis of ACSB.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The validation process establishes the method's performance characteristics and demonstrates its suitability for the intended purpose.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (e.g., Furosemide, other impurities, excipients) is confirmed by the baseline separation of the ACSB peak from all other peaks.
-
Linearity: A linear relationship between the peak area and the concentration of ACSB should be established across a range (e.g., 0.5 to 20 µg/mL), with a correlation coefficient (r²) of >0.999.
-
Accuracy: Determined by performing recovery studies on spiked samples, with acceptance criteria typically between 98.0% and 102.0%.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2.0%.[1]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentrations at which the analyte can be reliably quantified and detected, respectively.
Conclusion
The RP-HPLC method described provides a straightforward, precise, and accurate solution for the quantitative determination of this compound. Its adherence to fundamental chromatographic principles and its suitability for validation make it an essential tool for quality control and regulatory compliance in the pharmaceutical industry. The use of a common C18 column and a simple isocratic mobile phase ensures that the method can be easily implemented in most analytical laboratories.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Separation of 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
2-((Benzyl)amino)-4-chloro-5-sulphamoylbenzamide. SIELC Technologies. Available from: [Link]
-
2-Amino-4-chloro-5-sulphamoylbenzamide. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI. Available from: [Link]
-
Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences. Available from: [Link]
-
Analytical Determination of Furosemide: The Last Researches. ResearchGate. Available from: [Link]
-
Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Institutes of Health (NIH). Available from: [Link]
-
HPLC determination of furosemide injection and its related substance. Ingenta Connect. Available from: [Link]
-
(PDF) Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. ResearchGate. Available from: [Link]
Sources
- 1. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution | MDPI [mdpi.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. bjbs.com.br [bjbs.com.br]
- 8. researchgate.net [researchgate.net]
- 9. HPLC determination of furosemide injection and its related substa...: Ingenta Connect [ingentaconnect.com]
Analytical Standard for 2-amino-4-chloro-5-sulfamoylbenzoic Acid: A Comprehensive Guide for Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the assurance of drug purity is paramount. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. This application note provides a detailed technical guide on the analytical standard for 2-amino-4-chloro-5-sulfamoylbenzoic acid , a significant process-related impurity of the widely used diuretic, Furosemide.[1][2][3] Understanding and controlling this impurity is crucial for ensuring the safety and efficacy of Furosemide-containing medications.
This document will delve into the chemical properties of this analytical standard, provide detailed protocols for its quantification using High-Performance Liquid Chromatography (HPLC), and discuss the principles of method validation in line with international guidelines. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reproducibility in a research and quality control setting.
Chemical Identity and Significance
2-amino-4-chloro-5-sulfamoylbenzoic acid is recognized as Furosemide Impurity C in the European Pharmacopoeia (EP) and Furosemide Related Compound B in the United States Pharmacopeia (USP).[1][3] Its presence in Furosemide is a direct consequence of the synthetic route, often remaining as an unreacted key starting material.[4][5]
Chemical Structure:
Caption: Chemical structure of 2-amino-4-chloro-5-sulfamoylbenzoic acid.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₄S | [2][6] |
| Molecular Weight | 250.66 g/mol | [2][6] |
| CAS Number | 3086-91-7 | [1][2][3][6] |
| Appearance | White to off-white powder | Commercially available standards |
| Solubility | Sparingly soluble in water, soluble in methanol and aqueous alkaline solutions. | General knowledge |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
A robust and validated HPLC method is essential for the accurate quantification of 2-amino-4-chloro-5-sulfamoylbenzoic acid in Furosemide samples. The following protocol is a culmination of established methods for the analysis of Furosemide and its related substances.[7][8]
Instrumentation and Chromatographic Conditions
The selection of a C18 stationary phase is based on the non-polar nature of the analyte, allowing for effective separation via reversed-phase chromatography. The mobile phase, a mixture of an organic modifier (acetonitrile) and an acidic aqueous buffer, ensures good peak shape and resolution from the parent drug and other impurities.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
Workflow for Analysis
Caption: Workflow for the HPLC analysis of 2-amino-4-chloro-5-sulfamoylbenzoic acid.
Protocol for Standard and Sample Preparation
Diluent: Mobile Phase A : Mobile Phase B (90:10 v/v)
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-amino-4-chloro-5-sulfamoylbenzoic acid reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Diluent and mix well.
Working Standard Solution (1 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with Diluent and mix well.
Sample Solution (for Furosemide API):
-
Accurately weigh approximately 100 mg of the Furosemide sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Diluent and mix well.
Method Validation: Ensuring Trustworthy Results
Validation of the analytical method is a regulatory requirement and provides documented evidence that the procedure is suitable for its intended purpose. The key validation parameters according to the International Council for Harmonisation (ICH) guidelines are outlined below.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Prepare a solution of the Furosemide API.
-
Prepare a solution of the 2-amino-4-chloro-5-sulfamoylbenzoic acid standard.
-
Prepare a spiked sample solution containing both Furosemide and the impurity standard.
-
Inject all three solutions and compare the chromatograms.
Acceptance Criteria: The retention time of the impurity in the spiked sample should match that of the standard, and the peak should be well-resolved from the Furosemide peak (resolution > 2.0).
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a series of at least five concentrations of the 2-amino-4-chloro-5-sulfamoylbenzoic acid standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a Furosemide sample solution.
-
Spike the sample solution with the impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision):
-
Prepare six independent sample solutions of Furosemide spiked with the impurity at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Conclusion
The analytical standard for 2-amino-4-chloro-5-sulfamoylbenzoic acid is a critical tool for the quality control of Furosemide. The HPLC method and validation protocols detailed in this application note provide a robust framework for researchers, scientists, and drug development professionals to accurately quantify this impurity, thereby ensuring the quality, safety, and efficacy of Furosemide drug products. Adherence to these scientifically sound and validated analytical procedures is fundamental to meeting global regulatory expectations.
References
- Ram, V. R., Dave, P. N., & Joshi, H. S. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation.
- Al-shehri, M. M., & Al-shdefat, R. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 28(19), 6928.
- Google Patents. (2016). CN105566260A - Furosemide preparation method.
-
Pharmaffiliates. Furosemide-impurities. Retrieved from [Link]
-
SynZeal. Furosemide EP Impurity C | 3086-91-7. Retrieved from [Link]
-
Pharmace Research Laboratory. Furosemide EP Impurity C. Retrieved from [Link]
-
Veeprho. Furosemide EP Impurity C | CAS 3086-91-7. Retrieved from [Link]
- Google Patents. (2016). CN106117168A - A kind of preparation method of furosemide.
- Google Patents. (1996). WO1996012714A1 - Process for the preparation of furosemide.
Sources
- 1. Furosemide EP Impurity C | 3086-91-7 | SynZeal [synzeal.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. veeprho.com [veeprho.com]
- 4. CN105566260A - Furosemide preparation method - Google Patents [patents.google.com]
- 5. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Separation of 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2-((Benzyl)amino)-4-chloro-5-sulphamoylbenzamide | SIELC Technologies [sielc.com]
Application Note & Protocol: Drug Impurity Profiling of 2-Amino-4-chloro-5-sulfamoylbenzamide
Abstract
The rigorous control of impurities is a critical mandate in pharmaceutical manufacturing to ensure the safety and efficacy of drug products.[1][2] This document provides a comprehensive technical guide for the identification, quantification, and control of 2-amino-4-chloro-5-sulfamoylbenzamide, a potential process-related impurity or degradation product in various sulfonamide-based Active Pharmaceutical Ingredients (APIs). We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation. Furthermore, this note outlines a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and discusses the role of forced degradation studies in developing stability-indicating methods.[3][4][5] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling
In modern pharmaceutical development, the adage "the dose makes the poison" extends beyond the API to encompass any co-existing impurities.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate stringent control over impurities in new drug substances.[6][7][8] The ICH Q3A(R2) guideline provides a framework for classifying, identifying, and qualifying these impurities, setting thresholds for reporting, identification, and toxicological qualification.[9][10][11]
Organic impurities , which can arise from the manufacturing process or degradation of the drug substance, are of particular concern.[7] They can be starting materials, by-products, intermediates, or degradation products.[6] this compound falls into this category and is a known intermediate or potential impurity in the synthesis of several diuretic drugs, such as Furosemide.[12] Its structural similarity to the API and potential for biological activity necessitate the development of robust analytical methods to ensure its levels are maintained below the safety qualification threshold.
This application note provides the necessary protocols and scientific rationale to establish a comprehensive control strategy for this specific impurity.
Profile of this compound
A thorough understanding of the impurity's physicochemical properties is fundamental to developing effective analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [13] |
| CAS Number | 34121-17-0 | [13] |
| Molecular Formula | C₇H₈ClN₃O₃S | [13] |
| Molecular Weight | 249.68 g/mol | [13] |
| Appearance | Off-White to Tan Solid | [12] |
| XLogP3-AA | -0.1 | [13] |
-
Expert Insight: The negative XLogP3 value indicates a relatively polar nature, which is a key consideration for selecting the appropriate stationary and mobile phases in reverse-phase chromatography. This polarity suggests that good retention on a C18 column will require a mobile phase with a significant aqueous component.
Analytical Strategy: A Two-Pillar Approach
Our recommended strategy for the comprehensive analysis of this compound relies on two complementary techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This serves as the primary method for routine quantification due to its robustness, precision, and accessibility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for unequivocal identification and structural confirmation, particularly during method development, forced degradation studies, and investigation of unknown peaks.[14]
Caption: A generalized workflow for impurity analysis.
Protocol 1: Quantitative Determination by RP-HPLC
This protocol is designed for the accurate quantification of this compound in a drug substance.
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), and Ultrapure water.
-
Reference Standard: A certified reference standard of this compound.
Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH suppresses the ionization of silanol groups on the stationary phase, leading to better peak shape for the amine-containing analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for moderately polar compounds. |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B | A gradient is essential to elute the polar impurity and the likely less polar API within a reasonable timeframe while ensuring good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 235 nm | The benzamide chromophore exhibits significant UV absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Test Sample Solution (1 mg/mL of API): Accurately weigh 100 mg of the drug substance, dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile/water), and sonicate if necessary. Filter through a 0.45 µm syringe filter before injection.
Data Analysis
-
Identification: The impurity is identified by comparing its retention time with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of the impurity in the test sample using the regression equation from the calibration curve.
Protocol 2: Confirmatory Analysis by LC-MS
This protocol is for the structural confirmation of this compound.
Instrumentation and Reagents
-
LC-MS System: A UPLC/UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[15]
-
Ionization Source: Electrospray Ionization (ESI) is typically used for polar molecules like sulfonamides.[15][16]
LC-MS Conditions
-
LC Conditions: The HPLC method described in Protocol 1 can be adapted for LC-MS analysis. The use of a non-volatile buffer like phosphoric acid should be avoided; formic acid is MS-compatible.[17][18]
-
MS Conditions (Positive ESI Mode):
-
Ionization Mode: ESI Positive (ESI+) is generally effective for compounds with amine groups.[15][16]
-
Scan Mode: Full scan to detect the protonated molecule [M+H]⁺ at m/z 250.0.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural elucidation.[15] Key fragmentation pathways should be identified to confirm the structure.
-
Forced Degradation Studies: Unveiling Potential Impurities
Forced degradation studies are essential for developing stability-indicating analytical methods.[1][2][4] These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation.[19]
Table 3: Recommended Forced Degradation Conditions
| Condition | Suggested Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the amide and sulfonamide groups. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Similar to acid hydrolysis, but potentially at different rates. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amino group or aromatic ring. |
| Thermal | 105 °C for 48 hours (solid state) | Dehydration, decarboxylation, or other thermal rearrangements. |
| Photolytic | ICH Q1B conditions (UV/Vis light exposure) | Photodegradation, potentially leading to radical-mediated reactions.[19][20] |
-
Expert Insight: The goal is to achieve 5-20% degradation of the API.[19] If no degradation is observed, the stress conditions should be intensified. Conversely, if degradation is too extensive, the conditions should be milder. The analytical method must be able to resolve the API peak from all major degradation product peaks.
Method Validation: Ensuring Trustworthiness
A validated analytical method provides assurance that it is suitable for its intended purpose.[5] The validation should be performed according to ICH Q2(R1) guidelines.[3][5][21]
Caption: Key parameters for analytical method validation.
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Analyze blank, placebo, API, and spiked samples. Perform forced degradation. | The method must resolve the impurity from the API and any other components. Peak purity analysis (PDA) should confirm homogeneity. |
| Linearity | Analyze at least five concentrations spanning the expected range (e.g., LOQ to 150% of the specification limit). | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Analyze spiked samples at three concentration levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. | Recovery should be within 90.0% to 110.0% for impurities. |
| Precision | Repeatability: Six replicate injections of a standard solution. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope of the calibration curve. | The LOQ must be at or below the reporting threshold (e.g., 0.05% as per ICH Q3A).[10] |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate). | The method should remain unaffected by small, deliberate variations in parameters. |
Conclusion
This application note provides a robust framework for the analytical control of this compound. The detailed protocols for HPLC and LC-MS, coupled with a systematic approach to forced degradation and method validation, will enable pharmaceutical scientists to confidently monitor and control this potential impurity. Adherence to these scientifically sound and regulatory-compliant methodologies is paramount in ensuring the quality, safety, and efficacy of the final drug product.
References
-
Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved January 14, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 14, 2026, from [Link]
-
Kumar, V., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved January 14, 2026, from [Link]
-
Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science. Retrieved January 14, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 14, 2026, from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. Retrieved January 14, 2026, from [Link]
-
Separation of 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved January 14, 2026, from [Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services. Retrieved January 14, 2026, from [Link]
-
2-Amino-4-chloro-5-sulphamoylbenzamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 14, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 14, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 14, 2026, from [Link]
-
2-((Benzyl)amino)-4-chloro-5-sulphamoylbenzamide. (2018, May 16). SIELC Technologies. Retrieved January 14, 2026, from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 14, 2026, from [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2024, September 8). ResolveMass Laboratories Inc. Retrieved January 14, 2026, from [Link]
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Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved January 14, 2026, from [Link]
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Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved January 14, 2026, from [Link]
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Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
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Furosemide - Impurity C (Freebase). (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
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Furosemide-impurities. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
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Application Note: A Guide to the Use of 2-Amino-4-chloro-5-sulfamoylbenzamide as a Reference Standard in the Quality Control of Furosemide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper utilization of 2-amino-4-chloro-5-sulfamoylbenzamide as a reference standard in the quality control (QC) of Furosemide. Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This document delves into the regulatory rationale for impurity profiling, the chemical significance of this compound as a process-related impurity, and provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its accurate identification and quantification.
The Regulatory Imperative: A Foundation in Scientific Integrity
The control of impurities in new drug substances is not merely a matter of best practice; it is a regulatory mandate governed by international guidelines. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a clear framework for the qualification and control of impurities in new drug substances produced by chemical synthesis.[1][2][3] This framework is built on the principle that impurities must be controlled to ensure the quality and safety of the final pharmaceutical product.[1]
Key ICH Q3A(R2) Thresholds:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[4][5]
These thresholds are determined by the maximum daily dose of the drug and underscore the necessity of having well-characterized reference standards for accurate analytical measurement. The presence of this compound in Furosemide is managed within this rigorous framework.
Profile of a Critical Impurity: this compound
This compound is a known process-related impurity in the synthesis of Furosemide.[6] Its structure suggests it is a key starting material or a closely related intermediate in the manufacturing pathway. It is officially designated in major pharmacopeias, highlighting its importance in quality control.
-
European Pharmacopoeia (EP) Name: Furosemide Impurity C[7][8]
-
United States Pharmacopeia (USP) Name: Furosemide Related Compound B[7][9][10][11]
-
Chemical Name: 2-Amino-4-chloro-5-sulfamoylbenzoic acid[7]
| Property | Value |
| CAS Number | 3086-91-7[6][7] |
| Molecular Formula | C₇H₇ClN₂O₄S[6][7] |
| Molecular Weight | 250.66 g/mol [6] |
The control of this specific impurity is critical because its structural variance from the Furosemide API could potentially alter the therapeutic effect or introduce toxicity.[10] Therefore, its quantification using a certified reference standard is a non-negotiable aspect of Furosemide release testing.
The Role of the Reference Standard
A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical procedures. The this compound reference standard serves two primary functions in Furosemide QC:
-
Identification: The retention time of the peak corresponding to the reference standard in a chromatogram provides unambiguous identification of this impurity in the Furosemide test sample.
-
Quantification: The peak area response of a known concentration of the reference standard is used to calculate the exact amount of the impurity present in the API, ensuring it does not exceed the limits set by pharmacopeias and regulatory bodies.[3]
Analytical Workflow for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the established method for the separation and quantification of Furosemide and its related substances due to its high specificity, precision, and accuracy.[12] The general workflow is a systematic process designed to ensure reliable and reproducible results.
Caption: Overall workflow for Furosemide impurity analysis.
Protocol: Quantification of Furosemide Related Compound B (USP)
This protocol is based on the methodology outlined in the United States Pharmacopeia (USP) for Furosemide drug substance.[9][11] It is designed to be a self-validating system through the incorporation of a rigorous System Suitability Test.
5.1. Principle
The method utilizes reversed-phase HPLC with UV detection to separate Furosemide from its potential impurities, including Furosemide Related Compound B. Quantification is achieved by comparing the peak response of the impurity in the test sample to that of a certified reference standard.
5.2. Materials, Reagents, and Instrumentation
-
Reference Standards: USP Furosemide RS, USP Furosemide Related Compound A RS, USP Furosemide Related Compound B RS.[11]
-
Solvents: Acetonitrile (HPLC Grade), Tetrahydrofuran (HPLC Grade), Water (HPLC Grade), Glacial Acetic Acid.
-
Column: L1 packing, 4.6-mm × 25-cm.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV detector capable of monitoring at 254 nm and 272 nm.[9][13]
5.3. Chromatographic Conditions
| Parameter | Specification |
| Mobile Phase | A filtered and degassed mixture of water, tetrahydrofuran, and glacial acetic acid (70:30:1).[13] |
| Flow Rate | Approximately 1.0 mL/minute.[9] |
| Column Temperature | Ambient or controlled at 25 °C. |
| Injection Volume | 20 µL.[9] |
| Detector Wavelengths | Monitor at 254 nm and 272 nm.[13][14] The response for Furosemide is at 254 nm, while other impurities may be monitored at 272 nm. |
| Run Time | Not less than 2.5 times the retention time of the main Furosemide peak.[9] |
5.4. Preparation of Solutions
-
Diluting Solution: Dilute 22 mL of glacial acetic acid with a mixture of acetonitrile and water (50:50) to 1000 mL. Mix well.[13]
-
System Suitability Solution: Accurately weigh and dissolve suitable quantities of USP Furosemide RS and USP Furosemide Related Compound A RS in the Diluting Solution to obtain a final concentration of about 20 µg/mL and 12 µg/mL, respectively.[9][13]
-
Standard Solution: Prepare a solution in the Diluting Solution containing 5.0 µg/mL each of USP Furosemide Related Compound A RS and USP Furosemide Related Compound B RS.[9][14]
-
Test Solution: Accurately weigh a quantity of Furosemide drug substance and dissolve in the Diluting Solution to obtain a final concentration of about 1.0 mg/mL.[9][14]
5.5. System Suitability Test (SST)
Before sample analysis, the chromatographic system must be validated. Inject the System Suitability Solution and verify the following criteria.
Caption: Decision logic for the System Suitability Test.
-
Resolution: The resolution, R, between the peaks for Furosemide and Furosemide Related Compound A must be not less than 2.5.[9][13]
-
Precision: The relative standard deviation (RSD) for replicate injections of the Furosemide peak should not be more than 2.0%.[9][13]
5.6. Procedure
-
Once the system suitability is confirmed, inject equal volumes (about 20 µL) of the Standard Solution and the Test Solution into the chromatograph.
-
Record the chromatograms for the specified run time.
-
Measure the peak area responses for all relevant peaks.
5.7. Calculation and Acceptance Criteria
The percentage of Furosemide Related Compound B in the Furosemide sample is calculated using the following formula:
% Impurity = (rU / rS) * (CS / CU) * 100
Where:
-
rU = Peak response of Furosemide Related Compound B in the Test Solution.
-
rS = Peak response of Furosemide Related Compound B in the Standard Solution.
-
CS = Concentration of USP Furosemide Related Compound B RS in the Standard Solution (e.g., 5.0 µg/mL or 0.005 mg/mL).
-
CU = Concentration of Furosemide in the Test Solution (e.g., 1.0 mg/mL).
Acceptance Criterion (Example from USP): The sum of responses of peaks eluting before Furosemide (which includes Furosemide Related Compound B) should not be more than the response of the Furosemide Related Compound B peak from the Standard Solution, which corresponds to 0.5% .[9]
Conclusion
The rigorous control of impurities is a foundational element of modern pharmaceutical quality assurance. The use of this compound as a certified reference standard is indispensable for the accurate and reliable quality control of Furosemide. The HPLC method detailed herein, when executed with precision, provides a robust system for ensuring that each batch of Furosemide API meets the stringent purity requirements mandated by global health authorities, thereby safeguarding patient health.
References
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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Slideshare. (n.d.). ICH- Q3 Impurity. Retrieved from [Link]
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SynZeal. (n.d.). Furosemide EP Impurity C | 3086-91-7. Retrieved from [Link]
-
ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
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USP. (n.d.). USP Monographs: Furosemide. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical procedures for the analysis of furosemide associated with other compounds in pharmaceuticals. Retrieved from [Link]
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Latinoamericana de Farmacia. (n.d.). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Retrieved from [Link]
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National Institutes of Health. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Furosemide-impurities. Retrieved from [Link]
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AI Publications. (2023, April 25). New Method for Spectrophotometric Determination of Furosemide in Pure Form and in Pharmaceutical Formulations. Retrieved from [Link]
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USP-NF. (2022, December 16). Furosemide Injection Type of Posting Notice of Intent to Revise. Retrieved from [Link]
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ResearchGate. (2014, April 25). (PDF) Analytical Techniques for Furosemide Determination. Retrieved from [Link]
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uspbpep.com. (n.d.). USP Monographs: Furosemide Tablets. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Furosemide Imp. A (EP). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Assessment of Pharmaceutical Quality of Furosemide Tablets from Multinational Markets. Retrieved from [Link]
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ResearchGate. (2015, May 4). Evaluation of the Pharmaceutical Quality of Some Furosemide Tablet Brands. Retrieved from [Link]
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National Institutes of Health. (2020, November 24). In vitro Comparative Quality Assessment of Different Brands of Furosemide Tablets Marketed in Northwest Ethiopia. Retrieved from [Link]
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ResearchGate. (n.d.). IN VITRO COMPARATIVE QUALITY ASSESSMENT OF FUROSEMIDE BRANDS MARKETED IN MISURATA CITY. Retrieved from [Link]
-
USP-NF. (2020, August 1). FUROSEMIDE TABLETS. Retrieved from [Link]
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The Cornerstone of Loop Diuretics: Applications of 2-Amino-4-chloro-5-sulfamoylbenzamide in Medicinal Chemistry
This guide provides an in-depth exploration of 2-amino-4-chloro-5-sulfamoylbenzamide, a pivotal chemical intermediate in medicinal chemistry. Primarily recognized as the immediate precursor to the potent loop diuretic Furosemide, this compound's utility extends to the synthesis of other pharmacologically active molecules and serves as a valuable scaffold in structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a comprehensive overview of its applications.
Introduction: The Significance of a Versatile Intermediate
This compound, and its corresponding benzoic acid derivative (4-chloro-5-sulfamoylanthranilic acid), are foundational molecules in the synthesis of a class of diuretics known as "loop" or "high-ceiling" diuretics.[1] These agents are indispensable in the management of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, as well as in the treatment of hypertension.[2] The inherent reactivity of the amino and sulfamoyl groups, coupled with the electronic properties imparted by the chloro and benzamide moieties, makes this compound a versatile starting material for creating a diverse range of derivatives with tailored pharmacological profiles.
Mechanism of Action: Targeting the Na-K-2Cl Cotransporter
The primary therapeutic effect of drugs derived from this compound, such as furosemide, is achieved through the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[3][4] This transporter is responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.
By blocking the chloride-binding site on the NKCC2 symporter, these drugs prevent the reabsorption of these ions, leading to an increase in their excretion in the urine.[4] This, in turn, results in a powerful diuretic effect, as water follows the excreted salts osmotically. The inhibition of NKCC2 also diminishes the lumen-positive transepithelial potential, which is crucial for the paracellular reabsorption of calcium and magnesium, leading to their increased excretion as well.
The following diagram illustrates the signaling pathway and the site of action for loop diuretics derived from this compound.
Caption: Inhibition of the Na-K-2Cl cotransporter by loop diuretics.
Applications in Medicinal Chemistry
Synthesis of Furosemide
The most prominent application of this compound is as the key starting material for the synthesis of furosemide. The general synthetic route involves the condensation of the amino group with a furfuryl-containing electrophile.
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Application Note: Quantitative Analysis of 2-amino-4-chloro-5-sulfamoylbenzamide in Pharmaceutical Formulations
Introduction: The Imperative of Impurity Profiling
In the synthesis and storage of Furosemide, a potent loop diuretic, the formation of related substances is a critical quality attribute that must be meticulously controlled. Among these, 2-amino-4-chloro-5-sulfamoylbenzamide (also known as Furosemide Impurity C or Saluamine) is a significant process-related impurity and potential degradation product.[1][2] Its presence in the final pharmaceutical formulation, even at trace levels, can have implications for the drug product's safety and efficacy. Therefore, regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate the accurate quantification of such impurities.[3][4]
This application note provides detailed, validated protocols for the quantitative determination of this compound in pharmaceutical formulations. We present two robust analytical methodologies: a high-specificity High-Performance Liquid Chromatography (HPLC) method and a rapid Ultraviolet-Visible (UV-Vis) Spectrophotometric method. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering a framework for routine quality control and stability testing.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | Furosemide Impurity C, Saluamine | [2][6] |
| CAS Number | 34121-17-0 | [5] |
| Molecular Formula | C₇H₈ClN₃O₃S | [5] |
| Molecular Weight | 249.68 g/mol | [5] |
| Appearance | White to buff powder | [7] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
Method 1: High-Performance Liquid Chromatography (HPLC)
The HPLC method is the gold standard for impurity quantification due to its high resolving power and specificity. The described reversed-phase (RP-HPLC) method effectively separates this compound from the Furosemide active pharmaceutical ingredient (API) and other related substances.
Principle and Rationale
This method is predicated on the principles of reversed-phase chromatography, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. The separation is driven by the differential partitioning of the analytes between the two phases. This compound, being more polar than Furosemide, will elute earlier. The use of a buffered mobile phase (e.g., with acetic or phosphoric acid) is critical to control the ionization state of the acidic and basic functional groups of the analyte and the API, ensuring reproducible retention times and sharp peak shapes.[8] The detection wavelength is selected based on the UV absorbance maxima of the impurity, ensuring high sensitivity.[1]
Experimental Protocol: HPLC
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Glacial Acetic Acid (or Phosphoric Acid, ACS Grade)
-
This compound Reference Standard (USP or equivalent, purity >98%)
-
Furosemide Reference Standard
-
Pharmaceutical formulation (e.g., Furosemide tablets)
-
Methanol (HPLC Grade)
-
0.45 µm Nylon or PTFE syringe filters
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution for pharmaceutical compounds.[9] |
| Mobile Phase | 1% Acetic Acid in Water : Acetonitrile (50:50, v/v) | A common mobile phase that offers good separation for Furosemide and its impurities.[8][10] The ratio can be adjusted to optimize resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[10] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape.[8] |
| Detection Wavelength | 272 nm | A wavelength where both Furosemide and its impurity show significant absorbance, allowing for simultaneous analysis.[8][10] |
| Run Time | ~15 minutes | Sufficient to elute the analyte and the API. |
-
Mobile Phase: Prepare the required volume of the mobile phase as specified. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (0.5 - 20 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight into a suitable volumetric flask (e.g., 100 mL).
-
Add approximately 70% of the flask volume with diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of the API and the impurity.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.
-
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC analysis of the impurity.
Method Validation and Trustworthiness
To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[4] The following parameters are critical for demonstrating that the method is suitable for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Specificity | The analyte peak is well-resolved from the API and excipient peaks (Resolution > 2). Peak purity should pass. | The method successfully resolves the impurity from Furosemide.[1] |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9998 over a range of 10-120 µg/mL.[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% for drug product. | Recovery found to be in the range of 100.14% to 101.01%.[10] |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% | Intra-day and inter-day RSDs were found to be less than 2%.[10][11] |
| LOD | Signal-to-Noise Ratio (S/N) of 3:1 | 0.005 to 0.020 µg/mL.[1][12] |
| LOQ | Signal-to-Noise Ratio (S/N) of 10:1; with acceptable precision and accuracy. | 0.024 to 0.099 µg/mL.[1][12] |
| Robustness | %RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%). | The method is robust against small, deliberate variations.[8] |
Method 2: UV-Vis Spectrophotometry
For applications where a high-throughput, simpler, and more cost-effective method is desired, UV-Vis spectrophotometry can be employed. This method is particularly useful for screening purposes or in environments without access to HPLC instrumentation. However, its primary limitation is potential interference from other components in the formulation that absorb at the same wavelength.
Principle and Rationale
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The analysis of sulfonamides in a basic medium, such as 0.1 N Sodium Hydroxide, often leads to a stable and distinct chromophore, enhancing the sensitivity and reproducibility of the measurement.[13] The concentration of this compound is determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from a reference standard.
Experimental Protocol: UV-Vis
-
Sodium Hydroxide (ACS Grade)
-
Deionized Water
-
This compound Reference Standard
-
Pharmaceutical formulation (e.g., Furosemide tablets)
-
Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
-
Solvent (0.1 N NaOH): Dissolve 4.0 g of NaOH in 1000 mL of deionized water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N NaOH.
-
Calibration Standards (1 - 25 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with 0.1 N NaOH.[13]
-
Sample Preparation:
-
Prepare a powdered sample as described in the HPLC section (3.2.4).
-
Accurately weigh a portion of the powder and dissolve it in 0.1 N NaOH.
-
This initial solution will likely require significant dilution with the solvent to bring the concentration of the impurity into the linear range of the calibration curve (1-25 µg/mL). This dilution factor must be carefully calculated and recorded.
-
The solution may need to be filtered or centrifuged to remove insoluble excipients before measurement.
-
-
Set the spectrophotometer to scan a wavelength range (e.g., 400 nm to 200 nm) to determine the λmax of the analyte in 0.1 N NaOH.
-
Set the instrument to measure absorbance at the determined λmax.
-
Autozero the instrument using 0.1 N NaOH as the blank.
-
Measure the absorbance of each calibration standard and the prepared sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of the impurity in the sample solution using the linear regression equation from the calibration curve.
UV-Vis Workflow Diagram
Caption: Step-by-step process for UV-Vis spectrophotometric analysis.
Conclusion
This application note details two validated methods for the quantitative analysis of this compound in pharmaceutical formulations. The RP-HPLC method offers high specificity and is recommended for definitive quantification and regulatory submissions. The UV-Vis spectrophotometric method provides a rapid and cost-effective alternative for screening and in-process controls, provided that specificity is adequately demonstrated. The choice of method should be based on the specific requirements of the analysis, available instrumentation, and the regulatory context. Adherence to the detailed protocols and proper method validation are essential for ensuring data integrity and product quality.[4][14]
References
-
Title: 2-Amino-4-chloro-5-sulphamoylbenzamide | C7H8ClN3O3S | CID 118600 Source: PubChem URL: [Link]
-
Title: Separation of 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method Source: Semantic Scholar URL: [Link]
-
Title: Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w Source: Brazilian Journal of Biological Sciences URL: [Link]
-
Title: (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... Source: ResearchGate URL: [Link]
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Title: (PDF) Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC Source: ResearchGate URL: [Link]
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Title: Analytical method validation: A brief review Source: Journal of Global Trends in Pharmaceutical Sciences URL: [Link]
-
Title: Ultraviolet spectrophotometric assay of p-aminobenzenesulfonamides Source: Sci-Hub URL: [Link]
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Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS Source: Annals of Translational Medicine URL: [Link]
-
Title: Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC Source: Journal of Pharmacy and Applied Sciences URL: [Link]
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Topic: Cell-Based Assays for Evaluating 2-Amino-4-Chloro-5-Sulfamoylbenzamide Activity
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Na-K-Cl Cotransporter Family with Sulfamoylbenzamide Derivatives
The 2-amino-4-chloro-5-sulfamoylbenzamide scaffold is the chemical backbone of potent loop diuretics such as furosemide and bumetanide, which are cornerstone therapies for managing hypertension and edema.[1][2] The therapeutic efficacy of these compounds stems from their inhibition of the Na-K-Cl cotransporters (NKCCs), a class of membrane proteins belonging to the Solute Carrier Family 12 (SLC12).[3][4]
There are two primary isoforms of the NKCC:
-
NKCC1 (encoded by SLC12A2) : This isoform is widely expressed in various tissues, including secretory epithelia and the brain. It plays a crucial role in maintaining intracellular chloride concentrations, cell volume regulation, and epithelial fluid secretion.[4][5] Aberrant NKCC1 activity has been implicated in neurological disorders like epilepsy and neuropathic pain, making it an attractive therapeutic target.[5][6]
-
NKCC2 (encoded by SLC12A1) : This isoform is predominantly found in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[1][3] Its primary function is the reabsorption of approximately 25% of filtered sodium, a key process in regulating blood pressure and electrolyte balance.[1]
The development of novel this compound derivatives is driven by the need for compounds with improved isoform selectivity (e.g., NKCC1-specific inhibitors to avoid diuretic effects), enhanced potency, and better pharmacokinetic profiles.[5][7] This guide provides a comprehensive framework of robust, cell-based assays designed to screen, validate, and mechanistically characterize the activity of these compounds. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Mechanism of Action and Assay Strategy
The fundamental mechanism of action for this compound class is the blockade of ion translocation through the NKCC proteins. An effective assay strategy, therefore, relies on directly or indirectly measuring this inhibition of ion transport. Our proposed workflow progresses from high-throughput primary screening to more detailed, lower-throughput secondary and mechanistic assays.
Caption: High-level screening cascade for NKCC inhibitors.
Part 1: Primary Screening Assay for High-Throughput Applications
For initial screening of large compound libraries, a fluorescence-based assay with a simple, robust readout in a multi-well plate format is ideal. The thallium flux assay meets these criteria perfectly.
Assay 1: Thallium (Tl+) Flux Assay for NKCC Activity
Expertise & Experience (The "Why"): This assay leverages the fact that most potassium channels and transporters, including NKCCs, can transport thallium ions (Tl+).[8] We use a proprietary fluorescent indicator (e.g., FluxOR™) that is non-fluorescent until it binds to Tl+ inside the cell. Therefore, the rate of increase in intracellular fluorescence is directly proportional to the rate of Tl+ influx, which serves as a surrogate for K+ transport via NKCC.[8][9] An inhibitor of NKCC will block Tl+ entry, resulting in a significantly lower fluorescence signal. This method is non-radioactive, has a high signal-to-background ratio, and is amenable to automation, making it a superior choice for primary screening.
Experimental Protocol:
-
Cell Line Preparation:
-
Use a stable cell line with low endogenous transporter activity (e.g., HEK293) engineered to overexpress the target of interest: human NKCC1 (SLC12A2) or human NKCC2 (SLC12A1).
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).
-
-
Cell Plating:
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol. This typically involves mixing the dye concentrate with an assay buffer and probenecid (to prevent dye leakage).
-
Aspirate the culture medium from the wells and add 100 µL (for 96-well) of the dye loading solution.
-
Incubate for 60-90 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the positive control (e.g., Bumetanide) in a chloride-free buffer. A chloride-free environment maximizes the driving force for cotransport, enhancing the assay window.
-
After incubation, remove the dye loading solution and wash the cells gently with the chloride-free buffer.
-
Add the compound dilutions to the wells and incubate for 15-30 minutes at room temperature. Include "vehicle only" (e.g., 0.1% DMSO) wells for 0% inhibition control and a high concentration of bumetanide (e.g., 100 µM) for 100% inhibition control.
-
-
Initiation of Flux and Data Acquisition:
-
Use a fluorescence plate reader equipped with automated injectors. Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm Ex / ~525 nm Em for FluxOR™).
-
Program the reader to take a baseline reading for 5-10 seconds.
-
Inject the Tl+ stimulus buffer (containing thallium sulfate) into the wells.
-
Immediately begin kinetic fluorescence readings every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The rate of Tl+ influx can be determined from the initial slope of the fluorescence increase.
-
Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - [Slope_Compound - Slope_MaxInhibition] / [Slope_Vehicle - Slope_MaxInhibition])
-
Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Expected Results for Control Compounds
| Compound | Target | Typical IC50 Range (µM) |
| Bumetanide | NKCC1 | 0.5 - 5 |
| Bumetanide | NKCC2 | 0.1 - 1 |
| Furosemide | NKCC1 | 10 - 50 |
| Furosemide | NKCC2 | 5 - 25 |
Note: IC50 values are highly dependent on specific assay conditions (e.g., ion concentrations, cell line).[6]
Part 2: Secondary and Mechanistic Assays
Compounds identified as "hits" in the primary screen require validation and further characterization using more direct or physiologically relevant assays.
Assay 2: Radiometric ⁸⁶Rb⁺ Flux Assay
Expertise & Experience (The "Why"): This is the "gold standard" assay for measuring NKCC activity. It directly measures the transport of a potassium congener, Rubidium-86 (⁸⁶Rb⁺), providing exceptional sensitivity and precision.[1][9] While lower-throughput than fluorescence methods due to the handling of radioactivity and reliance on scintillation counting, its direct and quantitative nature makes it indispensable for confirming the potency and efficacy of lead compounds.[3]
Experimental Protocol:
-
Cell Preparation:
-
Plate NKCC1 or NKCC2 expressing cells in 24- or 48-well plates and grow to confluence.
-
-
Stimulation of Transporter Activity:
-
Wash cells with a pre-incubation buffer. To achieve maximum transporter activity, a key step is to stimulate the cells by incubating them in a chloride-free, sodium-free buffer for 10-15 minutes. This depletes intracellular Cl- and activates the regulatory kinases.
-
-
Compound Incubation:
-
Add the pre-incubation buffer containing various concentrations of the test compound, bumetanide (positive control), or vehicle (negative control). Incubate for 15 minutes.
-
-
Initiation of Ion Flux:
-
Aspirate the compound solution and add the uptake buffer containing Na+, Cl-, and 1-2 µCi/mL of ⁸⁶Rb⁺.
-
Allow the uptake to proceed for a short, defined period (e.g., 3-5 minutes) where uptake is linear.
-
-
Termination of Flux:
-
Rapidly terminate the uptake by aspirating the radioactive buffer and washing the cell monolayer 3-4 times with ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺.
-
-
Quantification:
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the ⁸⁶Rb⁺ uptake.
-
-
Data Analysis:
-
Normalize the CPM values to the protein content for each well.
-
Calculate bumetanide-sensitive flux by subtracting the CPM in the presence of a maximal inhibitory concentration of bumetanide from all other values.
-
Determine IC50 values as described for the Tl+ flux assay.
-
Assay 3: Intracellular Chloride Dynamics Assay
Expertise & Experience (The "Why"): Since NKCCs transport chloride, directly measuring changes in intracellular chloride concentration ([Cl⁻]i) provides a powerful readout of transporter activity. This assay utilizes Cl⁻-sensitive fluorescent dyes like N-(6-methoxyquinolyl) acetoethyl ester (MQAE).[10][11] The fluorescence of MQAE is dynamically quenched by chloride ions via a collision-dependent mechanism.[10] Therefore, an influx of Cl⁻ mediated by NKCC will result in a decrease in MQAE fluorescence. This assay confirms that the compound's effect on cation flux is coupled to the requisite anion flux.
Caption: Inhibition of NKCC-mediated ion influx and Cl- quenching of MQAE.
Experimental Protocol:
-
Cell and Dye Loading:
-
Plate NKCC-expressing cells on black-walled, clear-bottom plates (or on coverslips for microscopy).
-
Load cells with 5-10 mM MQAE in a physiological buffer for 30-60 minutes at 37°C.
-
-
Baseline Measurement:
-
Wash cells to remove extracellular dye and place them in a low-chloride buffer.
-
Measure baseline fluorescence using a plate reader or fluorescence microscope (Ex/Em ~350/460 nm).
-
-
Initiation of Chloride Influx:
-
Stimulate Cl⁻ influx by rapidly switching to a high-chloride buffer containing the test compounds or controls.
-
Immediately begin kinetic measurement of fluorescence intensity over time (5-10 minutes).
-
-
Data Analysis:
-
The rate of fluorescence quenching (decrease in signal) is proportional to the rate of Cl⁻ influx.
-
Normalize the fluorescence data (F/F₀, where F₀ is the initial baseline fluorescence).
-
Calculate the initial rate of quenching and determine the percent inhibition and IC50 values as in previous assays.
-
Assay 4: Cell Volume Regulation Assay
Expertise & Experience (The "Why"): This functional assay assesses the impact of NKCC1 inhibition on a key physiological process: cell volume regulation. When cells are placed in a hypertonic solution, they lose water and shrink. To counteract this, many cells activate ion uptake pathways, including NKCC1, to draw water back in and restore volume, a process called Regulatory Volume Increase (RVI).[12][13][14] By inhibiting NKCC1, a compound will impair or block RVI. This assay provides crucial evidence that the compound is active in a complex, integrated cellular process. Cell volume can be monitored in real-time by measuring the fluorescence of a loaded dye like calcein, which self-quenches at high concentrations (in a shrunken cell) and de-quenches as the cell swells and volume is restored.[15]
Experimental Protocol:
-
Cell and Dye Loading:
-
Plate cells (e.g., HeLa or a neuronal cell line with robust NKCC1 expression) on a 96-well plate.
-
Load cells with calcein-AM (acetoxymethyl ester) for 30 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to trap the fluorescent calcein inside.
-
-
Assay Setup:
-
Wash cells and replace the medium with an isotonic physiological salt solution containing the test compounds or controls.
-
Place the plate in a fluorescence reader (Ex/Em ~495/515 nm) and record a stable baseline fluorescence.
-
-
Induction of Hypertonic Shock:
-
Using an automated injector, add a small volume of a highly concentrated hyperosmotic solution (e.g., sucrose or mannitol) to each well to achieve the desired final hypertonicity (e.g., an increase of 100-150 mOsm).
-
The immediate cell shrinkage will cause calcein to self-quench, resulting in a rapid drop in fluorescence.
-
-
Monitoring Regulatory Volume Increase (RVI):
-
Continue to monitor fluorescence kinetically for 20-40 minutes.
-
In the control (vehicle-treated) wells, NKCC1 will activate, leading to ion and water influx, cell swelling, and a gradual recovery of the fluorescence signal (de-quenching).
-
In wells treated with an effective NKCC1 inhibitor, this fluorescence recovery will be significantly reduced or absent.
-
-
Data Analysis:
-
Normalize the fluorescence traces to the initial baseline.
-
Quantify the rate of RVI by calculating the slope of the fluorescence recovery phase.
-
Calculate the percent inhibition of RVI for each compound concentration.
-
References
-
American Physiological Society. (n.d.). Development of enzyme-linked immunosorbent assays for urinary thiazide-sensitive Na-Cl cotransporter measurement. American Journal of Physiology-Renal Physiology. [Link]
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Weaver, C. D., et al. (2011). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening. [Link]
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Reaction Biology. (n.d.). Ion Channel Assays. [Link]
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Zhu, Y., Parsons, S. P., & Huizinga, J. D. (2009). Measurement of intracellular chloride ion concentration in ICC in situ and in explant culture. Neurogastroenterology & Motility. [Link]
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Charles River Laboratories. (n.d.). Ion Channel Assays. [Link]
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ION Biosciences. (n.d.). Ion Channel Assay Services. [Link]
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ResearchGate. (n.d.). Cell volume regulation mechanisms. [Link]
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Axxam S.p.A. (n.d.). SLC12A2 assay development. RESOLUTE Project. [Link]
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Lubowitz, H. (1977). The effect of bumetanide on cation transport in human red blood cells. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Sceptical Physiologist. (n.d.). Measurement of intracellular chloride ion concentration in ICC in situ and in explant culture. [Link]
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Savardi, A., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. [Link]
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BioWorld. (2026). Italian scientists patent new NKCC1 inhibitors for Down syndrome. [Link]
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McNeill, A., et al. (2021). SLC12A2 variants cause a neurodevelopmental disorder or cochleovestibular defect. Brain. [Link]
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Nan, J., et al. (2022). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. Nature Communications. [Link]
-
Löscher, W., et al. (2015). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology. [Link]
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Arosio, A., & Ratto, G. M. (2014). Twenty years of fluorescence imaging of intracellular chloride. Frontiers in Cellular Neuroscience. [Link]
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ResearchGate. (n.d.). Determination of Intracellular Chloride Concentrations by Fluorescence Lifetime Imaging. [Link]
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Lang, F. (2007). Mechanisms and significance of cell volume regulation. Journal of the American College of Nutrition. [Link]
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Zhao, B., et al. (2024). Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases. Nature Structural & Molecular Biology. [Link]
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Hoffmann, E. K., Lambert, I. H., & Pedersen, S. F. (2009). Physiology of cell volume regulation in vertebrates. Physiological Reviews. [Link]
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Neumann, E., et al. (2024). Structural basis for human NKCC1 inhibition by loop diuretic drugs. The EMBO Journal. [Link]
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Guo, M., et al. (2018). Cell tension and mechanical regulation of cell volume. Molecular Biology of the Cell. [Link]
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GeneCards. (n.d.). SLC12A2 Gene. [Link]
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ResearchGate. (n.d.). Inhibition of NKCC1 Activity with Bumetanide Activates mTORC1. [Link]
-
Alvarez-Leefmans, F. J., et al. (2016). Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. American Journal of Physiology-Cell Physiology. [Link]
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Dai, P., et al. (2024). Minigene assay for verifying the splicing effects of the rare variants in the SLC12A2 gene. Taylor & Francis Online. [Link]
-
De Jong, J. C., et al. (2003). Functional expression of the human thiazide-sensitive NaCl cotransporter in Madin-Darby canine kidney cells. Journal of the American Society of Nephrology. [Link]
-
Bailey, M. A., et al. (2021). Thiazide-Sensitive NCC (Sodium-Chloride Cotransporter) in Human Metabolic Syndrome. Hypertension. [Link]
-
Oprica, M., et al. (2021). Cell Volume Regulation Mechanisms in Differentiated Astrocytes. Cellular Physiology and Biochemistry. [Link]
-
ChEMBL. (n.d.). Compound: BUMETANIDE (CHEMBL1072). [Link]
-
PubChem. (n.d.). 4-Chloro-5-sulfamoylanthranilic acid. [Link]
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Barrett, J. S., et al. (2022). A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study. Bioanalysis. [Link]
-
MDPI. (2020). Int. J. Mol. Sci., Volume 21, Issue 9. [Link]
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PubChem. (n.d.). Bumetanide. [Link]
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YouTube. (2021). Assay of Furosemide. [Link]
-
PubChem. (n.d.). 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide. [Link]
-
Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Furosemide Assay in Pharmaceuticals by Micellar Liquid Chromatography. [Link]
-
Ilies, M. A., et al. (2012). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. [Link]
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An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Furosemide and its related compounds. Furosemide, a potent loop diuretic, is known for its susceptibility to degradation, particularly from light and hydrolysis. Therefore, a well-developed analytical method is not merely for routine quality control but is a critical tool to ensure the safety and efficacy of the final drug product. This document outlines the scientific rationale behind methodological choices, provides detailed experimental protocols for method development including forced degradation studies, and presents a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction: The Analytical Imperative for Furosemide
Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a widely prescribed diuretic used to treat edema and hypertension. Its clinical importance necessitates stringent quality control of both the active pharmaceutical ingredient (API) and its finished dosage forms. The Furosemide molecule is notoriously unstable, particularly its well-documented photosensitivity and susceptibility to hydrolysis, which can lead to the formation of various degradation products.[1][2] The primary degradation product, 4-chloro-5-sulfamoylanthranilic acid (Furosemide Related Compound B), is a known impurity that can compromise the drug's efficacy and safety.[3]
Consequently, the development of a stability-indicating analytical method (SIAM) is paramount. A SIAM is defined as a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. A key attribute of a SIAM is its ability to separate the intact API from its degradation products and process-related impurities, ensuring that the measured API concentration is unambiguous. This guide provides the foundational strategy and detailed protocols to achieve this.
Furosemide's Chemical Landscape: Key Related Compounds
A successful analytical method must be able to resolve Furosemide from its potential impurities. These impurities can arise from the synthesis process or from degradation. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) list several key related substances.[4][5][6]
| Compound Name | Abbreviation | Origin | Significance |
| 4-Chloro-5-sulfamoylanthranilic acid | Furosemide Related Compound B / FUR-B / CSA | Degradation (Hydrolysis) | Major degradant, critical for stability assessment.[3][4] |
| 2-Chloro-4-(2-furylmethylamino)-5-sulfamoylbenzoic acid | Furosemide Related Compound A | Synthesis | Process-related impurity.[6][7] |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Furosemide Related Compound C | Synthesis | Process-related impurity.[8][9] |
| 2-amino-4-chloro-5-sulfamoylbenzoic acid dimer | Furosemide Related Compound D | Synthesis | Process-related impurity.[8][9] |
Understanding the origin and structure of these compounds is the first step in designing a chromatographic system with the required selectivity to separate them effectively.
Overall Method Development and Validation Workflow
The development and validation of an analytical method is a systematic process. It begins with understanding the analyte and its potential impurities, proceeds through method optimization and forced degradation studies to prove its stability-indicating nature, and culminates in a formal validation to demonstrate its fitness for purpose.
Caption: High-level workflow for method development and validation.
Application Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a general-purpose, robust RP-HPLC method suitable for the assay of Furosemide and the quantification of its related compounds. The rationale for this approach is its wide applicability and the use of common, readily available reagents and columns.
Principle and Rationale
Reversed-phase chromatography is the technique of choice due to its ability to separate compounds of moderate polarity like Furosemide and its impurities. A C18 column provides excellent hydrophobic retention and resolving power. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acidic pH (using acetic or formic acid) serves to suppress the ionization of the carboxylic acid group on the Furosemide molecule, leading to better peak shape and retention. UV detection is chosen because Furosemide and its related compounds possess strong chromophores. A detection wavelength of ~272 nm provides a good response for both Furosemide and its critical degradant, Furosemide Related Compound B.[3][10]
Materials and Reagents
-
Furosemide Reference Standard (RS)
-
Furosemide Related Compounds RS (A, B, etc.)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Acetic Acid or Formic Acid (ACS Grade or higher)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV/PDA detector | A Photodiode Array (PDA) detector is highly recommended for assessing peak purity. |
| Column | Symmetry® C18, 4.6 x 250 mm, 5 µm or equivalent | A C18 column offers robust performance for this application.[3] |
| Mobile Phase | 0.1% Acetic Acid in Water : Acetonitrile (60:40, v/v) | Isocratic elution is preferred for simplicity and robustness in QC.[3] Adjust ratio as needed for optimal separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 272 nm | Good sensitivity for Furosemide and key impurities like FUR-B.[3] |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Run Time | ~15 minutes | Should be sufficient to elute the API and all known impurities.[3] |
Standard and Sample Preparation
Critical Note: Furosemide is highly photosensitive. All solutions must be prepared using amber glassware or protected from light with aluminum foil.[1]
-
Diluent Preparation: Prepare the mobile phase (0.1% Acetic Acid in Water : Acetonitrile 60:40) to be used as the diluent.
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of Furosemide RS into a 50 mL amber volumetric flask. Dissolve in and dilute to volume with the diluent. Sonication may be used to aid dissolution.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL amber volumetric flask and dilute to volume with the diluent.
-
Sample Solution (for Tablets, e.g., 50 µg/mL):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to ~25 mg of Furosemide into a 50 mL amber volumetric flask.
-
Add ~30 mL of diluent and sonicate for 15 minutes with intermittent shaking to disperse the powder.
-
Dilute to volume with diluent and mix well.
-
Pipette 5.0 mL of this solution into a 50 mL amber volumetric flask, dilute to volume with diluent, and mix.
-
Filter the final solution through a 0.45 µm PVDF syringe filter before injection, discarding the first few mL. PVDF filters are recommended for good recovery.[1]
-
Protocol for Forced Degradation Studies
Forced degradation (stress testing) is the cornerstone of developing a stability-indicating method.[11] The goal is to generate 5-20% degradation of the API to produce a sufficient amount of degradants without destroying the molecule completely. A stock solution of Furosemide (e.g., 1 mg/mL) is typically used for these studies.
Caption: Logic of forced degradation studies for SIAM development.
-
Acid Hydrolysis: Mix 5 mL of Furosemide stock solution with 5 mL of 0.1N HCl. Heat at 60°C for a specified time (e.g., 2 hours). Cool, neutralize with 0.1N NaOH, and dilute to a final concentration with diluent.
-
Base Hydrolysis: Mix 5 mL of Furosemide stock solution with 5 mL of 0.1N NaOH. Keep at room temperature for a specified time (e.g., 1 hour). Neutralize with 0.1N HCl and dilute to a final concentration.
-
Oxidative Degradation: Mix 5 mL of Furosemide stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 4 hours).[12] Dilute to a final concentration.
-
Thermal Degradation: Store the Furosemide stock solution at an elevated temperature (e.g., 60°C) for a specified time (e.g., 24 hours). Dilute to a final concentration.
-
Photolytic Degradation: Expose the Furosemide stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Dilute to a final concentration.
After each stress condition, inject the samples into the HPLC system. The chromatograms should demonstrate clear resolution between the intact Furosemide peak and any degradation products formed. Use a PDA detector to assess the peak purity of Furosemide in each stressed sample.
Application Protocol 2: Method Validation (ICH Q2)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13][14] The following protocols are based on the ICH Q2(R2) guideline.[13]
Validation Parameters and Protocols
Caption: Interrelationship of key analytical method validation parameters.
-
Specificity:
-
Protocol: Inject the diluent (blank), a placebo solution, a solution of Furosemide with its known impurities, and the solutions from the forced degradation study.
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[15]
-
Acceptance: The Furosemide peak should be free from interference from any other peaks, and peak purity analysis (if using a PDA detector) should pass.
-
-
Linearity:
-
Protocol: Prepare at least five concentrations of Furosemide RS across a range (e.g., 50% to 150% of the nominal concentration, which could be 25, 40, 50, 60, 75 µg/mL). Inject each concentration in triplicate.
-
Purpose: To demonstrate a direct proportional relationship between concentration and the analytical response.[16]
-
Acceptance: Plot a graph of average peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range:
-
Protocol: The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[16]
-
Purpose: To define the concentration interval over which the method is precise, accurate, and linear.
-
Acceptance: The data for linearity, accuracy, and precision must meet their respective acceptance criteria within the defined range.
-
-
Accuracy (Recovery):
-
Protocol: Perform a recovery study by spiking a placebo blend with known amounts of Furosemide API at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level. Analyze these samples against a standard.
-
Purpose: To determine the closeness of the test results to the true value.[17]
-
Acceptance: The mean recovery should be within 98.0% to 102.0%.[18]
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six independent sample preparations of the same homogenous lot at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day/Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Purpose: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample.[19]
-
Acceptance: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[15][18]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions. Typically, S/N of 3:1 for LOD and 10:1 for LOQ is used.[20] Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Acceptance: The LOQ must be demonstrated to have acceptable precision and accuracy.
-
-
Robustness:
-
Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2% organic), flow rate (±0.1 mL/min), and column temperature (±5 °C).
-
Purpose: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[13]
-
Acceptance: System suitability requirements must be met under all varied conditions, and the results of the analysis should not be significantly affected.
-
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of Furosemide; Peak Purity must pass. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean % Recovery between 98.0% and 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio ≥ 10; demonstrated with acceptable precision. |
| Robustness | System suitability passes under all varied conditions. |
Advanced Techniques: LC-MS for Impurity Characterization
While HPLC-UV is the workhorse for routine QC, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of unknown impurities discovered during method development or forced degradation studies.[20][21] By providing mass-to-charge ratio (m/z) data, LC-MS can determine the molecular weight of an unknown peak, offering critical clues to its identity. Techniques like high-resolution mass spectrometry (e.g., Q-TOF) can provide exact mass measurements, enabling the determination of elemental composition.[22]
Conclusion
The development of a robust, stability-indicating HPLC method for Furosemide and its related compounds is a scientifically rigorous process that is essential for ensuring pharmaceutical quality and patient safety. The causality behind experimental choices—from mobile phase selection to the execution of forced degradation studies—is grounded in the physicochemical properties of the Furosemide molecule. By following a systematic workflow and validating the final method against internationally recognized standards like the ICH Q2(R2) guideline, researchers can establish a self-validating analytical system. This ensures that the method is not only accurate and precise but also fit for its intended purpose in a regulated environment.
References
- Furosemide in water matrix: HPLC-UV method development and degradation studies. (n.d.). scielo.br.
- Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025, October 9). National Center for Biotechnology Information.
- ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. (n.d.). latinamericanjpharm.org.
- Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. (2021, April 30). brazilianjournalofbiology.org.
- (PDF) Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. (2022, February 16). ResearchGate.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- USP Monographs: Furosemide Tablets. (n.d.). USP-NF.
- An Improved HPLC Method for the Determination of Furosemide in Plasma and Urine. (n.d.). Semantic Scholar.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). database.ich.org.
- ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager.
- Stress degradation of furosemide and RP-HPLC method validation. (2024, September 10). aip.scitation.org.
- Furosemide: European Pharmacopoeia 5.0 Monograph. (n.d.). Studylib.
- Furosemide CRS | CAS 54-31-9. (n.d.). LGC Standards.
- (PDF) Analytical Techniques for Furosemide Determination. (2014, April 25). ResearchGate.
- Forced degradation studies of amiloride hydrochloride and furosemide. (n.d.). ResearchGate.
- Analytical procedures for the analysis of furosemide associated with other compounds in pharmaceuticals. (n.d.). ResearchGate.
- Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. (2019, September 3). Asian Journal of Research in Pharmaceutical Sciences.
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023, March 6). National Center for Biotechnology Information.
- STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. (2017, March 21). World Journal of Pharmaceutical Research.
- Analytical Techniques for Furosemide Determination. (n.d.). ouci.dntb.gov.ua.
- Furosemide Impurity characterization Case Study. (2025, August 25). ResolveMass Laboratories Inc.
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023, March 6). Semantic Scholar.
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2025, November 21). ResearchGate.
- (PDF) Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form using reverse-phase high-performance liquid chromatography method. (2025, August 10). ResearchGate.
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023, March 6). PubMed.
- Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. (n.d.). Phenomenex.
- FUROSEMIDE Furosemidum. (2010, April 2). edqm.eu.
- usp31nf26s1_m34540, USP Monographs: Furosemide. (n.d.). uspbpep.com.
- European Paediatric Formulary: Furosemide oral solution monograph published for public consultation in Pharmeuropa PaedForm. (2023, June 29). European Directorate for the Quality of Medicines & HealthCare.
- Furosemide Related Compound A (50 mg) (2-Chloro-4-N-furfurylamino-5-sulfamoylbenzoic Acid). (n.d.). USP Store.
- Furosemide Injection Type of Posting Notice of Intent to Revise Posting Date 16-Dec-2022 Targeted Official Date To Be Determined. (2022, December 16). USP-NF.
- Furosemide Furazolidone Tablets. (2011, November 24). USP.
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Application Notes and Protocols for Structure-Activity Relationship Studies of 2-amino-4-chloro-5-sulfamoylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Sulfamoylbenzamide Scaffold in Medicinal Chemistry
The 2-amino-4-chloro-5-sulfamoylbenzamide core is a privileged scaffold in drug discovery, most notably recognized in the structure of the potent loop diuretic, furosemide.[1] Beyond its diuretic effects, which are primarily mediated through the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle, this chemical motif is a cornerstone for the design of inhibitors targeting a crucial family of enzymes: the carbonic anhydrases (CAs).[2][3]
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This fundamental physiological reaction is integral to processes such as pH homeostasis, gas exchange, and electrolyte balance.[4][5] The fifteen known human CA isoforms are expressed in various tissues, and their dysregulation is implicated in a range of pathologies including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[3][4] The sulfonamide group (-SO₂NH₂) present in this compound is a key pharmacophore that binds to the zinc ion within the active site of carbonic anhydrases, leading to their inhibition.[5]
This application guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on the this compound scaffold. We will delve into the synthetic strategies for generating analog libraries, detailed protocols for assessing their biological activity against carbonic anhydrase, and the interpretation of SAR data to guide the rational design of novel and potent inhibitors.
Core Principles of Structure-Activity Relationship (SAR) Studies
The central tenet of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, such as this compound, and observing the corresponding changes in its biological effects, researchers can elucidate the key molecular features responsible for its activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[6][7][8]
For the this compound scaffold, SAR studies typically focus on modifications at three primary positions:
-
The 2-amino group: Alterations to this group can influence the molecule's hydrogen bonding capacity and overall basicity.
-
The benzamide nitrogen: Substitution at this position can explore the impact of different functional groups on target binding and physicochemical properties.
-
The aromatic ring: Introduction of various substituents on the benzene ring can probe the effects of sterics and electronics on inhibitory activity.
The following diagram illustrates the key points of modification on the this compound scaffold for SAR studies.
Caption: Key modification points on the scaffold.
Experimental Protocols
Protocol 1: Synthesis of a this compound Analog Library
This protocol provides a general method for the synthesis of a library of analogs based on the this compound scaffold, focusing on modifications at the benzamide nitrogen. The starting material for this synthesis is 2-amino-4-chloro-5-sulfamoylbenzoic acid.
Materials:
-
2-amino-4-chloro-5-sulfamoylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
A diverse library of primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup (silica gel)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, suspend 2-amino-4-chloro-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DMF.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DMF.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired analog.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized analogs using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for analog synthesis.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized analogs against carbonic anhydrase, based on the enzyme's esterase activity. The assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human carbonic anhydrase II (or other desired isoforms)
-
p-Nitrophenyl acetate (p-NPA)
-
Synthesized analogs and a known CA inhibitor (e.g., acetazolamide) as a positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of carbonic anhydrase in the assay buffer.
-
Prepare a stock solution of p-NPA in a minimal amount of DMSO and then dilute with the assay buffer.
-
Prepare stock solutions of the synthesized analogs and the positive control in DMSO. Create a series of dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Blank: Assay buffer and p-NPA solution.
-
Control (No Inhibitor): Assay buffer, CA solution, and DMSO (vehicle control).
-
Inhibitor: Assay buffer, CA solution, and the desired concentration of the analog or positive control.
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each analog concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
The following diagram outlines the workflow for the carbonic anhydrase inhibition assay.
Caption: Workflow for the carbonic anhydrase inhibition assay.
Data Presentation and Interpretation of SAR
The results of the SAR studies should be compiled into a clear and concise table that allows for easy comparison of the structural modifications and their effects on biological activity. This table should include the structure of each analog, the specific modifications made, and the corresponding IC₅₀ or Kᵢ values against the target carbonic anhydrase isoform(s).
Table 1: Illustrative SAR Data for this compound Analogs against Human Carbonic Anhydrase II (hCA II)
| Compound ID | R¹ (at 2-amino) | R² (at benzamide-N) | IC₅₀ (nM) for hCA II |
| Parent | H | H | 150 |
| 1a | H | -CH₃ | 125 |
| 1b | H | -CH₂CH₃ | 110 |
| 1c | H | -CH₂-Ph | 85 |
| 1d | H | -CH₂-(4-F-Ph) | 70 |
| 2a | -COCH₃ | H | 250 |
| 2b | -SO₂CH₃ | H | 210 |
| 3a | H | H (Aryl-F at C6) | 180 |
Note: The data in this table is illustrative and for demonstration purposes only.
Interpretation of Illustrative SAR Data:
-
Modification at the Benzamide Nitrogen (R²):
-
Small alkyl substitutions (1a, 1b) show a modest increase in potency compared to the parent compound, suggesting that this position can tolerate some steric bulk.
-
The introduction of a benzyl group (1c) significantly improves inhibitory activity, indicating a potential hydrophobic interaction within the enzyme's active site.
-
Further substitution on the benzyl ring with an electron-withdrawing fluorine atom (1d) enhances potency, suggesting that electronic effects also play a role in binding.
-
-
Modification at the 2-amino Group (R¹):
-
Acylation (2a) or sulfonylation (2b) of the 2-amino group leads to a decrease in activity. This suggests that a free amino group is likely important for optimal interaction with the target, possibly through hydrogen bonding.
-
-
Modification on the Aromatic Ring:
-
The introduction of a fluorine atom at the C6 position (3a) results in a slight decrease in activity, indicating that substitution at this position may not be favorable.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action for sulfonamide-based inhibitors of carbonic anhydrase involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[5] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide and amino acid residues within the active site, such as Thr199.[4]
The following diagram illustrates the simplified mechanism of carbonic anhydrase inhibition by a sulfonamide.
Caption: Simplified mechanism of carbonic anhydrase inhibition.
Conclusion
The this compound scaffold represents a versatile and valuable starting point for the design of potent and selective carbonic anhydrase inhibitors. Through systematic SAR studies, as outlined in this guide, researchers can effectively explore the chemical space around this core structure to develop novel therapeutic agents for a variety of diseases. The provided protocols for analog synthesis and in vitro screening, coupled with a structured approach to data analysis, offer a robust framework for advancing drug discovery programs based on this important pharmacophore.
References
-
D'Ambrosio, K., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1548-1558. Available from: [Link]
-
Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 703-714. Available from: [Link]
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6605-6619. Available from: [Link]
-
Nishimori, I., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Available from: [Link]
-
Akocak, S., et al. (2011). Quantum chemical QSAR models to distinguish between inhibitory activities of sulfonamides against human carbonic anhydrases I and II and bovine IV isozymes. Chemical Biology & Drug Design, 77(5), 365-376. Available from: [Link]
-
Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 19(11), 17748-17762. Available from: [Link]
-
Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(23), 4292. Available from: [Link]
-
De, B., & Pal, D. (2007). A Comparative QSAR Study on Carbonic Anhydrase and Matrix Metalloproteinase Inhibition by Sulfonylated Amino Acid Hydroxamates. QSAR & Combinatorial Science, 26(5), 627-635. Available from: [Link]
-
Grewal, A. S., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. ResearchGate. Available from: [Link]
-
GPATINDIA. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]
-
Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13834-13856. Available from: [Link]
- Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
Angeli, A., et al. (2021). Amine- and Amino Acid-Based Compounds as Carbonic Anhydrase Activators. International Journal of Molecular Sciences, 22(23), 13013. Available from: [Link]
-
Sławiński, J., et al. (2012). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 55, 208-216. Available from: [Link]
-
Morie, T., et al. (1995). Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. Chemical & Pharmaceutical Bulletin, 43(7), 1137-1147. Available from: [Link]
-
Gilio, A. K., et al. (2025). Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. Chemical Reviews. Available from: [Link]
- Google Patents. (2020). CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole.
-
Lee, H., et al. (2012). Synthesis, structure and antibiotic activity of aryl-substituted LpxC inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5036-5039. Available from: [Link]
-
Murai, T., et al. (2018). Synthetic routes to 2‐(2‐methoxyphenyl)‐5‐aminothiazoles via C−H... ResearchGate. Available from: [Link]
-
Kapoor, Y., & Kumar, K. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. SF Journal of Pharmaceutical and Analytical Chemistry, 2(2). Available from: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4-chloro-5-sulfamoylbenzamide
Welcome to the technical support center for the synthesis of 2-amino-4-chloro-5-sulfamoylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As a key intermediate in the production of diuretics like Furosemide, achieving high yield and purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My chlorosulfonation of 2-amino-4-chlorobenzoic acid is resulting in a low yield. What are the most likely causes?
A1: Low yields in this electrophilic aromatic substitution are typically traced back to three main factors: insufficient activation of the chlorosulfonating agent, side reactions, or incomplete reaction.
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water, which will consume the reagent and reduce its effectiveness.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The temperature must be carefully controlled. While heat is required to drive the reaction, excessive temperatures (e.g., >150°C) can lead to decomposition of the starting material and the formation of undesired sulfone byproducts.[5] A controlled, gradual increase in temperature is often most effective.
-
Reagent Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to an incomplete reaction. A significant excess is often required as it can also serve as the solvent.[6][7] However, a very large excess might increase the likelihood of side reactions.
Q2: I am observing multiple spots on my TLC plate after the amination step. What are these impurities?
A2: The presence of multiple spots suggests side reactions or unreacted starting materials. Common impurities in this step include:
-
Unreacted Sulfonyl Chloride: If the amination is incomplete, the starting material, 2-amino-4-chloro-5-(chlorosulfonyl)benzoic acid, will be present.
-
Di-substituted Product: It is possible for the amine to react with the carboxylic acid group, especially if the reaction conditions are harsh, leading to the formation of an amide at that position.
-
Hydrolyzed Sulfonyl Chloride: If moisture is present during workup or the reaction itself, the sulfonyl chloride can hydrolyze back to the sulfonic acid.
-
Displacement of the 4-chloro group: While less common under controlled conditions, highly nucleophilic amines or harsh conditions could potentially lead to the displacement of the chloro substituent.[4]
Q3: The final product, this compound, is difficult to purify. What is the recommended purification strategy?
A3: Purification can indeed be challenging due to the product's polarity and potential for multiple hydrogen bonding interactions. A multi-step approach is often best:
-
Acid-Base Extraction: After the amination reaction, a careful workup involving pH adjustment can help remove some impurities. Acidifying the reaction mixture will precipitate the carboxylic acid product, leaving more basic impurities in the aqueous layer.
-
Recrystallization: This is a highly effective method for purifying the final product. Ethanol or a mixture of ethanol and water is commonly reported as a suitable solvent system.[6][8]
-
Column Chromatography: For very impure samples or for isolating small quantities of high-purity material, silica gel column chromatography can be employed. A mobile phase of benzene with a small percentage of acetic acid has been used for similar compounds.[4]
Q4: What are the critical safety precautions when working with chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work should exclusively be conducted in a certified chemical fume hood.[1][7]
-
Handling: Add reagents slowly and in a controlled manner. Never add water to chlorosulfonic acid as this can cause a violent exothermic reaction and splattering.[4]
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic reaction between water and excess chlorosulfonic acid.[10]
-
Waste Disposal: Neutralize any waste containing chlorosulfonic acid carefully with a base (e.g., sodium bicarbonate) under cold conditions before disposal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chlorosulfonation | 1. Moisture in reagents or glassware.[4]2. Reaction temperature too low or too high.[5]3. Insufficient excess of chlorosulfonic acid.[6]4. Degradation of the amino group. | 1. Thoroughly dry all glassware and use anhydrous reagents. Run the reaction under an inert atmosphere.2. Optimize the temperature profile. A typical range is 130-140°C. Monitor reaction progress by TLC.3. Use a molar ratio of chlorosulfonic acid to starting material of at least 4:1.[6]4. Consider protecting the amino group, although this adds steps to the synthesis. |
| Low Yield in Amination | 1. Incomplete reaction.2. Formation of byproducts due to harsh conditions.3. Loss of product during workup. | 1. Ensure a sufficient excess of the aminating agent (ammonia). Consider conducting the reaction under pressure in a sealed vessel to maintain ammonia concentration.[11]2. Optimize the reaction temperature. Room temperature may be sufficient with a high concentration of ammonia.[5] Avoid excessive heating.3. Carefully control the pH during the workup to ensure the product precipitates completely. |
| Product is Impure (Multiple Spots on TLC) | 1. Presence of unreacted starting materials.2. Formation of regioisomers or di-substituted products.3. Hydrolysis of the sulfonyl chloride intermediate. | 1. Monitor the reaction to completion using TLC. Extend the reaction time or increase the amount of the excess reagent if necessary.2. Optimize reaction conditions (lower temperature, controlled addition of reagents) to improve selectivity.3. Ensure anhydrous conditions during the reaction and workup until the quenching step. |
| Final Product is Discolored | Oxidation of the amino group. | 1. Conduct the reaction and purification steps under an inert atmosphere.2. Use activated charcoal during recrystallization to remove colored impurities.[8]3. Store the final product under an inert atmosphere and protected from light.[12] |
Experimental Protocols & Workflow
The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-4-chlorobenzoic acid. The overall workflow is depicted below.
Caption: Figure 1. Overall synthetic workflow.
Protocol 1: Chlorosulfonation of 2-amino-4-chlorobenzoic acid
Materials:
-
2-amino-4-chlorobenzoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), carefully add chlorosulfonic acid (approx. 5 molar equivalents).
-
Cool the flask in an ice-water bath.
-
Slowly add 2-amino-4-chlorobenzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130-140°C.[5]
-
Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A precipitate will form.
-
Collect the solid product (2-amino-4-chloro-5-(chlorosulfonyl)benzoic acid) by vacuum filtration and wash thoroughly with cold deionized water. The crude intermediate is often used directly in the next step.
Protocol 2: Amination of 2-amino-4-chloro-5-(chlorosulfonyl)benzoic acid
Materials:
-
Crude 2-amino-4-chloro-5-(chlorosulfonyl)benzoic acid
-
Concentrated aqueous ammonia (e.g., 25-30%)
-
Hydrochloric acid (for acidification)
-
Ethanol (for recrystallization)
Procedure:
-
To a flask containing the crude sulfonyl chloride from the previous step, add an excess of cold concentrated aqueous ammonia with stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Stir the mixture at a controlled temperature (e.g., room temperature to 30°C) until the reaction is complete (monitor by TLC).[7]
-
Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.[8]
-
Dry the purified product under vacuum.
Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting decision tree.
References
-
Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Available from: [Link]
-
Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available from: [Link]
-
SynZeal. Furosemide EP Impurity C. Available from: [Link]
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. EP0788494B1 - Process for the preparation of furosemide.
-
Veeprho. Furosemide EP Impurity C | CAS 3086-91-7. Available from: [Link]
-
Xu, L., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2345. Available from: [Link]
- Google Patents. WO1996012714A1 - Process for the preparation of furosemide.
- Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Alentris Research Pvt. Ltd. Furosemide EP Impurity C. Available from: [Link]
-
Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available from: [Link]
-
Alpha Chemika. CHLOROSULPHONIC ACID For Synthesis. Available from: [Link]
-
Veolia North America. Chlorosulfonic Acid. Available from: [Link]
- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
Sources
- 1. Furosemide EP Impurity C | 3086-91-7 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. alentris.org [alentris.org]
- 4. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 5. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. Sciencemadness Discussion Board - 4-amino-2-chloro-benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 12. goldbio.com [goldbio.com]
Technical Support Center: A Guide to Resolving Peak Tailing for 2-Amino-4-Chloro-5-Sulfamoylbenzamide in HPLC
Welcome to the technical support center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering peak asymmetry issues with 2-amino-4-chloro-5-sulfamoylbenzamide in High-Performance Liquid Chromatography (HPLC). As a known related substance of the diuretic drug Furosemide, achieving a symmetrical peak for this compound is critical for accurate quantification and method robustness.[1][2][3][4] This document provides in-depth troubleshooting strategies, scientifically grounded explanations, and validated protocols to diagnose and resolve peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound is almost always caused by secondary ionic interactions between its basic aromatic amine group and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[5][6][7][8] At typical mobile phase pH values (above ~3.5), these silanol groups become deprotonated (Si-O⁻) and negatively charged, strongly interacting with the positively charged (protonated) amine of your analyte. This strong, secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[9][10][11]
Q2: What is the fastest way to improve the peak shape?
The most immediate and often effective strategy is to adjust the mobile phase pH. Lowering the pH of the aqueous portion of your mobile phase to a range of 2.5–3.5 using an additive like formic acid or a phosphate buffer will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[10][12][13][14]
Q3: I've lowered the pH, but there's still some tailing. What's next?
If low pH is insufficient, the next step is to add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.05-0.1%).[15][16][17] TEA is a small basic molecule that preferentially interacts with and "masks" the active silanol sites, preventing your analyte from binding to them.[12][14]
Q4: Could my column be the problem?
Absolutely. Older columns or those not specifically designed for basic compounds (i.e., not end-capped or made with lower purity Type A silica) have a high population of active silanols and will almost certainly cause tailing with this analyte.[2][18][19] Using a modern, high-purity, end-capped C18 or C8 column is critical for good peak shape with basic compounds.[12][20][21]
In-Depth Troubleshooting Guide
1. Understanding the Analyte: The Root of the Problem
To effectively troubleshoot, we must first understand the physicochemical properties of this compound.
-
Structure: The molecule possesses a primary aromatic amine (-NH₂), which is basic, and a sulfonamide (-SO₂NH₂) group, which is weakly acidic. This dual nature makes its chromatographic behavior highly dependent on pH.
-
Key Interaction: The primary aromatic amine is the main culprit. In the acidic-to-neutral pH range typical for reversed-phase HPLC, this group becomes protonated (-NH₃⁺), acquiring a positive charge. This positive charge is strongly attracted to negatively charged sites on the stationary phase.
| Property | Characteristic | Implication for HPLC |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₈ClN₃O₃S[22] | - |
| Primary Functional Group | Aromatic Amine (Basic) | Prone to protonation (acquiring a positive charge) in acidic mobile phases. |
| Secondary Functional Group | Sulfonamide (Weakly Acidic) | Can deprotonate at higher pH, but the amine group's interaction dominates peak tailing issues. |
| Predicted logP | -0.1[22] | Indicates high polarity, suggesting it may not be highly retained on a C18 column without ion-pairing. |
2. The Mechanism: Analyte-Silanol Interaction
The primary cause of peak tailing for basic compounds is the interaction with residual silanol groups on the silica stationary phase. Even after bonding the C18 chains and "end-capping" the column, some unreacted Si-OH groups remain. These groups are acidic and are the source of the problem.
The interaction is governed by the mobile phase pH:
-
At Low pH (e.g., pH < 3.5): The silanol groups are protonated (Si-OH) and thus electrically neutral. The basic amine on the analyte is protonated and positively charged (Analyte-NH₃⁺). With the silanol sites neutralized, the problematic ionic interaction is suppressed, leading to improved peak shape.[6][10]
-
At Mid-Range pH (e.g., pH 4-7): The silanol groups deprotonate and become negatively charged (Si-O⁻). The analyte's amine remains protonated (Analyte-NH₃⁺). The resulting strong electrostatic attraction creates a secondary retention mechanism, causing significant peak tailing.[5][9][11]
3. Systematic Troubleshooting Workflow
Follow this workflow to systematically diagnose and solve the peak tailing issue. Start with the simplest and most impactful adjustments first.
4. Experimental Protocols & Optimization
The goal is to suppress the ionization of surface silanol groups. A pH between 2.5 and 3.5 is ideal.
Step-by-Step Methodology:
-
Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add Acidifier: Add a suitable acidifier. For LC-MS compatibility, 0.1% (v/v) formic acid is recommended. For UV detection only, a phosphate buffer is more robust.
-
Phosphate Buffer (pH 2.8): Prepare a 20 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in water. Adjust the pH to 2.8 using phosphoric acid.
-
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.
-
Mix Mobile Phase: Mix the filtered aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio. Important: Always add the organic solvent after pH adjustment and filtering.[23]
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
| pH Modifier | Pros | Cons | Typical Concentration |
| Formic Acid | LC-MS compatible, volatile. | Low buffering capacity. | 0.1% v/v |
| Phosphate Buffer | Excellent buffering capacity, robust.[14] | Not volatile (not for LC-MS), can precipitate in high ACN %.[14] | 10-25 mM |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent, can improve retention. | Can cause permanent changes to the column, suppresses MS signal. | 0.05% - 0.1% v/v |
If tailing persists at low pH, a competing base can mask the remaining active silanols.
Step-by-Step Methodology:
-
Prepare Buffered Mobile Phase: Prepare your low-pH aqueous mobile phase as described in Protocol 1.
-
Add Competing Base: To the final, mixed mobile phase, add triethylamine (TEA) to a final concentration of 0.05% to 0.1% v/v (0.5 to 1.0 mL of TEA per liter of mobile phase).
-
Mix Thoroughly: Ensure the TEA is completely dissolved.
-
Equilibrate and Test: Equilibrate the column thoroughly. The use of TEA can sometimes lead to longer equilibration times.
Causality: TEA is a stronger base than the analyte. It will preferentially bind to the negatively charged silanol sites, effectively shielding them from the analyte. This minimizes the secondary retention that causes tailing.[15][16] Note that TEA has a strong odor and should be handled in a fume hood.
Increasing the concentration of buffer salts can also help mitigate tailing.
Step-by-Step Methodology:
-
Prepare Buffered Mobile Phase: Prepare a phosphate buffer at your target pH (e.g., 2.8).
-
Increase Concentration: Systematically increase the buffer concentration from a low value (e.g., 10 mM) to a higher value (e.g., 50 mM).
-
Check Solubility: Be cautious when increasing buffer concentration, especially if you are using high percentages of acetonitrile, as this can cause the buffer to precipitate and block the system.[14]
-
Equilibrate and Test: Equilibrate and test at each concentration.
Causality: The higher concentration of salt ions (e.g., K⁺ from the buffer) in the mobile phase can help to shield the electrostatic attraction between the protonated analyte and the ionized silanols, reducing the secondary interaction.[19]
5. Column Selection: The Foundation of Good Chromatography
If mobile phase optimization fails to resolve the issue, the column is the most likely remaining problem. For challenging basic compounds, the right column chemistry is not optional—it is a requirement.
Key Column Characteristics for Basic Compounds:
-
High-Purity Silica (Type B): Modern columns are made from silica with extremely low metal content, which reduces the acidity and activity of silanol groups.[20][24][25]
-
Effective End-Capping: After the C18 groups are bonded, a small silylating reagent (like trimethylsilyl chloride) is used to "cap" many of the remaining silanols, making them inert.[12][21]
-
Alternative Chemistries: Some columns have polar-embedded groups or are based on hybrid silica particles that offer alternative selectivity and improved peak shape for bases.
| Column Type | Description | Advantages for this Analyte | Considerations |
| High-Purity, End-Capped C18/C8 | The industry standard. Based on >99.99% pure silica with exhaustive end-capping.[20][24] | Excellent starting point. Provides good retention and significantly reduces tailing compared to older columns. | Still may require mobile phase optimization (low pH, additives). |
| Polar-Embedded Phase | A polar group (e.g., amide, carbamate) is embedded in the alkyl chain. | Offers alternative selectivity and can shield silanol activity, often providing excellent peak shape without TEA. | May have different retention characteristics than a standard C18. |
| Hybrid Particle Technology | Silica-polymer hybrid particles. | Mechanically strong and stable over a wider pH range (e.g., 1-12), allowing for high pH methods where the analyte is neutral. | Generally more expensive. |
References
- Vertex AI Search. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- U.S. Pharmacopeia. (2022). 〈621〉 CHROMATOGRAPHY.
- U.S. Pharmacopeia. <621> CHROMATOGRAPHY (prior version).
- Moravek. Exploring the Role of pH in HPLC Separation.
- Vertex AI Search. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Agilent. (2022). Understanding the Latest Revisions to USP <621>.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base.
- Sigma-Aldrich. HPLC Columns.
- U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard.
- Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Indiamart. High-Strength-Silica (HSS) HPLC Analytical Columns.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
- Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Chromedia. (2023). How to fix Asymmetrical Chromatography Peaks.
- Biocomma. CommaSil® HPLC Columns.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Cytiva. (2024). How to fix asymmetrical chromatography peaks?.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
- Dolan, J. W., & Snyder, L. R. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide on Newcrom R1 HPLC column.
- Phenomenex. (n.d.). LC Technical Tip: Strategies for Peak Shape Improvement.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Teledyne LABS. (n.d.). Silica Gel Column Chromatography.
- Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
- SiliCycle. (n.d.). SiliaChrom Plus HPLC Columns.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Fusion QbD Software. (n.d.). A Quality by Design Approach to Rapid Analytical HPLC Method Development.
- Phenomenex. (n.d.). Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns.
- MicroSolv Technology Corporation. (n.d.). Furosemide USP & Related Compound. HPLC Application Note.
- ResearchGate. (n.d.). HPLC Chromatograms of Bulk Furosemide, Furosemide Tablets, and the Yellow Compound at 272 nm.
- PubChem. (n.d.). 2-Amino-4-chloro-5-sulphamoylbenzamide. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). 2-Amino-4-chloro-5-sulfamoyl-N-(p-tolyl)benzamide.
- Rojas-Hernández, A., & Lucio-García, M. A. (2010). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Current Pharmaceutical Analysis.
- Wang, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules.
- PubChem. (n.d.). 2-Amino-5-(4-chlorophenyl)-3-(4-sulfamoylphenyl)benzamide. National Center for Biotechnology Information.
- BLD Pharm. (n.d.). 2-Amino-4-chloro-5-sulfamoylbenzoic acid.
Sources
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Technical Support Center: Degradation Pathways of 2-Amino-4-chloro-5-sulfamoylbenzamide (Furosemide) Under Stress Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stress-testing and degradation pathways of 2-amino-4-chloro-5-sulfamoylbenzamide, commonly known as Furosemide. Our goal is to equip you with the necessary knowledge to anticipate degradation patterns, troubleshoot experimental anomalies, and ensure the integrity of your stability studies in line with regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the forced degradation analysis of Furosemide.
Q1: What are the primary degradation pathways for Furosemide under typical stress conditions?
Furosemide is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation.[1][2] The central point of instability is the bond between the secondary amine and the furfuryl group. Cleavage of this bond is a common outcome under various stress conditions. The most prominent degradation product formed across multiple stress conditions is 4-chloro-5-sulfamoylanthranilic acid (CSA) , also known as saluamine.[3][4][5]
-
Acidic Hydrolysis: Furosemide degrades significantly in acidic media, especially with heat. The primary mechanism is the acid-catalyzed hydrolysis of the amide-like bond, yielding CSA.[1][6][7]
-
Photodegradation: Furosemide is highly sensitive to light, particularly UV radiation.[1][4] Exposure leads to photo-hydrolysis, forming CSA and furfuryl alcohol.[4][8] This degradation is often accompanied by a visible yellowing of the substance or solution.[4]
-
Oxidative Stress: The drug is susceptible to oxidation, for instance, by hydrogen peroxide. This can also lead to the formation of CSA.[9]
-
Thermal Degradation: In the solid state, thermal stress can induce decomposition, with CSA being a major thermal decomposition product.[3][10]
-
Alkaline Hydrolysis: Furosemide is comparatively more stable in neutral to alkaline solutions than in acidic ones.[1][6] However, degradation can still be induced under more forceful basic conditions, such as elevated temperatures.
Q2: My Furosemide solution turned yellow after I left it on the bench. What is causing this discoloration?
The yellowing of a Furosemide solution is a classic indicator of photodegradation.[4] Furosemide is notoriously photolabile, and exposure to ambient fluorescent light or UV radiation can catalyze its breakdown.[4][11] The primary reaction is a photo-hydrolysis that cleaves the molecule to form 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.[1][4]
Troubleshooting & Prevention:
-
Light Protection: Always prepare and store Furosemide solutions in amber glass vials or use transparent vials completely covered with aluminum foil to block light exposure.[11]
-
Solvent Choice: While degradation occurs in various solvents, the rate can be influenced by the medium. It's crucial to maintain consistent, light-protected conditions for all experiments.
-
pH Consideration: Furosemide's stability is pH-dependent, with maximum stability observed around pH 7.[6][11] However, even at neutral pH, photoprotection is mandatory.
Q3: I'm observing a major degradation peak in my acid hydrolysis experiment, even with mild heating. Is this expected?
Yes, this is an expected outcome. Furosemide is particularly unstable in acidic environments.[6][7] The presence of hydrogen ions catalyzes the hydrolysis of the C-N bond connecting the furfuryl moiety to the main aromatic ring.[1][6] This reaction is often efficient, leading to significant formation of the primary degradant, 4-chloro-5-sulfamoylanthranilic acid (CSA). The rate of this degradation is accelerated by increased temperature.[1]
Q4: What is the main degradation product I should be monitoring, and how can I confirm its identity?
The primary degradation product across acidic, photolytic, and to some extent, oxidative and thermal stress conditions is 4-chloro-5-sulfamoylanthranilic acid (CSA) .[1][3][4]
Identity Confirmation:
-
LC-MS Analysis: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the degradation peak and comparing it to the theoretical mass of CSA, you can confirm its identity. Further fragmentation analysis (MS/MS) can provide structural confirmation.[12][13]
-
Reference Standard: The ideal approach is to co-inject a certified reference standard of CSA with your degraded sample in your HPLC system. The matching of retention times provides strong evidence of identity.
-
NMR Spectroscopy: For definitive structural elucidation of an isolated degradant, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3][12]
Troubleshooting Guide for Experimental Issues
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Chromatographic Resolution | 1. Inadequate Mobile Phase: Incorrect pH or organic solvent ratio fails to separate Furosemide from its degradants (especially the more polar CSA).2. Inappropriate Column: The selected column chemistry (e.g., C18) may not provide sufficient selectivity.3. Incorrect Detection Wavelength: The chosen wavelength may not be optimal for both the parent drug and its impurities. | 1. Optimize Mobile Phase: Adjust the pH of the aqueous component (an acidic pH, e.g., using phosphoric or formic acid, is common). Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to improve separation.[14][15]2. Column Selection: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is often effective. If co-elution persists, consider a different stationary phase.3. Wavelength Optimization: Use a photodiode array (PDA) detector to scan the UV spectra of both Furosemide and the degradation peaks. A wavelength around 238 nm or 272 nm is often a good compromise for detecting both Furosemide and its key degradants.[2][15] |
| Inconsistent Degradation Levels | 1. Variable Stress Conditions: Minor fluctuations in temperature, pH, or concentration of the stressor (e.g., H₂O₂) can lead to significant differences in degradation percentage.2. Inadequate Quenching: Failure to promptly and effectively neutralize the stressor can allow the degradation reaction to continue post-sampling.3. Sample Preparation Error: Inconsistent dilutions or handling of samples can introduce variability. | 1. Standardize Protocols: Strictly adhere to validated protocols for stress conditions as outlined in ICH guidelines.[16][17] Use calibrated equipment (ovens, water baths).2. Effective Neutralization: After the specified stress period, immediately neutralize the sample. For acid hydrolysis, add an equivalent amount of base, and vice versa. For oxidative stress, a quenching agent like sodium metabisulfite may be used.[18]3. Meticulous Technique: Ensure accurate and precise pipetting and dilutions. Prepare all samples for a given experiment from the same stock solution where possible. |
| No Degradation Observed | 1. Stress Condition Too Mild: The duration, temperature, or concentration of the stressor may be insufficient to cause degradation.2. Drug is Stable Under Condition: Furosemide is relatively stable under certain conditions (e.g., dry heat in solid-state, short-term neutral pH in the dark).[13]3. Analytical Method Not Indicating: The HPLC method may not be able to separate the degradant from the parent peak (co-elution). | 1. Increase Stress Intensity: As per ICH Q1A(R2), forced degradation studies should aim for 5-20% degradation.[16] If no degradation is seen, incrementally increase the stressor concentration, temperature, or duration. For example, move from 0.1 N HCl to 1 N HCl, or increase heating time.[1][7]2. Confirm Stability: If no degradation occurs even under harsh conditions, this is a valid result indicating the drug's stability under that specific stress.3. Verify Method Specificity: Spike your undegraded sample with a known impurity or a previously generated degraded sample to ensure the method can separate them. |
Key Degradation Pathways and Experimental Workflow
The following diagrams illustrate the degradation pathways of Furosemide and a typical experimental workflow for a forced degradation study.
Caption: Primary degradation pathways of Furosemide under various stress conditions.
Caption: General experimental workflow for a single stress condition in a Furosemide study.
Experimental Protocols
These protocols are provided as a starting point and should be adapted and validated for your specific experimental context. They are based on common practices described in the literature and guided by ICH principles.[16][17]
Protocol 1: Forced Degradation Study of Furosemide
This protocol outlines the conditions for subjecting Furosemide to various stresses as mandated by ICH guideline Q1A(R2).[16]
-
Preparation of Stock Solution:
-
Prepare a stock solution of Furosemide at approximately 1 mg/mL in a suitable solvent mixture, such as methanol or a water-acetonitrile blend. Protect this solution from light at all times.
-
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 N HCl.
-
Heat the solution in a water bath at 80°C for 2 hours.[9]
-
After heating, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
-
-
Alkaline Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), monitoring for degradation. If degradation is slow, heating at 60-80°C may be required.[9]
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Thermal (Dry Heat) Degradation:
-
Place a known quantity of solid Furosemide powder in a petri dish and expose it to dry heat at 105°C for 24 hours in a calibrated oven.
-
After exposure, dissolve the powder in the solvent to prepare a solution of known concentration and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Furosemide (e.g., 100 µg/mL) to UV light (e.g., 254 nm) for a specified duration (e.g., 30 minutes).[7]
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This method is an example of a validated system capable of separating Furosemide from its degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of aqueous buffer (e.g., 0.1% acetic acid or potassium dihydrogen orthophosphate) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 60:40 (v/v).[15] The exact ratio should be optimized for your system. |
| Flow Rate | 1.0 mL/min[2][15] |
| Detection | UV at 238 nm or 272 nm[2][15] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30°C |
Justification of Method Choices:
-
C18 Column: Provides excellent hydrophobic retention for Furosemide and its less polar impurities.
-
Acidified Mobile Phase: Suppresses the ionization of the carboxylic acid group on Furosemide, leading to better peak shape and retention.
-
Acetonitrile/Methanol: Common organic modifiers that provide good elution strength and selectivity.
-
UV Detection at 238/272 nm: These wavelengths correspond to significant absorbance maxima for Furosemide and its primary degradant, CSA, ensuring sensitive detection of both.[2][15]
References
- Martínez-Algaba, C., et al. (2020). Photodegradation and phototoxicity studies of furosemide. Involvement of singlet oxygen in the photoinduced hemolysis and lipid peroxidation. Journal of Photochemistry and Photobiology B: Biology.
- Asker, A. F., & Ferdous, A. J. (1996). Photodegradation of furosemide solutions. PDA journal of pharmaceutical science and technology.
- Cunha, R. R. S., et al. (2011). Thermal behavior of furosemide. Journal of Thermal Analysis and Calorimetry.
- AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Sekikawa, H., et al. (1991). Studies on the Photolysis and Hydrolysis of Furosemide in Aqueous Solution. Chemical and Pharmaceutical Bulletin.
- De Villiers, M. M., et al. (2000). Structure-Solubility Relationship and Thermal Decomposition of Furosemide. Drug Development and Industrial Pharmacy.
- De Villiers, M. M., et al. (2000). Structure-solubility relationship and thermal decomposition of furosemide. Drug development and industrial pharmacy.
- Chavan, R. R., et al. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences.
- Carlotti, M. E., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
- De Villiers, M. M., et al. (2000). Structure-Solubility Relationship and Thermal Decomposition of Furosemide. Taylor & Francis Online.
- Scintilla, T. (2023). Q1A (R2) A deep dive in Stability Studies. YouTube.
- BenchChem. (2025). Furosemide: A Technical Guide to Solubility and Stability. BenchChem.
- Pharmapproach. (2024).
- Bavishi, B. (2022). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
- Ueno, Y., et al. (2014). Investigation of Discoloration of Furosemide Tablets in a Light-Shielded Environment. Chemical and Pharmaceutical Bulletin.
- Kitahashi, Y., et al. (2015). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. Chemical and Pharmaceutical Bulletin.
- Machado, A., et al. (2020).
- Carlotti, M. E., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide.
- Cunha, R. R. S., et al. (2011). Thermal behavior of furosemide.
- Sravani, G., et al. (2020). Forced degradation studies of amiloride hydrochloride and furosemide.
- Sravani, G., et al. (2020). Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form. SciSpace.
- Phale, M., & Sharma, S. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research.
- Thean, L. P., et al. (2024). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stress degradation of furosemide and RP-HPLC method validation [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Studies on the Photolysis and Hydrolysis of Furosemide in Aqueous Solution [jstage.jst.go.jp]
- 7. ajpsonline.com [ajpsonline.com]
- 8. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Discoloration of Furosemide Tablets in a Light-Shielded Environment [jstage.jst.go.jp]
- 10. Structure-solubility relationship and thermal decomposition of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of furosemide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 13. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Synthesis of 2-Amino-4-Chloro-5-Sulfamoylbenzamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-amino-4-chloro-5-sulfamoylbenzamide. Our goal is to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic process. The information presented here is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
Troubleshooting Guide: Common Issues and Solutions
During the synthesis of this compound, several challenges can arise that may lead to the formation of impurities and a reduction in the overall yield and purity of the final product. This section addresses the most common issues encountered in the laboratory.
Issue 1: Incomplete Reaction and Presence of Starting Material
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the starting material, 2,4-dichloro-5-sulfamoylbenzoic acid.
Potential Causes:
-
Insufficient Reaction Time or Temperature: The amination of an aryl chloride is often a slow reaction and may require elevated temperatures and sufficient time to proceed to completion.
-
Inefficient Mixing: In a heterogeneous reaction mixture, poor mixing can limit the contact between the reactants, leading to an incomplete reaction.
-
Deactivation of Reagents: Moisture in the reaction can hydrolyze the starting material or react with other reagents, reducing their effectiveness.
Solutions:
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Extend the reaction time until the starting material is consumed.
-
Ensure Efficient Stirring: Use a suitable stirrer and vessel to ensure the reaction mixture is homogeneous.
-
Maintain Anhydrous Conditions: Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Issue 2: Formation of Di-substituted Impurity (Diarylamine)
Symptom: A significant impurity with a higher molecular weight than the desired product is observed in the mass spectrum, and the HPLC chromatogram shows a late-eluting peak.
Causality: The primary amine product, this compound, can act as a nucleophile and react with another molecule of the starting material, 2,4-dichloro-5-sulfamoylbenzoic acid, to form a diarylamine impurity. This is a common side reaction in the amination of aryl halides.[1][2]
Mitigation Strategies:
-
Control Stoichiometry: Use a molar excess of the aminating agent (ammonia) to favor the formation of the primary amine and minimize the chance of the product reacting with the starting material.
-
Slow Addition of Limiting Reagent: If practical for your setup, the slow addition of the 2,4-dichloro-5-sulfamoylbenzoic acid to the ammonia solution can help maintain a low concentration of the starting material, thus reducing the rate of the diarylamine formation.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of the diarylamine impurity. A careful balance must be struck to achieve a good conversion rate without excessive side product formation.
Issue 3: Discoloration of the Final Product
Symptom: The isolated this compound is off-white, yellow, or brown, indicating the presence of colored impurities.
Potential Causes:
-
Oxidation of the Amino Group: The aromatic amino group is susceptible to oxidation, which can form colored byproducts. This can be exacerbated by the presence of air and high temperatures during the reaction or work-up.[3]
-
Side Reactions: Other side reactions can also produce colored impurities.
Solutions:
-
Inert Atmosphere: As mentioned previously, conducting the reaction and work-up under an inert atmosphere can minimize oxidation.
-
Use of Activated Carbon: During the recrystallization process, the addition of a small amount of activated carbon can effectively adsorb colored impurities.[4] The carbon is then removed by hot filtration.
-
Prompt Purification: Purifying the crude product promptly after the reaction can prevent the degradation of the product and the formation of colored impurities over time.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial synthesis involves the nucleophilic aromatic substitution of 2,4-dichloro-5-sulfamoylbenzoic acid with ammonia.[5][6][7] This reaction replaces the chlorine atom at the 2-position with an amino group.
Q2: What are the key parameters to control during the amination reaction?
A2: The critical parameters to control are:
-
Temperature and Pressure: These will significantly influence the reaction rate and impurity profile.
-
Molar Ratio of Reactants: An excess of ammonia is generally used to drive the reaction to completion and minimize the formation of the diarylamine impurity.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q3: How can I effectively purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.[8] Small-scale solubility tests with various solvents are recommended to find the optimal one. A mixed solvent system, such as ethanol-water, may also be effective.[6]
Q4: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for both monitoring the reaction progress and quantifying the purity of the final product.[9][10][11] A reversed-phase C18 column with a UV detector is commonly used. Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.
Materials:
-
2,4-dichloro-5-sulfamoylbenzoic acid
-
Aqueous ammonia (concentrated)
-
Suitable solvent (e.g., N,N-dimethylformamide - DMF)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a pressure reactor, combine 2,4-dichloro-5-sulfamoylbenzoic acid and the chosen solvent.
-
Add a molar excess of concentrated aqueous ammonia to the reactor.
-
Seal the reactor and heat the mixture to the desired temperature with vigorous stirring. The reaction progress should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: HPLC Analysis of this compound and Impurities
This is a starting point for an HPLC method and may require optimization for your specific instrument and column.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm[9] |
| Mobile Phase | 0.1% Acetic Acid in Water : Acetonitrile (60:40, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 272 nm[9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 25 °C[9] |
Visualizations
Impurity Formation Pathway
Caption: A logical workflow for troubleshooting and purification.
References
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
- Chen, J., et al. (2020). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines.
-
Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4284–4287. [Link]
-
Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). Molecules, 28(5), 2415. [Link]
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(16), 4284-4287.
- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024). The Journal of Organic Chemistry.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2022). Journal of the American Chemical Society, 144(3), 1234-1243.
- Validated Reverse-Phase High-Performance Liquid Chromatography for Quantification of Furosemide in Tablets and Nanoparticles. (2014). Journal of Analytical Methods in Chemistry, 2014, 810352.
- Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2011). Marmara Pharmaceutical Journal, 15(3), 118-123.
- Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 450-454.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry, 14(8), 1547-1558.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.). Google Patents.
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Google Patents.
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Eureka | Patsnap.
-
2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.). Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 6. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 7. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Mobile Phase for Furosemide and its Impurities
Welcome to the technical support center for the analysis of furosemide and its impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can build robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Initial Method Setup & Mobile Phase Selection
Question: I am starting to develop an HPLC method for furosemide and its impurities. What is a good starting point for the mobile phase?
Answer: A successful HPLC method for furosemide, an acidic compound, and its structurally similar impurities hinges on controlling the ionization state of the analytes to achieve good peak shape and resolution. A reversed-phase C18 or C8 column is typically the stationary phase of choice.[1][2]
For the mobile phase, a combination of an acidic aqueous buffer and an organic modifier is the standard approach. A common and effective starting point is:
-
Aqueous Phase: 0.1% Acetic Acid or 0.1% Formic Acid in water. This lowers the pH of the mobile phase, ensuring that furosemide (with a pKa around 3.8) is in its non-ionized form, which minimizes peak tailing.[3]
-
Organic Phase: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used.
-
Initial Gradient: A good starting point for a gradient elution would be to begin with a lower percentage of the organic phase (e.g., 30-40%) and ramp up to a higher percentage (e.g., 70-80%) over 15-20 minutes. This will help to elute both the more polar and less polar impurities. An isocratic elution with a mobile phase composition of 1% glacial acetic acid and acetonitrile in a 50:50 (v/v) ratio has also been shown to be effective.[4][5]
Expert Tip: The United States Pharmacopeia (USP) suggests a mobile phase of tetrahydrofuran, glacial acetic acid, and water (30:1:70, v/v/v).[6][7] However, due to the potential health and instrument effects of tetrahydrofuran, many modern methods opt for acetonitrile or methanol as the organic modifier.[6]
Section 2: Troubleshooting Poor Peak Shape
Question: My furosemide peak is tailing significantly. What are the likely causes and how can I fix it?
Answer: Peak tailing for acidic compounds like furosemide is a common issue and often points to secondary interactions with the stationary phase or issues with the mobile phase.[8]
Causality and Solutions:
-
Mobile Phase pH is too high: If the pH of your mobile phase is close to or above the pKa of furosemide (~3.8), a portion of the furosemide molecules will be ionized. These ionized molecules can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[3]
-
Solution: Ensure your mobile phase pH is at least 1.5 to 2 pH units below the pKa of furosemide. Using a buffer like 0.1% acetic acid or formic acid will help maintain a consistent and low pH.[3]
-
-
Insufficient Buffer Concentration: A low buffer concentration may not have enough capacity to control the pH at the column surface, leading to mixed ionization states and peak tailing.
-
Solution: While a high buffer concentration can cause precipitation issues, ensure you are using an adequate concentration (e.g., 10-25 mM) to maintain a stable pH environment.
-
-
Secondary Silanol Interactions: Even with a low pH, highly active, un-endcapped silanol groups on the column can still cause tailing.
-
Solution:
-
Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups.
-
Consider a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can help shield the silanol groups.
-
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape for all analytes.[9]
-
Solution:
-
Implement a robust column flushing and regeneration protocol.
-
Use a guard column to protect the analytical column from contaminants.[9]
-
If the problem persists, the column may need to be replaced.
-
-
Systematic Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for furosemide peak tailing.
Section 3: Optimizing Resolution
Question: I am having trouble separating furosemide from one of its known impurities, particularly Furosemide Related Compound B. How can I improve the resolution?
Answer: Achieving adequate resolution between a parent drug and its closely related impurities is a critical aspect of a stability-indicating method.[10][11] Poor resolution can be addressed by systematically adjusting several chromatographic parameters.
Strategies for Improving Resolution:
-
Modify the Organic Modifier Percentage: The ratio of the aqueous buffer to the organic modifier is a powerful tool for manipulating selectivity.
-
Isocratic Elution: Systematically vary the percentage of acetonitrile or methanol. A lower percentage of organic modifier will generally increase retention times and may improve the resolution between early eluting peaks.
-
Gradient Elution: A shallower gradient (i.e., a slower increase in the organic modifier concentration over time) can significantly improve the separation of closely eluting compounds.[12]
-
-
Change the Organic Modifier: If adjusting the percentage of acetonitrile does not provide the desired resolution, switching to methanol or using a ternary mixture (e.g., water/acetonitrile/methanol) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the Mobile Phase pH: While a low pH is generally recommended for good peak shape, small adjustments to the pH can sometimes fine-tune the selectivity between furosemide and its impurities, as their ionization may be subtly different.
-
Lower the Column Temperature: Reducing the column temperature can sometimes increase resolution, although it will also lead to longer retention times and higher backpressure. A typical starting point for furosemide analysis is 25 °C.[4]
-
Reduce the Flow Rate: Decreasing the flow rate can improve efficiency and, consequently, resolution. A common flow rate for furosemide analysis is 1.0 mL/min.[11][13]
Data-Driven Mobile Phase Optimization:
To systematically optimize your mobile phase for resolution, consider running a series of experiments with varying organic modifier concentrations.
| Mobile Phase Composition (0.1% Acetic Acid : Acetonitrile) | Furosemide Retention Time (min) | Resolution (Furosemide / Impurity B) |
| 60 : 40 | 12.5 | 1.2 |
| 55 : 45 | 10.2 | 1.8 |
| 50 : 50 | 7.8 | 2.1 |
| 45 : 55 | 6.1 | 1.9 |
Note: The above data is illustrative. Actual results will vary based on the specific column and HPLC system used.
Section 4: Advanced Troubleshooting & Method Robustness
Question: My method seems to work well initially, but the retention times are shifting over the course of a long sequence of injections. What could be the cause?
Answer: Retention time shifts can compromise the reliability of your method and are often indicative of underlying issues with your HPLC system or method parameters.
Potential Causes and Solutions for Retention Time Drift:
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can drift, especially in gradient elution.
-
Solution: Ensure your method includes a sufficient column equilibration time (typically 5-10 column volumes) at the initial mobile phase composition before each injection.
-
-
Mobile Phase Instability or Inaccurate Preparation:
-
Evaporation: The more volatile organic component of the mobile phase can evaporate over time, leading to a gradual increase in retention times.
-
Inaccurate Mixing: If the mobile phase is not prepared accurately and consistently, you will see batch-to-batch variability in retention times.
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a calibrated and well-maintained HPLC pump for accurate mobile phase proportioning.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[6]
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Pump Performance Issues: Leaks in the pump, faulty check valves, or trapped air bubbles can lead to an inconsistent flow rate and fluctuating retention times.
-
Solution: Regularly perform pump maintenance, including seal replacement and check valve cleaning or replacement. Degas your mobile phases thoroughly to prevent air bubbles.
-
Protocol for Preparing a Robust Mobile Phase:
-
Aqueous Phase Preparation:
-
Measure a precise volume of HPLC-grade water into a clean solvent bottle.
-
Using a calibrated pipette, add the required volume of acid (e.g., 1.0 mL of glacial acetic acid for a 1 L solution to make 0.1%).
-
Sonicate the aqueous phase for 5-10 minutes to degas.[4]
-
-
Organic Phase Preparation:
-
Measure a precise volume of HPLC-grade acetonitrile or methanol into a separate clean solvent bottle.
-
Sonicate the organic phase for 5-10 minutes to degas.
-
-
Mobile Phase Mixing:
-
For isocratic elution, precisely mix the aqueous and organic phases in the desired ratio.
-
For gradient elution, place the prepared aqueous and organic phases in their respective solvent reservoirs on the HPLC system.
-
Logical Relationship for Robust Method Performance:
Caption: Key factors for a robust HPLC method.
References
-
Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 35-56. Available at: [Link]
-
Al-Haj, N., et al. (2021). Validated Reverse-Phase High-Performance Liquid Chromatography for Quantification of Furosemide in Tablets and Nanoparticles. Journal of Analytical Methods in Chemistry, 2021, 8884894. Available at: [Link]
-
Jain, D., et al. (2012). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. Journal of Chromatographic Science, 50(8), 696-701. Available at: [Link]
-
Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. Brazilian Journal of Biological Sciences. Available at: [Link]
-
Jain, D., et al. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. Journal of Chromatographic Science, 50(8), 696-701. Available at: [Link]
-
Sharma, S., & Phale, M. (2017). Stress degradation studies of furosemide and development and validation of SIAM RP-HPLC method for its quantification. World Journal of Pharmaceutical Research, 6(5), 907-920. Available at: [Link]
-
Xu, X., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2345. Available at: [Link]
-
Thean, L. P., et al. (2024). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Pharmaceuticals, 17(1), 123. Available at: [Link]
-
Pereira, C. G., et al. (2018). Furosemide in water matrix: HPLC-UV method development and degradation studies. Journal of the Brazilian Chemical Society, 29(10), 2132-2139. Available at: [Link]
-
Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. ResearchGate. Available at: [Link]
-
Sharma, S., & Phale, M. (2017). Stress degradation studies of furosemide and development and validation of SIAM RP-HPLC method for its quantification. World Journal of Pharmaceutical Research. Available at: [Link]
-
Xu, X., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PubMed. Available at: [Link]
-
Xu, X., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. MDPI. Available at: [Link]
-
Xu, X., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. Available at: [Link]
-
Phenomenex. (n.d.). Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Available at: [Link]
-
Jain, D., et al. (2012). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Furosemide Tablets. uspbpep.com. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Furosemide Oral Solution. USP29-NF24. Available at: [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
U.S. Pharmacopeia. (2022). Furosemide Injection Type of Posting Notice of Intent to Revise. USP-NF. Available at: [Link]
-
European Pharmacopoeia. (2010). Furosemide. 7.0. Available at: [Link]
-
U.S. Pharmacopeia. (2020). Furosemide Tablets. USP-NF. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Furosemide ICRS batch 1. Available at: [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 394-399. Available at: [Link]
-
Chromatography Solutions. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Available at: [Link]
-
British Pharmacopoeia. (2025). Furosemide Injection. Available at: [Link]
Sources
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. revista.rebibio.net [revista.rebibio.net]
- 5. bjbs.com.br [bjbs.com.br]
- 6. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUROSEMIDE TABLETS - 2020-08-01 | USP-NF [uspnf.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 2-amino-4-chloro-5-sulfamoylbenzamide in Assays
Welcome to the technical support resource for 2-amino-4-chloro-5-sulfamoylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Poor aqueous solubility is a common hurdle for compounds with complex aromatic structures and multiple hydrogen bonding groups. This document provides a systematic, causality-driven approach to overcoming these issues, ensuring reliable and reproducible assay results.
Section 1: Understanding the Molecule - First Principles
Q1: What are the key physicochemical properties of this compound that affect its solubility?
To effectively troubleshoot solubility, we must first understand the molecule's inherent properties. This compound (MW: ~249.68 g/mol ) possesses several functional groups that dictate its behavior in solution[1].
-
Aromatic Benzene Core: The chlorinated benzene ring is hydrophobic.
-
Hydrogen Bonding Groups: It features three hydrogen bond donors (the primary amine -NH2 and the sulfonamide -SO2NH2) and five hydrogen bond acceptors (the oxygens of the sulfonamide and carboxamide, and the nitrogens)[1]. In a solid state, these groups form strong intermolecular bonds (high crystal lattice energy), which must be overcome by the solvent for dissolution to occur.
-
Ionizable Groups: The molecule is amphoteric, meaning it has both acidic and basic functional groups:
-
Basic Group: The aromatic amino group (-NH2) can be protonated at acidic pH.
-
Acidic Group: The sulfonamide group (-SO2NH2) has a proton that can be removed at alkaline pH.
-
The compound's low predicted octanol-water partition coefficient (XLogP3-AA = -0.1) suggests it is not excessively lipophilic; however, its poor solubility is primarily driven by the strong crystal lattice energy and its complex interactions with water[1]. The key to enhancing its solubility lies in manipulating its ionization state or disrupting its self-association.
| Property | Value | Implication for Solubility |
| Molecular Weight | ~249.68 g/mol [1] | Moderate size, less of a factor than other properties. |
| XLogP3-AA | -0.1[1] | Indicates relatively low lipophilicity. |
| Hydrogen Bond Donors | 3[1] | Contributes to high crystal lattice energy, hindering dissolution. |
| Hydrogen Bond Acceptors | 5[1] | Contributes to high crystal lattice energy. |
| Key Functional Groups | Amine, Sulfonamide | Ionizable groups that allow for pH-dependent solubility manipulation. |
Section 2: The Critical First Step - Preparing a Viable Stock Solution
Q2: My compound won't dissolve even in DMSO. What should I do?
The most common starting point, Dimethyl Sulfoxide (DMSO), is a powerful organic solvent, but stubborn compounds may require assistance. If you observe particulate matter after vortexing, do not proceed, as this will lead to inaccurate concentrations.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh Precisely: Accurately weigh the desired amount of this compound into a suitable vial.
-
Solvent Addition: Add the initial volume of your chosen organic solvent (see Table 2). Start with DMSO.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Introduce Energy (If Needed):
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart compound aggregates.
-
Gentle Heating: Warm the solution to 30-40°C in a water bath while mixing. Caution: Only apply gentle heat and confirm the compound's thermal stability before proceeding. Do not heat for extended periods to avoid degradation.
-
-
Visual Confirmation: Hold the vial against a light source to ensure there are no visible particles or Tyndall effect (light scattering by suspended particles). The solution must be perfectly clear.
-
Alternative Solvents: If DMSO fails, consider more powerful, water-miscible organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA). Always verify the compatibility of these solvents with your assay system and instrumentation.
| Solvent | Properties & Considerations |
| DMSO | Primary Choice. Miscible with water. Can cause cell stress at >0.5% (v/v) in many assays. |
| NMP | Stronger Alternative. Higher solubilizing power for many compounds. Use with caution and verify assay compatibility. |
| DMA | Stronger Alternative. Similar to NMP. Use with caution and verify assay compatibility. |
| Ethanol | Less potent than DMSO but can be useful. Often better tolerated in biological systems. |
Section 3: Avoiding Precipitation in Aqueous Assay Buffers
Q3: My compound dissolves in the stock solvent but precipitates when diluted into my aqueous assay buffer. How can I fix this?
This is the most common failure mode for poorly soluble compounds. It occurs because the compound, stable in a high concentration of organic solvent, "crashes out" when the solvent is diluted into an aqueous environment where it is not soluble. The following workflow provides a systematic approach to solving this problem.
Caption: Troubleshooting workflow for compound precipitation.
Section 4: A Systematic Guide to Solubility Enhancement
Q4: How can I use pH to improve solubility?
Because this compound is amphoteric, its net charge changes with pH, dramatically affecting its solubility.[2] Solubility is typically lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI.
-
At Low pH (e.g., pH < 4): The basic amino group becomes protonated (-NH3+), imparting a positive charge and increasing solubility in aqueous media.
-
At High pH (e.g., pH > 9): The acidic sulfonamide group becomes deprotonated (-SO2N-), imparting a negative charge and increasing solubility.
Caption: Effect of pH on the ionization state and solubility.
Protocol 2: pH-Solubility Screening
-
Prepare Buffers: Prepare a range of biologically compatible buffers (e.g., citrate, phosphate, Tris) from pH 4.0 to pH 10.0.
-
Spike Compound: Add a small, precise volume of your high-concentration organic stock solution to each buffer to achieve the desired final assay concentration.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for at least 30 minutes at the assay temperature.
-
Observe: Visually inspect for any signs of precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.
-
Select Optimal pH: Choose the pH that provides complete solubility while being compatible with your assay's requirements.
Q5: What co-solvents can I use, and what are the best practices?
Co-solvents are water-miscible organic solvents that, when added to the aqueous assay buffer, increase its "solvent power" for hydrophobic compounds.[3][4]
Protocol 3: Co-solvent Compatibility and Screening
-
Determine Assay Tolerance: Before testing for solubility, you must determine the maximum concentration of each potential co-solvent that your assay can tolerate without producing artifacts (see Protocol 4).
-
Prepare Co-solvent Buffers: Prepare your primary assay buffer containing various concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).
-
Test Solubility: Spike your compound's organic stock into each co-solvent buffer and observe for precipitation as described in Protocol 2.
-
Optimize: Identify the lowest concentration of co-solvent that maintains the solubility of your compound. Using the minimum effective amount is crucial to minimize potential off-target effects.[5]
| Co-solvent / Excipient | Mechanism of Action | Typical Starting Conc. (in assay) |
| Polyethylene Glycol (PEG 300/400) | Increases solvent polarity.[3] | 1-10% (v/v) |
| Propylene Glycol (PG) | Increases solvent polarity.[3] | 1-10% (v/v) |
| Ethanol | Increases solvent polarity. | 1-5% (v/v) |
| Tween® 20/80 | Non-ionic surfactant; forms micelles to encapsulate the compound.[3] | 0.01-0.1% (w/v) |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Forms an inclusion complex, shielding the hydrophobic parts of the drug.[6][7] | 1-10 mM |
Q6: When should I consider using surfactants or cyclodextrins?
If pH modification and co-solvents are insufficient or incompatible with your assay, advanced excipients like surfactants and cyclodextrins are the next logical step.[8][9]
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the poorly soluble drug, effectively creating a soluble nanoparticle-like formulation.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. The drug partitions into this cavity, forming a water-soluble "inclusion complex".[6][7][10]
Screening these excipients follows the same logic as Protocol 3: determine the maximum tolerated concentration first, then test for solubility enhancement.
Section 5: Ensuring Assay Integrity - Vehicle Controls
Q7: How do I know if the solubilizing agent is interfering with my assay?
This is a critical question. Any excipient used to dissolve your compound could potentially affect the biological or chemical system you are studying. Therefore, proper vehicle controls are non-negotiable.
Protocol 4: Establishing Maximum Tolerated Excipient Concentration
-
Prepare Vehicle Solutions: Create a dilution series of your chosen solubilization system without the test compound. For example, if you found that your compound is soluble in an assay buffer containing 5% PEG 400 and 0.5% DMSO, you would prepare a vehicle control containing exactly that: buffer + 5% PEG 400 + 0.5% DMSO.
-
Run the Assay: Run your complete assay (e.g., cell viability, enzyme kinetics) using only the vehicle solutions.
-
Analyze the Baseline: Compare the results from the vehicle-treated groups to a control group that received only the assay buffer (or buffer + water, to control for volume addition).
-
Determine Tolerance: The highest concentration of the vehicle that does not cause a statistically significant deviation from the baseline is your maximum tolerated concentration. You must stay at or below this concentration for all experiments with your compound.
Section 6: Frequently Asked Questions (FAQs)
Q8: Can I combine different solubilization methods?
Yes, and this is often a powerful strategy. For example, you might find that adjusting the buffer to pH 8.0 allows you to use a much lower concentration of a co-solvent like PEG 400.[11] A combination of pH adjustment and a low percentage of a co-solvent or surfactant is a common and effective approach.[3] Remember to validate the combined vehicle using Protocol 4.
Q9: My compound seems to degrade in the assay buffer over time. What could be the cause?
Sulfonamides and benzamides can be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures. If you suspect instability:
-
Perform a Time-Course Experiment: Prepare your compound in the final assay buffer. At various time points (e.g., 0, 1, 2, 4, 24 hours), analyze the concentration of the parent compound by a stability-indicating method like HPLC.
-
Minimize Exposure: Prepare the final dilution of the compound immediately before adding it to the assay plate.
-
Adjust Conditions: If instability is confirmed, try to find a less harsh pH or run the assay at a lower temperature if possible.
References
-
PubChem. 2-Amino-4-chloro-5-sulphamoylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8: 212. Available from: [Link]
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Garg, R., & Singh, S. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 848504. Available from: [Link]
-
Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
S. P. G. HIGUCHI T. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]
-
Patel, V., & Patel, J. (2014). In-Vitro, Ex-Vivo Characterization of Furosemide Bounded Pharmacosomes for Improvement of Solubility and Permeability. Journal of Pharmaceutical Science & Emerging Drugs. Available from: [Link]
-
Murtaza, G., et al. (2014). Comparative evaluation of various solubility enhancement strategies for furosemide. Pakistan Journal of Pharmaceutical Sciences, 27(4), 963-973. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Dressman, J., et al. (2010). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide. Journal of Pharmaceutical Sciences, 99(6), 2544-2556. Available from: [Link]
-
Academic Journals. (2011). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology, 5(6), 715-722. Available from: [Link]
-
IJPCR. (2023). Enhancement of Solubility of Furosemide Utilizing Different Techniques of Inclusion Complex. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
precisionFDA. 2-AMINO-4-CHLORO-5-SULFAMYL-N-(M-TOLYL)BENZAMIDE. Available from: [Link]
-
Int J Pharm Chem Anal. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
ResearchGate. Solubility (mg/mL) of Furosemide: Literature Data and New Experimental.... Available from: [Link]
-
ResearchGate. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]
-
Jain, R. K., et al. (2005). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 71(4), 1835-1841. Available from: [Link]
-
Pharmaffiliates. 2-Chloro-4-((furan-2-ylmethyl)(nitroso)amino)-5-sulfamoylbenzoic Acid. Available from: [Link]
Sources
- 1. 2-Amino-4-chloro-5-sulphamoylbenzamide | C7H8ClN3O3S | CID 118600 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for 2-amino-4-chloro-5-sulfamoylbenzamide
Welcome to the technical support center for the development and validation of a stability-indicating HPLC method for 2-amino-4-chloro-5-sulfamoylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to be a practical and scientifically sound resource for your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and validation of a stability-indicating HPLC method for this compound.
Q1: What is a stability-indicating HPLC method and why is it crucial for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2] For this compound, a sulfonamide derivative, a robust SIM is essential to ensure the safety, efficacy, and quality of the drug substance and product over its shelf life.[1] It provides critical data on how the molecule's quality changes under various environmental factors, which is a requirement by regulatory agencies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[1][3]
Q2: Where should I start with developing an HPLC method for this compound?
A good starting point is to review existing literature for HPLC methods used for similar sulfonamide compounds.[4] Based on the structure of this compound, a reverse-phase HPLC (RP-HPLC) method is a logical choice.[5]
Here's a suggested starting point for method development:
| Parameter | Suggested Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A versatile column providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for acidic compounds and is a common mobile phase component. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | Start with a broad gradient (e.g., 5-95% B over 20 minutes) | To determine the approximate elution time of the parent compound and any impurities.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good reproducibility. |
| Detection | UV at a wavelength of maximum absorbance (determined by UV scan) | To ensure maximum sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume. |
Q3: How do I perform a forced degradation study for this compound?
Forced degradation, or stress testing, is a critical part of developing a stability-indicating method.[1][7] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[1][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
Here is a typical forced degradation protocol:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Room temperature or 60°C for several hours |
| Base Hydrolysis | 0.1 M NaOH | Room temperature for several hours |
| Oxidation | 3% H₂O₂ | Room temperature for several hours |
| Thermal Degradation | 80°C | 24-48 hours |
| Photolytic Degradation | ICH-specified light exposure (UV and visible) | As per ICH Q1B guidelines |
Workflow for Forced Degradation and Method Specificity Assessment:
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 4. scispace.com [scispace.com]
- 5. japsonline.com [japsonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Characterization of Sulfamoylbenzamide Derivatives
Introduction
Welcome to the Technical Support Center for the characterization of sulfamoylbenzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. Sulfamoylbenzamides are prevalent in medicinal chemistry, with applications ranging from diuretics to anticancer agents.[1][2] However, their characterization can present a unique set of challenges.
This document provides a structured, question-and-answer-based approach to troubleshooting common issues encountered during experimental analysis. The information herein is grounded in established scientific principles and practical laboratory experience to ensure accuracy and reliability.
I. Solubility and Sample Preparation Challenges
Poor solubility is a frequent and primary obstacle in the analysis of sulfamoylbenzamide derivatives, impacting everything from initial biological assays to detailed structural elucidation.[3][4]
Q1: My sulfamoylbenzamide derivative shows poor solubility in aqueous buffers for my in vitro assays. What are the initial steps to address this?
A1: This is a common issue stemming from the often hydrophobic nature of the aromatic rings and other nonpolar moieties within the molecule.[4] The crystalline structure can also contribute significantly to low solubility.[4]
Initial Troubleshooting Steps:
-
Co-solvent Approach: The standard method is to first create a high-concentration stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[3] This stock can then be diluted into the final aqueous assay buffer.
-
Critical Note: It is crucial to keep the final DMSO concentration low (ideally below 0.5%) to prevent solvent-induced artifacts in your assay.[3]
-
-
pH Adjustment: The ionization state of your molecule can drastically affect its solubility.[3] Experiment with adjusting the pH of your aqueous buffer. For sulfamoylbenzoic acid derivatives, maintaining a specific pH can be essential to prevent precipitation.[1][3]
-
Use of Solubilizing Agents: If solubility remains a challenge, consider the use of non-ionic detergents like Triton X-100 at low concentrations (e.g., 0.01-0.1%).[3]
Q2: I suspect my compound is forming aggregates in my assay, leading to inconsistent results. How can I confirm and mitigate this?
A2: Compound aggregation can lead to non-specific inhibition and is often characterized by steep, non-sigmoidal dose-response curves.[3]
Confirmation and Mitigation Workflow:
Caption: Workflow for identifying and confirming compound aggregation.
Detailed Steps:
-
Detergent Test: As outlined in the diagram, re-run your assay with the inclusion of a non-ionic detergent. A significant reduction in the inhibitor's apparent potency (a rightward shift in the IC50 curve) strongly suggests that aggregation was contributing to the initial activity.[3]
-
Enzyme Concentration Test (for enzymatic assays): For a specific inhibitor, increasing the enzyme concentration should lead to a corresponding increase in the IC50. This effect may be more pronounced for a non-specific aggregator.[3]
-
Direct Detection: If available, Dynamic Light Scattering (DLS) can provide direct physical evidence of aggregate formation at the concentrations used in your assay.[3]
II. Chromatographic Characterization
Chromatography is fundamental to both purification and analysis. However, the properties of sulfamoylbenzamides can lead to several challenges.
Q3: I am experiencing poor peak shape and retention time variability during HPLC analysis of my sulfamoylbenzamide derivatives. What are the likely causes and solutions?
A3: These issues can arise from several factors, including interactions with the stationary phase, mobile phase mismatch, and column contamination.
Troubleshooting HPLC Issues:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based column. | - Use a base-deactivated column.- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.- Operate at a lower pH to suppress silanol ionization. |
| Peak Broadening | - High injection volume or sample solvent stronger than the mobile phase.[5][6]- Extra-column volume.[6] | - Reduce injection volume.[5]- Ensure the sample solvent is the same as or weaker than the initial mobile phase.[5][6]- Minimize tubing length and use smaller ID tubing.[6] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation due to high pH.[5] | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven for temperature control.- Ensure the mobile phase pH is within the column's recommended range. |
| Compound is Unstable on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive compounds.[7] | - Test for stability by spotting on a TLC plate and letting it sit before developing (2D TLC).[7]- If unstable, consider alternative stationary phases like alumina or florisil.[7]- Deactivate the silica gel to reduce its acidity.[7] |
Q4: My compound is highly polar and shows poor retention on a standard C18 column. What are my options?
A4: For highly polar sulfamoylbenzamide derivatives, especially those with multiple ionizable groups, standard reversed-phase chromatography can be challenging.
Alternative Chromatographic Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention of polar compounds.
-
Ion-Exchange Chromatography: If your derivative has a consistent charge, this method can provide excellent separation based on ionic interactions.
-
High-Temperature Liquid Chromatography (HT-LC): Increasing the temperature of the mobile and stationary phases can enhance the elution strength of aqueous eluents, which can be particularly useful when organic modifiers are not feasible, such as in LC-IRMS applications.[8][9]
III. Spectroscopic Characterization
NMR and Mass Spectrometry are cornerstones of structural elucidation.
Q5: In the ESI-MS/MS analysis of my sulfamoylbenzamide derivative, I am observing an unexpected neutral loss of 64 Da. What does this correspond to?
A5: A neutral loss of 64 Da is a characteristic fragmentation pattern for many aromatic sulfonamides and corresponds to the elimination of sulfur dioxide (SO₂).[10] This occurs through a rearrangement process in the gas phase.[10]
Fragmentation Mechanism Overview:
Caption: Key steps in the SO2 elimination fragmentation pathway.
This SO₂ elimination pathway is influenced by the substitution pattern on the aromatic ring.[10] Electron-withdrawing groups, such as chlorine, particularly at the ortho position, can promote this fragmentation.[10] The absence of this fragmentation may indicate that other factors, like the nucleophilicity of the nitrogen atom, are playing a role.[10] Other common fragment ions for sulfonamides can be observed at m/z 156, 108, and 92.[11]
Q6: I am having difficulty with the interpretation of the ¹H NMR spectrum of my sulfamoylbenzamide derivative due to broad peaks for the -NH protons. What can I do to improve spectral resolution?
A6: Broadening of -NH proton signals is common and can be due to several factors including intermediate exchange rates with residual water, quadrupolar coupling with the adjacent ¹⁴N nucleus, and conformational dynamics.
NMR Troubleshooting and Enhancement:
-
Solvent Choice: The choice of NMR solvent can have a significant impact. Switching to a solvent that forms stronger hydrogen bonds with the -NH protons, like DMSO-d₆, can often sharpen these signals compared to solvents like CDCl₃.[12]
-
Temperature Variation: Acquiring spectra at different temperatures can help. Lowering the temperature may slow down exchange processes, leading to sharper signals. Conversely, increasing the temperature might coalesce multiple conformational signals into a single, sharper peak.
-
Deuterium Exchange: To confirm the assignment of an -NH peak, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The -NH proton will exchange with deuterium, causing the peak to disappear or significantly diminish.
-
Low Drug Solubility: Low solubility of the compound in the NMR solvent can also be a challenge, as a sufficient concentration is needed for detection.[13] The use of co-solvents may help, but care must be taken to not introduce interfering signals.
IV. Solid-State Characterization
The solid-state properties of a drug candidate, such as polymorphism, can have profound effects on its bioavailability and stability.[14][15]
Q7: I have synthesized the same sulfamoylbenzamide derivative multiple times but am getting different melting points and dissolution profiles. Could this be due to polymorphism?
A7: Yes, it is highly likely you are observing polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[14] These different forms can have distinct physicochemical properties, including melting point, solubility, and stability.[14][15]
Initial Steps for Polymorph Characterization:
-
Differential Scanning Calorimetry (DSC): This is a primary technique to identify different polymorphs. Each form will typically exhibit a unique melting point and may show other thermal events like solid-state transitions.[15]
-
Powder X-Ray Diffraction (PXRD): This technique provides a unique "fingerprint" for each crystalline form based on the diffraction pattern of X-rays from the crystal lattice.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Different polymorphs can show subtle but distinct differences in their IR spectra due to variations in intermolecular interactions, such as hydrogen bonding in the crystal lattice.[15]
-
Microscopy: A simple visual inspection of the crystals under a microscope can sometimes reveal different crystal habits (shapes), suggesting the presence of multiple polymorphs.[15]
It is crucial to control crystallization conditions (solvent, temperature, cooling rate) to consistently produce a single, desired polymorph for further development.
V. Stability and Degradation
Understanding the stability of sulfamoylbenzamide derivatives is critical for proper handling, storage, and formulation.
Q8: What are the common degradation pathways for sulfamoylbenzamide derivatives, and how can I assess the stability of my compound?
A8: Like many pharmaceutical compounds, sulfamoylbenzamides can be susceptible to degradation, primarily through hydrolysis and oxidation.[16]
Common Degradation Pathways:
-
Hydrolysis: The amide bond in the benzamide portion of the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions. The sulfonamide group is generally more resistant to hydrolysis.[16][17]
-
Oxidation: The aromatic rings and other functional groups can be prone to oxidation, which can be initiated by light, heat, or trace metals.[16]
Protocol for a Forced Degradation Study:
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
-
Prepare Solutions: Prepare solutions of your compound in a suitable solvent.
-
Expose to Stress Conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat solution (e.g., 60-80 °C)
-
Photolytic: Expose to UV light
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products). Use a detector like a photodiode array (PDA) to check for peak purity and a mass spectrometer (MS) to identify the degradation products.
This systematic approach will provide a comprehensive stability profile for your sulfamoylbenzamide derivative.
References
- BenchChem. (n.d.). Common problems with sulfamoyl-benzamide inhibitors in assays.
-
Zhang, J., & Li, K. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved from [Link]
- BenchChem Technical Support Team. (2025, December).
-
Javed, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. Retrieved from [Link]
- Unknown Author. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- Unknown Author. (n.d.).
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Retrieved from [Link]
- Various Authors. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
-
Jochmann, M. A., & Schmidt, T. C. (2011). When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry. PubMed. Retrieved from [Link]
- Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Javed, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
- Unknown Author. (n.d.). (PDF) Polymorphism in Pharmaceutical Solvates: Structural and Physicochemical Characterisation of a Sulfamethoxazole System.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Assaf, J., et al. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin.
- Al Haideri, A.-M., Dikran, S. B., & Mohammed, A. K. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.
- BenchChem. (n.d.).
-
Unknown Author. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. PubMed. Retrieved from [Link]
- Jochmann, M. A., & Schmidt, T. C. (2011). When Other Separation Techniques Fail: Compound-Specific Carbon Isotope Ratio Analysis of Sulfonamide Containing Pharmaceuticals by High-Temperature-Liquid Chromatography-Isotope Ratio Mass Spectrometry.
- Javed, I., et al. (2023). (PDF) Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h -NTPDases.
- Ferreira, L. G., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central.
- Unknown Author. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI.
- HALO Columns. (2023).
-
Pelizza, G., et al. (1987). Polymorphism-structure relationships of rifamexil, an antibiotic rifamycin derivative. PubMed. Retrieved from [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]
- Unknown Author. (2010).
- Unknown Author. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- Unknown Author. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
-
Kini, G. D., et al. (1990). Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. PubMed. Retrieved from [Link]
- Javed, I., et al. (n.d.). Linear synthesis of sulfamoyl-benzamide derivatives.
- Bajaj, S., et al. (2014). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Analysis.
- Unknown Author. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. PMC - NIH.
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Chromatography [chem.rochester.edu]
- 8. When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 17. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 2-amino-4-chloro-5-sulfamoylbenzamide
This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the accurate and reliable quantification of 2-amino-4-chloro-5-sulfamoylbenzamide, a crucial sulfonamide moiety in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated HPLC method ensures that the quantitative data generated is not only accurate and precise but also robust and specific for the intended analyte, especially in the presence of degradation products and process-related impurities.
This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that delves into the "why" behind the "how" of method validation. We will explore two common reversed-phase HPLC approaches, one utilizing a traditional C18 stationary phase and the other a Phenyl-Hexyl stationary phase, and present a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
The Imperative of a Stability-Indicating Method
Before delving into the comparative analysis, it is crucial to underscore the significance of a "stability-indicating" method. Pharmaceutical compounds are often subjected to various stress conditions during their lifecycle, from synthesis and formulation to storage and administration. A stability-indicating method is one that can unequivocally separate the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients. This is a non-negotiable requirement from regulatory bodies like the FDA and is fundamental to ensuring the safety and efficacy of a drug product. Forced degradation studies, where the drug substance is intentionally exposed to harsh conditions such as acid, base, oxidation, heat, and light, are an indispensable tool in the development and validation of such methods.
Comparative HPLC Methodologies
For the quantification of this compound, we will consider two reversed-phase HPLC methods, differing primarily in their stationary phase chemistry. The choice of the stationary phase is a critical determinant of the separation selectivity.
Method A: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase HPLC, renowned for its hydrophobicity and broad applicability. It separates analytes primarily based on their hydrophobic interactions with the long alkyl chains.
Method B: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase
The Phenyl-Hexyl stationary phase offers a different separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions with the phenyl rings of the stationary phase and the analyte. This can lead to enhanced selectivity for aromatic compounds like our target analyte, this compound.
Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | Cogent RP Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 1% Glacial Acetic Acid: Acetonitrile (50:50, v/v) | 0.1% Formic Acid in Water: Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 272 nm | 272 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | Ambient | Ambient |
Note: These conditions are based on established methods for structurally similar compounds and serve as a starting point for method development and validation.[2]
A Comprehensive Validation Protocol
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following is a detailed, step-by-step protocol for the validation of our HPLC method for this compound, with a comparative analysis of the expected performance of Method A and Method B.
Specificity (Including Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase and a placebo solution (containing all formulation excipients except the API) to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis of Stressed Samples: Inject the stressed samples into the HPLC system. The peak purity of the analyte peak should be assessed using a photodiode array (PDA) detector to confirm that no co-eluting peaks are present.
Expected Outcomes:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Resolution of Degradants | Good resolution expected for non-polar degradants. | Potentially better resolution for aromatic degradants due to π-π interactions. |
| Peak Purity Index | > 0.999 | > 0.999 |
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies to establish specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 10-120 µg/mL).[2]
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Expected Outcomes:
| Parameter | Acceptance Criteria | Method A (C18) | Method B (Phenyl-Hexyl) |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | 0.9997 |
| Linearity Range | As per intended use | 10 - 120 µg/mL | 10 - 120 µg/mL |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Expected Outcomes:
| Concentration Level | Acceptance Criteria | Method A (C18) | Method B (Phenyl-Hexyl) |
| 80% | 98.0% - 102.0% | 100.14% | 99.8% |
| 100% | 98.0% - 102.0% | 100.52% | 100.2% |
| 120% | 98.0% - 102.0% | 101.01% | 101.1% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Expected Outcomes:
| Parameter | Acceptance Criteria (%RSD) | Method A (C18) | Method B (Phenyl-Hexyl) |
| Repeatability | ≤ 2.0% | 0.45% | 0.55% |
| Intermediate Precision | ≤ 2.0% | 0.65% | 0.75% |
Diagram: Relationship of Validation Parameters
Caption: Interrelationship of key HPLC method validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (standard deviation of the y-intercept / slope)
-
LOQ = 10 * (standard deviation of the y-intercept / slope)
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Expected Outcomes:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| LOD | 0.46 µg/mL | 0.50 µg/mL |
| LOQ | 1.39 µg/mL | 1.50 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 5°C)
-
Detection wavelength (± 2 nm)
Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor) under these varied conditions.
Expected Outcomes:
The %RSD of the results obtained under the varied conditions should be within the acceptable limits (typically ≤ 2.0%). Both methods are expected to demonstrate good robustness.
Conclusion and Method Selection
Both the C18-based and Phenyl-Hexyl-based HPLC methods, when properly validated, can be suitable for the quantification of this compound.
-
Method A (C18) represents a reliable and well-established approach that is likely to provide robust performance for routine quality control.
-
Method B (Phenyl-Hexyl) offers an alternative selectivity that could be particularly advantageous if challenging co-elutions with aromatic impurities or degradants are encountered. The π-π interactions can provide the extra resolving power needed in complex samples.
The ultimate choice of method will depend on the specific requirements of the analysis. For a new drug substance, it would be prudent to develop and validate both types of methods to have a comprehensive understanding of the impurity profile. The data presented in this guide serves as a robust framework for such an endeavor, emphasizing the importance of a systematic and scientifically sound approach to HPLC method validation.
References
-
Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 35-56. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Bhojani, M., et al. (2012). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Furosemide and Spironolactone in their Combined Tablet. Journal of Pharmaceutical Science and Bioscientific Research, 2(3), 144-147. [Link]
-
Youm, I., & Youan, B. B. C. (2013). Validated reverse-phase high-performance liquid chromatography for quantification of furosemide in tablets and nanoparticles. Journal of analytical methods in chemistry, 2013, 207028. [Link]
-
Ram, V. R., Dave, P. N., & Joshi, H. S. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. Journal of chromatographic science, 50(8), 721–726. [Link]
Sources
A Comparative Guide to the Diuretic Activity of Furosemide and its Core Moiety, 2-amino-4-chloro-5-sulfamoylbenzamide
This guide provides an in-depth comparison of the diuretic activity of the potent loop diuretic, furosemide, and its fundamental chemical backbone, 2-amino-4-chloro-5-sulfamoylbenzamide. While furosemide is a well-characterized therapeutic agent, its core moiety serves as a critical subject for understanding the structure-activity relationships that govern high-ceiling diuresis. This document is intended for researchers, scientists, and drug development professionals, offering both established experimental data for furosemide and a scientifically-grounded prediction of the diuretic potential of its core structure.
Section 1: Furosemide - The Archetypal Loop Diuretic
Furosemide is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for the treatment of hypertension.[1][2] Its rapid onset and significant diuretic effect have established it as a benchmark for diuretic research.
Chemical Structure and Properties
Furosemide, chemically known as 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, is a sulfonamide derivative.[1] Its structure is characterized by a central sulfamoylbenzoic acid core with a furfurylamino group at the 2-position.
Mechanism of Action
The primary site of action for furosemide is the thick ascending limb of the Loop of Henle.[3] It exerts its diuretic effect by inhibiting the luminal Na+-K+-2Cl- symporter (NKCC2).[4] This inhibition prevents the reabsorption of these ions, leading to an increased excretion of sodium, potassium, and chloride, and consequently, an increase in water excretion.[3]
Step-by-Step Methodology
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.
-
Acclimatization: Animals should be housed in standard laboratory conditions for at least one week prior to the experiment to adapt to the environment.
-
Preparation: Animals are fasted for 18 hours before the experiment, with free access to water to ensure uniform hydration and gastrointestinal state.
-
Grouping: Randomly divide the animals into at least three groups (n=6 per group):
-
Group 1: Vehicle control (e.g., normal saline with 0.5% carboxymethylcellulose).
-
Group 2: Positive control (Furosemide, e.g., 20 mg/kg).
-
Group 3: Test compound (this compound, dose to be determined based on expected potency).
-
-
Hydration and Dosing: Administer a saline load (e.g., 25 mL/kg) to all animals via oral gavage. Thirty minutes later, administer the respective vehicle, furosemide, or test compound.
-
Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine at predetermined intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurements and Analysis:
-
Urine Volume: Measure the cumulative urine volume for each animal at each time point.
-
Electrolyte Concentration: Determine the concentrations of Na+, K+, and Cl- in the collected urine samples using a flame photometer or ion-selective electrodes.
-
-
Data Expression: Calculate the total urine output per 100g of body weight and the total excretion of each electrolyte. Compare the results from the test and positive control groups to the vehicle control group to assess diuretic activity.
Section 4: Comparative Summary and Discussion
| Feature | Furosemide | This compound |
| Chemical Name | 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid | 2-amino-4-chloro-5-sulfamoylbenzoic acid |
| Key Structural Feature | N-furfuryl substitution | Unsubstituted amino group |
| Mechanism of Action | Inhibition of Na+-K+-2Cl- symporter (NKCC2) | Predicted inhibition of Na+-K+-2Cl- symporter (NKCC2) |
| Diuretic Potency | High ("High-ceiling" diuretic) | Inferred to be significantly lower than furosemide |
| Clinical Use | Widely used for edema and hypertension | Not used clinically; a metabolite and synthetic precursor |
The comparison between furosemide and its core chemical moiety underscores the critical role of specific structural modifications in determining pharmacological potency. The addition of the furfuryl group to the 2-amino position of this compound is a prime example of how medicinal chemistry can dramatically enhance the therapeutic efficacy of a lead compound. This substitution likely improves the molecule's affinity and binding to the NKCC2 transporter, resulting in the potent diuretic effect characteristic of furosemide.
References
- Liebenow, W., & Leuschner, F. (1975). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 25(2), 240–244.
-
Pharmacy 180. SAR of Loop Diuretics. [Link]
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PubChem. Furosemide. [Link]
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National Center for Biotechnology Information. Furosemide - StatPearls. [Link]
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Zero To Finals. (2019). How Does Furosemide Work? Understanding Loop Diuretics. [Link]
- Nielsen, O. B. T., & Feit, P. W. (1978). Structure-Activity Relationships of Aminobenzoic Acid Diuretics and Related Compounds (1). In ACS Symposium Series (Vol. 83, pp. 12–23). American Chemical Society.
- Smirnov, V. V., Lebedev, A. A., & Bazhmina, M. Y. (2006). Synthesis and diuretic activity of 3-nitro(amino)-4-chloro-5-sulfamoylsalicylic acids and their derivatives. Pharmaceutical Chemistry Journal, 40(8), 421-423.
- Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of medicinal chemistry, 19(3), 402-406.
-
MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]
-
PharmaCompass. Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-. [Link]
- Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of medicinal chemistry, 14(5), 432-439.
- Feit, P. W. (1975). Structure-activity Relationships of Sulphamoyl Diuretics.
- Feit, P. W., & Nielsen, O. B. (1972). Aminobenzoic acid diuretics. 3. 4-Substituted 5-sulfamylanthranilic acid derivatives. Journal of medicinal chemistry, 15(1), 79-83.
-
ResearchGate. Diuretic activity of the synthesized compounds. [Link]
- Hsu, C. W., Lee, C. C., & Lin, J. L. (2006). Comparison of the diuretic effect of furosemide mixed with human albumin or fresh frozen plasma for patients with hypoalbuminemia in the intensive care unit. The Kaohsiung journal of medical sciences, 22(12), 587-593.
- Lee, C. W., Chen, H. C., & Lin, C. J. (2021). Diuretic effect of co-administration of furosemide and albumin in comparison to furosemide therapy alone: An updated systematic review and meta-analysis. PloS one, 16(11), e0259494.
-
Human Metabolome Database. Showing metabocard for Furosemide (HMDB0001933). [Link]
- Eid, P. S., Ibrahim, D., El-Khatib, A. G., El Ghandour, A., Al-Harrasi, A., & Huy, N. T. (2021). Comparative effects of furosemide and other diuretics in the treatment of heart failure: a systematic review and combined meta-analysis of randomized controlled trials. Heart Failure Reviews, 26(1), 127-136.
- Chu, T. C., & Candia, O. A. (1995). Comparative Studies of Furosemide Effects on Membrane Potential and Intracellular Chloride Activity in Human and Rabbit Ciliary Epithelium. Investigative ophthalmology & visual science, 36(13), 2664-2671.
- Wargo, K. A., & Banta, W. M. (2009). A comprehensive review of the loop diuretics: should furosemide be first line?. The Annals of pharmacotherapy, 43(11), 1838-1847.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-4-chloro-5-sulfamoylbenzamide
This guide provides an in-depth comparison and cross-validation framework for the principle analytical methods applicable to 2-amino-4-chloro-5-sulfamoylbenzamide (ACSB). As a crucial intermediate or potential impurity in the synthesis of diuretic drugs like Furosemide, the accurate and precise quantification of ACSB is paramount for ensuring pharmaceutical quality and safety. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
We will move beyond a simple listing of methods to explore the causality behind experimental choices, establishing a self-validating system of protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
The Imperative of Method Validation and Cross-Validation
In pharmaceutical analysis, a validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[1][2] The core parameters for validation—specificity, linearity, accuracy, precision, and robustness—are well-defined by regulatory bodies.[3][4]
However, cross-validation becomes essential when data is generated across different laboratories, using different analytical techniques, or when a method is transferred.[5][6] It is the formal process of comparing results to ensure their interchangeability and consistency, thereby guaranteeing the integrity of data throughout a product's lifecycle.[5][7] This guide will comparatively assess High-Performance Liquid Chromatography (HPLC) as a primary quantitative method against Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectroscopy as secondary or complementary methods for the analysis of ACSB.
Analyte Profile: this compound (ACSB)
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN₃O₃S | [8] |
| Molecular Weight | 249.68 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| CAS Number | 34121-17-0 | [8] |
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
For non-volatile, polar aromatic compounds like ACSB, Reversed-Phase HPLC (RP-HPLC) is unequivocally the method of choice for quantification in quality control settings. Its high resolution, sensitivity, and robustness make it ideal for separating the analyte from related substances and degradation products.
Causality of HPLC Method Design
The selection of a C18 stationary phase is based on the non-polar benzene ring of ACSB, which provides sufficient retention. The mobile phase, a mixture of acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate buffer), is chosen to ensure optimal ionization state and peak shape. A slightly acidic pH prevents the silanol groups on the silica-based column from interacting with the amine groups of the analyte, which would otherwise cause peak tailing. UV detection is selected based on the chromophoric nature of the aromatic ring in ACSB.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of ACSB reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
-
Sample Preparation: Prepare the test sample to an expected concentration within the calibration range using the same diluent.
-
HPLC Performance Characteristics
The following table summarizes the expected performance data based on a typical validation study, adhering to ICH Q2(R2) guidelines.[1][4]
| Parameter | Acceptance Criteria | Expected Result for HPLC |
| Specificity | No interference at the retention time of the analyte peak. | Peak purity > 0.995. No co-elution with known impurities. |
| Linearity (R²) | ≥ 0.999 | > 0.999 for the range 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (≤ 1.0%), Intermediate (≤ 2.0%) | Repeatability RSD < 0.5%, Intermediate RSD < 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.3 µg/mL |
| Robustness | %RSD < 2.0% after minor changes | Method is robust to minor changes in pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±2°C). |
HPLC Workflow Diagram
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is generally not suitable for analyzing polar, non-volatile compounds like ACSB directly, as they would decompose at the high temperatures of the GC inlet.[9] Therefore, a derivatization step is mandatory to convert the polar amine and amide functional groups into more volatile and thermally stable moieties.[10] This method is more complex and serves better as a confirmatory identity test or for specialized investigations rather than routine QC.
Rationale for Derivatization and GC-MS Analysis
Silylation is a common derivatization technique where active hydrogens are replaced by a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group.[10] The resulting derivative is volatile enough for GC analysis. The use of a mass spectrometer detector provides high specificity, as the mass spectrum of the derivatized analyte serves as a chemical fingerprint, allowing for unambiguous identification.
Experimental Protocol: GC-MS with Silylation
-
Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer (MS).
-
-
Derivatization Procedure:
-
Evaporate 100 µL of the sample solution (in a volatile solvent like methanol) to dryness under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (10:1).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Mode: Electron Ionization (EI), scanning from m/z 50-600.
-
GC-MS Performance Characteristics
| Parameter | Acceptance Criteria | Expected Result for GC-MS |
| Specificity | Unique mass spectrum and retention time. | Confirmed by characteristic fragment ions (e.g., M-57). High confidence in library match. |
| Linearity (R²) | ≥ 0.995 | > 0.997 (derivatization can introduce variability). |
| Accuracy (% Recovery) | 95.0% - 105.0% | 96.5% - 104.1% |
| Precision (%RSD) | Repeatability (≤ 5.0%), Intermediate (≤ 8.0%) | Repeatability RSD < 4.0%, Intermediate RSD < 6.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~1 µg/mL (higher due to derivatization and split injection). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~3 µg/mL |
Complementary Method: UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique. While it lacks the specificity of chromatographic methods for complex mixtures, it can be highly effective for quantifying ACSB in pure samples or simple matrices where interfering substances are absent. It is best suited for assays of bulk material rather than impurity profiling.
Rationale for UV-Vis Analysis
ACSB possesses a substituted benzene ring, which is a strong chromophore that absorbs UV radiation. By identifying the wavelength of maximum absorbance (λmax), a simple and direct quantification can be performed using the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation:
-
Calibrated UV-Visible Spectrophotometer.
-
-
Procedure:
-
Solvent: A 50:50 mixture of 0.1 M HCl and Methanol.
-
λmax Determination: Scan a dilute solution of ACSB from 400 nm to 200 nm to determine the wavelength of maximum absorbance.
-
Standard Preparation: Prepare a stock solution and a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) in the chosen solvent.
-
Measurement: Measure the absorbance of the blank, standards, and samples at the λmax.
-
Calibration: Plot a graph of absorbance versus concentration and determine the concentration of the sample from the linear regression.
-
UV-Vis Performance Characteristics
| Parameter | Acceptance Criteria | Expected Result for UV-Vis |
| Specificity | Low (highly susceptible to interference from other UV-absorbing compounds). | Not suitable for samples with impurities that absorb at the same wavelength. |
| Linearity (R²) | ≥ 0.999 | > 0.999 within a narrow concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% (for pure substance). |
| Precision (%RSD) | Repeatability (≤ 1.0%), Intermediate (≤ 2.0%) | Repeatability RSD < 0.8%, Intermediate RSD < 1.5% |
| Limit of Quantitation (LOQ) | Dependent on molar absorptivity. | ~1-2 µg/mL |
Cross-Validation: A Comparative Summary
The objective of cross-validation is to ensure that different analytical methods yield comparable and reliable results.[5] The following table provides a direct comparison of the three discussed methods, forming the basis of a cross-validation report.
| Feature | RP-HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectroscopy |
| Primary Use | Quantitative Analysis (Assay, Impurities) | Confirmatory ID , Specialized Quantitation | Quantitative Analysis (Bulk Assay) |
| Specificity | High | Very High | Low |
| Sensitivity (LOQ) | High (~0.3 µg/mL) | Moderate (~3 µg/mL) | Moderate (~1-2 µg/mL) |
| Precision (%RSD) | Excellent (< 2%) | Good (< 8%) | Excellent (< 2%) |
| Sample Throughput | High | Low (due to derivatization) | Very High |
| Complexity | Moderate | High | Low |
| Cost per Sample | Moderate | High | Low |
Cross-Validation Workflow
Conclusion and Recommendations
For the routine, high-throughput analysis of This compound , RP-HPLC-UV stands out as the superior method. It offers the best balance of specificity, sensitivity, precision, and throughput, making it ideal for quality control environments for both final product assay and impurity profiling.
GC-MS should be reserved for its powerful confirmatory capabilities. Its value lies in the unambiguous identification of the analyte, especially during investigations or when dealing with unknown peaks in the HPLC chromatogram. Its complexity and lower precision make it unsuitable for routine quantitative work.
UV-Vis Spectroscopy is a valuable tool for rapid, simple quantification of pure ACSB, such as in the analysis of the bulk substance. However, its inherent lack of specificity renders it inappropriate for samples containing impurities or other formulation components that absorb in the same UV region.
A robust analytical strategy would employ HPLC as the primary validated method for release testing, with UV-Vis used for rapid in-process checks of the bulk material. The GC-MS method should be validated and kept in reserve as a definitive identity test. This multi-faceted approach ensures data integrity, meets regulatory expectations, and provides a comprehensive analytical toolkit for this compound.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- SIELC Technologies. Separation of 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide on Newcrom R1 HPLC column.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- SIELC Technologies. (2018, May 16). 2-((Benzyl)amino)-4-chloro-5-sulphamoylbenzamide.
- PubChem. 2-Amino-4-chloro-5-sulphamoylbenzamide.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis.
- Global Bioanalysis Consortium Harmonization Team. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. PMC - NIH.
- LGC Standards. 2-Amino-4-chloro-5-sulphamoylbenzoic Acid.
- Sajan, D., et al. (2019, December 30). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Journal of Molecular Structure.
- SciSpace. (2022, July 28). Article on 1,4-naphthoquinones.
- LGC Standards. 2-Amino-4-chloro-5-sulfamoylbenzoic acid.
- BLD Pharm. 2-Amino-4-chloro-5-sulfamoylbenzoic acid.
- SIELC Technologies. (2018, February 19). Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column.
- SIELC Technologies. 2-Amino-N-benzyl-4-chloro-5-sulphamoylbenzamide.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
- Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- Moos, M., et al. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.
- Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide.
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A Comparative Guide to the Structure-Activity Relationship of Furosemide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of furosemide analogs for researchers, scientists, and drug development professionals. We will dissect the furosemide molecule to understand its core pharmacophore, explore how modifications to its key functional groups impact diuretic efficacy, and provide the experimental frameworks necessary for robust evaluation.
Furosemide: Mechanism of Action and Therapeutic Foundation
Furosemide is a potent loop diuretic used clinically to manage edema associated with heart failure, liver cirrhosis, and renal disease, as well as hypertension.[1][2][3] Its therapeutic effect is derived from the potent and specific inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) located in the thick ascending limb of the Loop of Henle.[1][4] By blocking this transporter, furosemide prevents the reabsorption of a significant portion of filtered sodium, chloride, and potassium, leading to a powerful diuretic effect.[1][5] This targeted mechanism is the cornerstone for designing and evaluating new analogs.
Caption: Furosemide's mechanism of action via NKCC2 inhibition.
The Furosemide Pharmacophore: Essential Structural Features
Decades of research have established that the diuretic activity of furosemide and its analogs is intrinsically linked to a few key structural motifs. These compounds are derivatives of 5-sulfamoyl-2-aminobenzoic acid or 5-sulfamoyl-3-aminobenzoic acid.[6][7] The essential components for optimal activity are outlined below.
Caption: Key pharmacophoric features of the furosemide scaffold.
The fundamental SAR can be summarized as follows:
-
C-1 Carboxylic Acid: The acidic carboxyl group is crucial for optimal diuretic activity.[3][6] It is believed to interact with a cationic site on the transporter.
-
C-4 Activating Group: The presence of an electron-withdrawing group, typically a chlorine atom, at this position enhances diuretic potency.[6][7] Other groups like alkoxy or benzyl can also serve this purpose.[7]
-
C-5 Sulfonamide Group: This group is indispensable for diuretic activity.[6][7]
-
C-2 Amine Substituent: While the amine itself is important, the nature of its substituent (the furfuryl group in furosemide) can be varied to modulate potency and other pharmacological properties.[8]
Comparative Analysis of Furosemide Analogs: A Positional Breakdown
The development of furosemide analogs is driven by efforts to enhance efficacy, improve pharmacokinetic profiles, and reduce side effects.[1] The following sections compare modifications at key positions.
Modification of the C-1 Carboxylic Acid Group
The acidic nature of the C-1 carboxylate is paramount. Bioisosteric replacement, a common strategy in medicinal chemistry to swap functional groups while retaining biological activity, has been explored with limited success for this position.[9][10]
| Modification | Original Group | Replacement Group | Effect on Diuretic Activity | Rationale & Insights |
| Bioisosteric Replacement | -COOH | Tetrazole | Activity often reduced or lost | While tetrazole is a well-known bioisostere for carboxylic acid and can improve properties like oral bioavailability, it appears unable to replicate the specific interactions required for potent NKCC2 inhibition in this scaffold.[8][11] |
| Esterification | -COOH | -COOR (Ester) | Inactive (Prodrug) | Esters are inactive but can be used as prodrugs. In vivo, they are hydrolyzed by esterases to release the active carboxylic acid form. This strategy can be used to modify pharmacokinetics. |
Modification of the C-2 Amine Substituent
The furfuryl group at the C-2 amino position is a key site for modification to fine-tune activity and explore new therapeutic applications.
| Modification | Original Group | Replacement Group(s) | Effect on Activity | Rationale & Insights |
| Heterocyclic Replacement | Furfuryl | Thienyl, Benzyl | Diuretic activity is often retained | Studies have shown that replacing the furan ring with other aromatic or heteroaromatic systems like thiophene or benzene is well-tolerated and can maintain diuretic potency.[8] This suggests the primary role is to provide a specific steric and electronic profile rather than a specific furan-receptor interaction. |
| Aliphatic Chains | Furfuryl | Various alkyl chains | Variable; generally decreases activity | Replacing the aromatic furfuryl group with simple alkyl chains often leads to a decrease in activity, highlighting the importance of the aromatic moiety for optimal binding. |
| Lipophilicity | Furfuryl | More lipophilic groups | Can increase potency up to a point | The overall lipophilicity of the molecule, influenced by the C-2 substituent, plays a role in its biological activity.[12] However, an excessive increase in the partition coefficient (log P) does not further enhance diuretic effects.[12] |
Modifications for Novel Therapeutic Targets
Interestingly, the furosemide scaffold has been successfully adapted to target pathologies beyond diuresis, demonstrating the platform's versatility.
| Therapeutic Area | Key Modifications | Resulting Activity | Supporting Data |
| Alzheimer's Disease | Extensive modifications of the C-2 amine substituent and other positions. | Inhibition of Aβ aggregation and neuroinflammation.[13][14] | Certain analogs (e.g., 3g, 34) inhibited the production of inflammatory markers like TNF-α and IL-6 and also inhibited Aβ fibrillization.[13] |
Experimental Protocols for Analog Evaluation
A robust screening cascade is essential for evaluating novel furosemide analogs. This typically involves a primary in vitro assay to confirm target engagement, followed by an in vivo model to assess the physiological diuretic effect.[1]
In Vitro Screening: NKCC2 Inhibition Assay
This assay provides a quantitative measure of a compound's ability to directly inhibit the NKCC2 cotransporter. A common method utilizes cells engineered to express NKCC2 and measures the uptake of a radioactive tracer like ⁸⁶Rb⁺ (as a surrogate for K⁺).[1]
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells that are stably expressing human NKCC2 in appropriate culture media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to grow to confluence.
-
Pre-incubation: Wash the cells with a chloride-free medium to stimulate NKCC2 activity. Pre-incubate the cells for 15-20 minutes with varying concentrations of the furosemide analogs. Include furosemide as a positive control.[1]
-
Ion Uptake: Initiate ion transport by adding a flux medium containing ⁸⁶Rb⁺, Na⁺, K⁺, and Cl⁻, along with the corresponding analog concentrations.[1]
-
Termination and Lysis: After a brief incubation (e.g., 2-5 minutes), halt the uptake by rapidly washing the cells with an ice-cold stop solution. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of ⁸⁶Rb⁺ taken up by the cells using a liquid scintillation counter.[1]
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration relative to an untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve. Furosemide typically exhibits an IC₅₀ in the low micromolar range for NKCC2.[1]
In Vivo Screening: Rat Diuretic Activity (Lipschitz Test)
The Lipschitz test is a standard in vivo method for quantifying the diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) activity of new compounds.[1]
Step-by-Step Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).[1] Acclimatize animals to metabolic cages before the experiment.[15]
-
Fasting & Hydration: Fast the animals for approximately 18 hours with free access to water.[15] Provide a saline load (e.g., 0.9% NaCl, 5 mL/100g body weight) orally to ensure a uniform state of hydration and promote urine flow.[16][17]
-
Grouping and Administration: Divide animals into groups: a vehicle control group (e.g., normal saline), a positive control group (furosemide, typically 10-20 mg/kg), and test groups for each analog at various doses.[15][17][18] Administer compounds via an appropriate route (e.g., intraperitoneally or orally).
-
Urine Collection: Place individual rats in metabolic cages, which are designed to separate urine and feces. Collect urine at set time intervals (e.g., every 30 minutes for 2-5 hours).[17][18]
-
Measurement and Analysis:
-
Data Expression: Calculate the total urine output (e.g., mL/100g body weight) and total electrolyte excretion over the collection period. Compare the results from the test and positive control groups to the vehicle control group to assess diuretic activity.[16]
Caption: Experimental workflow for screening furosemide analogs.
Conclusion and Future Directions
The structure-activity relationship of furosemide is well-defined, centering on the 5-sulfamoyl-anthranilic acid core. The carboxylic acid and sulfonamide moieties are critical for activity, while the substituents at the C-2 and C-4 positions provide avenues for modulating potency, selectivity, and pharmacokinetic properties. While the primary focus has been on diuretic activity, recent research demonstrates the potential of the furosemide scaffold as a platform for developing agents for other complex diseases, such as neuroinflammatory disorders.[13] Future research will likely focus on leveraging this versatile chemical backbone to design compounds with novel mechanisms of action or improved therapeutic indices.
References
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Wang, Z., Wang, Y., Pasangulapati, J. P., Stover, K. R., Liu, X., Wohnig Schier, S., & Weaver, D. F. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113565. Retrieved from [Link]
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A Comparative Analysis of 2-Amino-4-chloro-5-sulfamoylbenzamide and Other Key Diuretic Impurities: A Guide for Analytical Scientists
This guide provides an in-depth comparative analysis of 2-amino-4-chloro-5-sulfamoylbenzamide, a critical impurity of the loop diuretic Furosemide, against other significant impurities found in related diuretic drug substances. Designed for researchers, scientists, and drug development professionals, this document delves into the origins, chemical properties, and analytical strategies for profiling these compounds, emphasizing the rationale behind methodological choices to ensure scientific integrity and regulatory compliance.
Introduction: The Imperative of Impurity Profiling in Diuretic Drugs
Diuretics are a cornerstone in the management of conditions like hypertension and edema.[1][2] Their therapeutic efficacy is paramount, but so is their safety, which is intrinsically linked to the purity of the active pharmaceutical ingredient (API). Pharmaceutical impurities—unwanted chemicals that can arise during synthesis, purification, storage, or degradation—can impact the safety and efficacy of the final drug product.[3] Regulatory bodies like the US Pharmacopeia (USP) and European Pharmacopoeia (EP) establish strict limits for these impurities to mitigate potential risks.[4][5][6]
This guide focuses on a comparative analysis of process-related and degradation impurities in several widely used diuretics, with a central focus on this compound, a known impurity of Furosemide. We will compare its characteristics with other impurities from Furosemide as well as those from other classes of diuretics, such as the thiazide diuretic Hydrochlorothiazide and the loop diuretic Bumetanide.
Profile of the Target Analyte: this compound (Furosemide Impurity C)
This compound, also known as 4-Chloro-5-sulfamoylanthranilic Acid or Saluamine, is recognized in major pharmacopoeias as Furosemide Impurity C (EP) and Furosemide Related Compound B (USP).[7][8][9]
-
Chemical Structure and Properties:
-
Origin and Significance: Furosemide Impurity C is a key starting material in one of the common synthetic routes for Furosemide. Its presence in the final drug substance typically indicates an incomplete reaction or inadequate purification. It can also potentially form as a degradant through the hydrolysis of the amide linkage in the Furosemide molecule. Its control is critical for ensuring the quality and safety of Furosemide formulations.[11]
Comparative Analysis with Other Diuretic Impurities
A meaningful analysis requires comparing Furosemide Impurity C not only to its fellow Furosemide impurities but also to impurities from other diuretics. This cross-class and in-class comparison highlights the diverse challenges in diuretic impurity profiling.
In-Class Comparison: Other Furosemide Impurities
The quality of Furosemide is determined by controlling a range of impurities, each with a unique origin.[12][13] A recently identified process-related impurity, denoted as Impurity G, underscores the evolving nature of impurity profiling.[11][14][15]
Cross-Class Comparison: Thiazide and Other Loop Diuretic Impurities
Comparing Furosemide impurities to those of other diuretics, such as the thiazide Hydrochlorothiazide and another loop diuretic, Bumetanide, reveals common and distinct impurity profiles. Thiazide diuretics, for instance, are known to have specific impurities like Chlorothiazide (Impurity A) and the degradation product salamide (Impurity B).[16][17] Bumetanide also has a well-documented set of related compounds arising from its synthesis.[18][19][20]
Data Summary Table
The following table summarizes the key characteristics of this compound and other selected diuretic impurities for a direct comparison.
| Impurity Name | Parent Drug | Diuretic Class | CAS Number | Molecular Formula | Origin |
| This compound (Impurity C) | Furosemide | Loop | 3086-91-7[8] | C₇H₇ClN₂O₄S[8] | Synthesis Precursor/Degradant |
| Furosemide Impurity A | Furosemide | Loop | 4818-59-1[7] | C₁₂H₁₁ClN₂O₅S[13] | Synthesis-Related |
| Furosemide Impurity B | Furosemide | Loop | 2736-23-4[10] | C₇H₅Cl₂NO₄S[13] | Synthesis-Related |
| Hydrochlorothiazide Impurity A (Chlorothiazide) | Hydrochlorothiazide | Thiazide | 58-94-6[16] | C₇H₆ClN₃O₄S₂[16] | Synthesis Precursor/Degradant |
| Hydrochlorothiazide Impurity B (Salamide) | Hydrochlorothiazide | Thiazide | 121-30-2[16] | C₆H₈ClN₃O₄S₂[16] | Synthesis-Related/Degradant |
| Bumetanide Impurity B | Bumetanide | Loop | 28328-54-3[18][20] | C₁₃H₁₂N₂O₅S[20] | Synthesis-Related |
Analytical Methodologies for Impurity Profiling
The objective of an impurity profiling method is to detect, identify, and quantify all relevant impurities. The choice of analytical technique is driven by the chemical nature of the impurities and the required sensitivity and selectivity.[3][21][22]
Core Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for analyzing diuretic impurities.[11][23]
-
Causality Behind Method Choices:
-
Stationary Phase: A C18 column is commonly used due to its versatility in retaining the moderately polar diuretic molecules and their impurities. For highly polar compounds that are difficult to retain, alternative phases like Biphenyl columns can offer unique selectivity and enhanced retention.[24]
-
Mobile Phase: A buffered aqueous solution mixed with an organic modifier (like acetonitrile or methanol) is typical. The buffer (e.g., phosphate or acetate) is crucial for controlling the ionization state of acidic and basic functional groups on the analytes, ensuring consistent retention times and peak shapes.
-
Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary. This is because a single isocratic condition may not be able to elute all impurities with good resolution and within a reasonable timeframe, especially when they span a wide range of polarities.
-
Detection: UV detection is standard, with the wavelength set to a value where both the API and the impurities exhibit significant absorbance (e.g., ~272 nm for Furosemide).[25] A Diode Array Detector (DAD) is preferable as it provides spectral data, which aids in peak purity assessment and impurity identification.
-
Workflow for Impurity Identification and Quantification
A robust workflow ensures that all impurities are reliably monitored. This typically involves separation, detection, and characterization, especially for novel or unknown impurities that may appear in new batches or stability studies.
Caption: Standard workflow for diuretic impurity profiling.
Experimental Protocol: RP-HPLC Method for Furosemide and Its Impurities
This protocol is a representative method for the simultaneous determination of Furosemide and its key impurities, including Impurity C. It is based on established and validated methods and must be fully validated before routine use.[11][15][25]
Objective: To separate and quantify Furosemide, Furosemide Impurity A, Furosemide Impurity B, and Furosemide Impurity C.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD detector.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 32 70 30 | 40 | 70 | 30 |
3. Preparation of Solutions:
-
Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve reference standards of Furosemide and its impurities in the diluent to achieve a known final concentration (e.g., 1.0 µg/mL for impurities).
-
Sample Solution: Accurately weigh and dissolve the Furosemide drug substance in the diluent to achieve a final concentration of 1.0 mg/mL.
4. System Suitability:
-
Inject the standard solution.
-
The resolution between any two adjacent peaks must be ≥ 2.0.
-
The tailing factor for the Furosemide peak should be ≤ 1.5.
-
The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.
5. Analysis and Calculation:
-
Inject the sample solution.
-
Identify impurity peaks based on their retention times relative to the Furosemide peak.
-
Calculate the percentage of each impurity using the external standard method, applying appropriate response factors if necessary.
Logical Relationships in Furosemide Synthesis and Degradation
Understanding the potential pathways for impurity formation is key to controlling them. Furosemide Impurity C is a direct precursor in a primary synthesis route, while other impurities can be byproducts or degradants.
Caption: Simplified Furosemide synthesis and degradation pathways.
Conclusion
The control of impurities like this compound is a non-negotiable aspect of pharmaceutical quality control. A thorough understanding of their chemical properties, origins, and toxicological profiles is essential. This guide has demonstrated that while each diuretic and its associated impurities present unique challenges, a systematic approach grounded in robust analytical science can ensure their effective control. The use of validated, high-resolution chromatographic methods is the cornerstone of this effort, providing the data necessary to ensure that diuretic therapies are not only effective but also safe for patient use. By applying the principles and methodologies outlined herein, researchers and drug developers can confidently navigate the complex landscape of impurity analysis and contribute to the production of high-quality medicines.
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A Comparative Guide to Assessing the Genotoxicity of 2-amino-4-chloro-5-sulfamoylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Genotoxicity Assessment for Novel Chemical Entities
The journey of a novel chemical entity (NCE) from discovery to market is governed by a rigorous safety evaluation, with genotoxicity assessment forming a critical, non-negotiable cornerstone. Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within cells, potentially leading to mutations and carcinogenesis[1]. For a novel sulfonamide derivative such as 2-amino-4-chloro-5-sulfamoylbenzamide, a thorough and methodologically sound genotoxicity profile is essential for regulatory submission and human risk assessment.
This guide provides an in-depth comparison of the essential assays used to build this profile. Rather than merely listing protocols, we will explore the strategic rationale behind the standard testing battery, comparing what each test reveals about the potential modes of genetic damage. This guide is structured to empower researchers to not only execute these assays but to interpret the collective data in a scientifically robust, regulatory-compliant framework.
Regulatory Framework: The ICH S2(R1) Guideline
The global standard for pharmaceutical genotoxicity testing is outlined in the International Council for Harmonisation (ICH) guideline S2(R1), "Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use"[2][3][4][5]. This guideline advocates for a tiered, weight-of-evidence approach. The standard test battery is designed to detect the three major classes of genetic damage: gene mutation, clastogenicity (structural chromosomal damage), and aneugenicity (changes in chromosome number)[1].
The ICH S2(R1) guideline proposes two primary options for the standard battery[3][6]:
Option 1:
-
A bacterial reverse mutation (Ames) test to detect gene mutations.
-
An in vitro mammalian cell assay for chromosomal damage (either the micronucleus test or the chromosomal aberration assay).
-
An in vivo genotoxicity test, typically a micronucleus test in rodent hematopoietic cells.
Option 2:
-
A bacterial reverse mutation (Ames) test.
-
An in vivo assessment of genotoxicity in two different tissues, usually combining a rodent bone marrow micronucleus test with another assay like a liver Comet assay.
This guide will focus on the assays outlined in Option 1, as it represents the most common initial approach for an NCE like this compound.
Comparative Analysis of Core Genotoxicity Assays
The power of the standard battery lies in the complementary nature of its components. No single assay can detect all mechanisms of genotoxicity[1]. Below, we compare the principles, methodologies, and detective scope of the core assays.
Bacterial Reverse Mutation Assay (Ames Test)
Principle & Objective: The Ames test is the initial screening workhorse, designed to detect point mutations (base-pair substitutions and frameshifts) induced by a chemical[7][8]. It utilizes specialized strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine)[9][10][11]. The assay measures the ability of the test compound to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium[10][11].
Causality Behind Experimental Choices:
-
Multiple Strains: At least five strains are used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) because each is designed to detect different types of point mutations[8]. This broadens the net to capture various mutagenic mechanisms.
-
Metabolic Activation (S9 Fraction): Many chemicals are not genotoxic themselves but are converted to reactive metabolites by enzymes in the liver. The test is therefore conducted both with and without an exogenous metabolic activation system, typically a liver homogenate from Aroclor- or phenobarbital-induced rats (S9 fraction)[7][10]. This choice is critical to identify pro-mutagens that would be missed otherwise.
Experimental Workflow & Data Interpretation:
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Data Presentation (Hypothetical Data):
A result is typically considered positive if there is a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control for any strain.
| Strain | Metabolic Activation | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control |
| TA100 | -S9 | 0 (Vehicle) | 120 ± 15 | - |
| 10 | 135 ± 12 | 1.1 | ||
| 50 | 140 ± 18 | 1.2 | ||
| 100 | 155 ± 20 | 1.3 | ||
| +S9 | 0 (Vehicle) | 130 ± 11 | - | |
| 10 | 280 ± 25 | 2.2 | ||
| 50 | 450 ± 30 | 3.5 | ||
| 100 | 610 ± 45 | 4.7 | ||
| TA98 | +S9 | 0 (Vehicle) | 40 ± 8 | - |
| 10 | 45 ± 7 | 1.1 | ||
| 50 | 52 ± 9 | 1.3 | ||
| 100 | 55 ± 11 | 1.4 |
In this hypothetical example, the compound would be considered positive for inducing point mutations in strain TA100 in the presence of metabolic activation.
In Vitro Mammalian Cell Micronucleus Test (MNvit)
Principle & Objective: This assay moves from prokaryotic to mammalian cells to detect chromosomal damage. It identifies both clastogens (agents that break chromosomes) and aneugens (agents that disrupt the mitotic apparatus, leading to whole chromosome loss or gain)[12][13][14][15]. During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate nuclei in the cytoplasm called micronuclei[14][16]. An increase in the frequency of micronucleated cells indicates genotoxic activity.
Causality Behind Experimental Choices:
-
Cell Lines: Human lymphocytes or established cell lines like TK6 or CHO are used[12][13]. These are well-characterized, have stable karyotypes, and are recommended by the OECD 487 guideline[12][16].
-
Cytokinesis Block: For some cell types (like lymphocytes), Cytochalasin B is added to block cytokinesis (cytoplasm division) while allowing nuclear division. This results in binucleated cells, making it easy to identify micronuclei that formed during the single in vitro mitosis. This ensures only damage from the exposure period is scored.
-
Cytotoxicity Measurement: It is crucial to assess cytotoxicity alongside genotoxicity. A positive result at a highly cytotoxic concentration may be a misleading artifact. Therefore, the top concentration tested should typically induce around 50-60% cytotoxicity[14].
Experimental Workflow & Data Interpretation:
Caption: Workflow for the In Vivo Mammalian Micronucleus Test.
Data Presentation (Hypothetical Data):
A positive result requires a statistically significant, dose-related increase in MN-PCEs in at least one sex or at one time point.
| Dose (mg/kg/day) | Sex | % MN-PCE (Mean ± SD) | % PCE of Total Erythrocytes |
| 0 (Vehicle) | M/F | 0.15 ± 0.08 | 52 ± 5 |
| 500 | M/F | 0.18 ± 0.10 | 50 ± 6 |
| 1000 | M/F | 0.20 ± 0.09 | 45 ± 7 |
| 2000 | M/F | 0.19 ± 0.11 | 38 ± 8 |
| Positive Control | M/F | 2.50 ± 0.45 | 35 ± 6* |
*Statistically significant difference from vehicle control.
In this case, the compound is negative for inducing chromosomal damage in bone marrow, despite showing some toxicity (reduced %PCE). This result would suggest the in vitro positive finding may not be relevant for systemic genotoxicity in this tissue.
Integrated Assessment and Path Forward
-
Ames Test: Positive (with S9). This indicates the compound or its metabolites can cause gene mutations.
-
In Vitro MNvit: Positive (with S9). This indicates the compound's metabolites can also cause chromosomal damage in mammalian cells.
-
In Vivo MN Test: Negative. This crucial result shows that despite being positive in vitro, the compound does not cause chromosomal damage in the bone marrow of a whole animal.
Interpretation: The in vitro findings flag a potential hazard. However, the negative in vivo result suggests that either (a) the genotoxic metabolites are not formed in vivo, (b) they do not reach the bone marrow in sufficient concentrations, or (c) they are rapidly detoxified.
This profile significantly lowers the concern for systemic genotoxicity and potential carcinogenicity. While the compound is clearly active in vitro, the lack of in vivo activity in a relevant tissue provides strong evidence of safety in this context. Further investigation might be warranted to understand the discrepancy, but for regulatory purposes, a negative result in a well-conducted in vivo study often outweighs positive in vitro findings.
Conclusion
Assessing the genotoxicity of a novel compound like this compound is a structured, multi-faceted process. It relies on a comparative battery of assays, each providing a unique piece of the safety puzzle. The Ames test screens for mutagens, the in vitro micronucleus test assesses chromosomal damage in mammalian cells, and the in vivo micronucleus test confirms whether these findings are relevant in a complex biological system. By understanding the principles behind each test and interpreting the data in an integrated manner, researchers can build a robust genotoxicity profile that is essential for advancing drug development and ensuring human safety.
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Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Tox Lab. [Link]
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In Vitro Micronucleus Test. XCellR8. [Link]
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The bacterial reverse mutation test. RE-Place. [Link]
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A Guide to Inter-Laboratory Comparison of 2-Amino-4-Chloro-5-Sulfamoylbenzamide Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-amino-4-chloro-5-sulfamoylbenzamide. Designed for researchers, scientists, and drug development professionals, this document outlines the critical experimental protocols, data analysis procedures, and best practices to ensure the generation of robust and comparable analytical data across different laboratories.
Introduction: The Imperative for Analytical Consistency
This compound is a key chemical entity, often encountered as an impurity or a related substance in the synthesis of active pharmaceutical ingredients (APIs), such as the potent diuretic furosemide.[1][2] The accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. Inter-laboratory comparison studies are the cornerstone of method validation and standardization, providing a critical assessment of a method's reproducibility and the proficiency of participating laboratories.
This guide will delve into the practicalities of establishing a robust inter-laboratory study for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable analytical technique for such compounds.[3][4]
Choosing the Right Analytical Tool: A Comparative Overview
While various analytical techniques can be employed for the analysis of benzamide derivatives, including UV-Vis spectrophotometry and titration, High-Performance Liquid Chromatography (HPLC) stands out for its superior specificity, sensitivity, and ability to resolve the analyte from a complex matrix of impurities.[5]
| Analytical Technique | Advantages | Disadvantages | Suitability for Inter-Laboratory Comparison |
| HPLC-UV | High resolution, good sensitivity and specificity, widely available.[3] | Requires more specialized equipment and expertise than simpler methods. | Excellent . The robustness and widespread use of HPLC make it the ideal choice for ensuring comparable results across different labs. |
| UPLC | Faster analysis times and higher resolution compared to HPLC.[4] | Higher upfront cost for instrumentation. | Good . While offering performance benefits, the prevalence of UPLC systems might be less uniform across all potential participating laboratories. |
| LC-MS/MS | Unmatched sensitivity and selectivity, provides structural confirmation.[6] | High cost and complexity of instrumentation and method development. | Specialized . Best suited for reference laboratories or when extremely low detection limits are required. |
| UV-Vis Spectrophotometry | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other UV-absorbing compounds. | Limited . Not recommended for impurity analysis in complex mixtures due to its non-specific nature. |
| Titration | A classic, cost-effective method for assaying bulk material.[5][7] | Lacks the sensitivity and specificity required for impurity analysis. | Not Suitable . Inappropriate for the trace-level quantification required in an inter-laboratory comparison for this analyte. |
For the purpose of this guide and the proposed inter-laboratory study, a robust reversed-phase HPLC method with UV detection is recommended. This approach offers the optimal balance of performance, accessibility, and cost-effectiveness for a multi-site comparison.
The Inter-Laboratory Study: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, with built-in checks and clear, causal explanations for each experimental choice.
Study Design and Sample Preparation
The success of an inter-laboratory comparison hinges on a well-defined study design and meticulous sample preparation.
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A Senior Application Scientist's Guide to Comparative Docking of 2-amino-4-chloro-5-sulfamoylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting a comparative molecular docking study of 2-amino-4-chloro-5-sulfamoylbenzamide, known pharmacologically as Furosemide. We will move beyond a simple procedural list to explore the causal reasoning behind experimental choices, ensuring a robust and insightful computational analysis. The objective is to compare the binding interactions of this potent loop diuretic against three physiologically relevant human protein targets: the primary Na-K-Cl Cotransporter (NKCC1), a key secondary target in the Carbonic Anhydrase family (hCA II), and the related K-Cl Cotransporter (KCC1).
Scientific Rationale & Target Selection
This compound (Furosemide) is a cornerstone therapeutic for managing edema associated with heart, liver, and kidney disease.[1] Its principal mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle, which blocks salt reabsorption and leads to diuresis.[2][3][4] However, its sulfamoyl group also confers inhibitory activity against carbonic anhydrases, a family of enzymes involved in pH regulation and ion transport.[5][6] Understanding the structural basis for its interactions with its primary target (NKCC1) versus a significant off-target (hCA II) and a related but distinct transporter (KCC1) is crucial for elucidating its complete pharmacological profile and for the rational design of next-generation diuretics with improved selectivity.
Target Proteins Chosen for this Study:
-
Human Na-K-Cl Cotransporter 1 (hNKCC1): The primary pharmacological target. Recent cryo-electron microscopy (cryo-EM) structures provide an unprecedented view of the diuretic binding site.[7][8][9]
-
Human Carbonic Anhydrase II (hCA II): A well-characterized, high-turnover isoform and a known secondary target of sulfonamide-containing drugs.[6][10] Its active site is a benchmark for validating docking protocols for this class of compounds.
-
Human K-Cl Cotransporter 1 (hKCC1): A related cation-chloride cotransporter that provides a basis for assessing binding selectivity against NKCC1.[11][12]
Experimental Design & Self-Validating Workflow
A successful docking study is not merely about generating a low energy score; it's about producing a biochemically meaningful result. Therefore, our protocol is designed as a self-validating system, incorporating steps to confirm the reliability of the computational model before interpreting the comparative results.
Workflow Overview Diagram
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-4-chloro-5-sulfamoylbenzamide
As researchers and drug development professionals, our responsibility extends beyond discovery and innovation to ensuring that every aspect of our work, including waste management, is conducted with the highest standards of safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-amino-4-chloro-5-sulfamoylbenzamide, a compound often encountered as an impurity or intermediate in pharmaceutical processes. The procedures outlined here are designed to ensure compliance with regulatory standards and protect both laboratory personnel and the environment.
The core principle of chemical waste management is "cradle-to-grave" responsibility, a concept established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means that from the moment a chemical enters your facility until its final disposal, its safe handling is a documented and regulated process.
Part 1: Hazard Assessment and Immediate Safety
Before handling waste, it is crucial to understand the material's intrinsic hazards. While this compound itself may not have an extensive, unique hazard profile, data from structurally similar compounds provide essential guidance. The primary identified risks include serious eye irritation, with potential for skin and respiratory irritation.[2][3] Therefore, all waste generated should be treated as hazardous.
Required Personal Protective Equipment (PPE)
Exposure control is the first line of defense. All handling of this compound waste must be performed within a certified chemical fume hood. The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact and potential irritation.[4] |
| Body Protection | A standard laboratory coat. | Protects against incidental contact and contamination of personal clothing.[4] |
| Respiratory | Not typically required if handled in a fume hood. | A fume hood provides adequate ventilation to prevent inhalation of dust or vapors. |
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert : Immediately clear the affected area and notify your laboratory supervisor and Environmental Health & Safety (EHS) office.
-
Ventilate : Ensure the chemical fume hood is running to ventilate the area.
-
Contain (Trained Personnel Only) : If you are trained in spill response, use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill.[4] Do not attempt to clean up a large spill if you are not equipped or trained.
-
Clean-Up : Collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly. All materials used for decontamination must also be disposed of as hazardous waste.
Part 2: Waste Segregation and Containment Protocol
Proper segregation is fundamental to preventing dangerous reactions, such as the release of toxic gases or fires.[5][6] this compound waste must be collected and stored based on its physical state and chemical compatibility.
Step-by-Step Segregation and Containment:
-
Designate a Satellite Accumulation Area (SAA) : Establish a designated area in the lab, at or near the point of waste generation, for collecting hazardous waste.[5][7] This area must be under the direct control of laboratory personnel.
-
Select the Correct Waste Container :
-
Use a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) jug for solutions or a wide-mouth glass jar for solids).
-
The container must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[8]
-
-
Label the Container Before Use :
-
Affix a "Hazardous Waste" label to the container.[5]
-
Clearly list all chemical constituents, including "this compound" and any solvents or other chemicals present.
-
Include the name of the generator and the accumulation start date.
-
-
Deposit Waste :
-
Add waste to the container inside a fume hood.
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[9]
-
Keep the container securely closed at all times, except when adding waste.
-
-
Practice Incompatibility Avoidance :
Part 3: Final Disposal Procedure
The final disposal of this compound waste must be handled by a licensed hazardous waste contractor. Laboratory personnel are responsible for preparing the waste for pickup according to institutional and regulatory guidelines.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling and disposing of this chemical waste.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Drain Disposal : This compound and its solutions must not be poured down the sink.[5][8] This can contaminate waterways and is a violation of EPA regulations.
-
Regular Trash : Solid waste contaminated with this chemical cannot be placed in the regular trash.[8] It must be managed as hazardous waste.
-
Evaporation : Allowing solvents to evaporate in a fume hood is not an acceptable method of disposal.
Final Steps for Disposal
-
Monitor Accumulation : Keep track of the accumulation start date. Under federal law, containers must be moved from the SAA to a central storage area within a specific timeframe (often one year for partially filled containers, and three days once full).[5]
-
Arrange for Pickup : Once the container is full or the time limit is approaching, seal it securely and complete your institution's chemical waste pickup request form.
-
Documentation : Retain all records and manifests provided by the waste disposal contractor. This documentation is essential for regulatory compliance and serves as proof of proper disposal.[1]
By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
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A Guide to Personal Protective Equipment for Handling 2-amino-4-chloro-5-sulfamoylbenzamide
Understanding the Potential Hazards
Handling 2-amino-4-chloro-5-sulfamoylbenzamide requires a cautious approach due to the potential health risks associated with analogous compounds. Structurally related chemicals are known to cause a range of adverse effects. Therefore, this compound should be handled as a hazardous substance.
Potential hazards include:
-
Serious Eye Damage/Irritation : Many related compounds can cause severe eye irritation or damage upon contact.[1][2][3]
-
Skin Irritation : Direct contact may lead to skin irritation.[2][4]
-
Respiratory Tract Irritation : Inhalation of the powder form may irritate the respiratory system.[2][3][4]
-
Acute Oral Toxicity : Some analogous benzamides are harmful if swallowed.[2][5]
-
Suspected Mutagenicity : At least one structurally similar compound is suspected of causing genetic defects, highlighting the need to prevent any level of exposure.[5]
Given these potential risks, a comprehensive PPE strategy is not merely recommended; it is essential for safe laboratory operations.
Core PPE Requirements: A Multi-Barrier Approach
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Hands | Double-gloving with chemical-resistant gloves. | Inner Glove: Nitrile. Outer Glove: Nitrile or neoprene. This practice is standard for handling hazardous drugs.[6] The outer glove should be placed over the cuff of the lab coat, and the inner glove underneath.[6] Change the outer glove immediately if contamination is suspected or after every 30-60 minutes of continuous use.[7] |
| Eyes/Face | Safety goggles and a face shield. | Safety goggles must provide a complete seal around the eyes. A face shield is required in addition to goggles whenever there is a risk of splashes, such as when preparing solutions or performing liquid transfers.[4][7][8] |
| Body | Disposable, low-permeability laboratory gown with a solid front and long, cuffed sleeves. | The gown should be made of a lint-free, low-permeability fabric to prevent skin contact with spills or aerosols.[6] Cuffs should be tight-fitting (elastic or knit) to ensure a secure interface with gloves.[6] |
| Respiratory | N95 respirator or higher. | An N95 respirator is the minimum requirement when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. For large spills or operations with a high potential for aerosol generation, a respirator with a chemical cartridge may be necessary.[7] All respirator use requires prior fit-testing and training in accordance with OSHA standards.[7] |
| Feet | Closed-toe, chemical-resistant shoes. | Shoes must fully cover the feet to protect against spills. Disposable shoe covers should be used when entering a designated hazardous drug handling area. |
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow should be strictly adhered to.
Caption: The prescribed sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: Handling and Disposal
Handling:
-
Engineering Controls: All weighing and preparation of solutions containing this compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[9]
-
Personal Hygiene: Always wash hands thoroughly with soap and water before putting on gloves and after removing them.[6] Do not eat, drink, or apply cosmetics in areas where this chemical is handled.[5][6]
Disposal of Contaminated PPE: The principle of containment extends to the disposal of all used equipment.
-
Segregation: All disposable PPE (gloves, gown, shoe covers, respirator) used while handling this compound must be treated as hazardous chemical waste.[10]
-
Collection: Immediately after doffing, place all contaminated items into a designated, clearly labeled, and sealed hazardous waste container.[9] This container should be a thick, leak-proof plastic bag or a rigid container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the name of the chemical(s) it was in contact with.[9]
-
Final Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) department according to local and federal regulations.[1][10] Do not mix this waste with general laboratory trash.
By adhering to these stringent PPE protocols, researchers can create a robust safety framework, enabling them to work with confidence and minimize the risk of exposure to potentially hazardous compounds like this compound.
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- SAFETY DATA SHEET - 4'-Amino-2',5'-diethoxybenzanilide. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
